molecular formula C9H8ClNO B1608179 2-(Chloromethyl)-5-methyl-1,3-benzoxazole CAS No. 41014-44-2

2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Cat. No.: B1608179
CAS No.: 41014-44-2
M. Wt: 181.62 g/mol
InChI Key: HLMSMIKJAZQYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-methyl-1,3-benzoxazole is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMSMIKJAZQYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377043
Record name 2-(chloromethyl)-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41014-44-2
Record name 2-(chloromethyl)-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(chloromethyl)-5-methyl-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The benzoxazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document details a reliable synthetic protocol, explains the mechanistic underpinnings of the reaction, and provides a thorough guide to the analytical techniques required for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this versatile chemical intermediate.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the scientific community.[1] Their diverse pharmacological activities make them attractive scaffolds for the design and development of novel therapeutic agents.[2][3] The 2-(chloromethyl) substituent, in particular, serves as a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. The 5-methyl group can also influence the compound's lipophilicity and metabolic stability, making it a key feature in drug design. This guide focuses on a specific and highly useful analog, this compound, providing a robust framework for its preparation and analysis.

Synthetic Strategy: The Phillips Condensation

The most common and direct route for the synthesis of 2-substituted benzoxazoles is the Phillips condensation reaction. This method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, typically under acidic conditions and at elevated temperatures.[1][5] For the synthesis of this compound, the reaction proceeds via the condensation of 2-amino-4-methylphenol with chloroacetic acid.

Causality of Experimental Choices

The selection of reactants and conditions is critical for a successful synthesis.

  • Starting Materials: 2-Amino-4-methylphenol is chosen for its commercial availability and the strategic placement of the amino and hydroxyl groups, which are essential for the cyclization to form the benzoxazole ring.[6] Chloroacetic acid provides the two-carbon backbone for the oxazole ring and introduces the reactive chloromethyl group at the 2-position.

  • Reaction Medium and Catalyst: Polyphosphoric acid (PPA) is an excellent choice as it serves as both a solvent and a dehydrating agent, driving the reaction towards the formation of the cyclized product.[1][5] The acidic nature of PPA also protonates the carbonyl group of chloroacetic acid, activating it for nucleophilic attack by the amino group of the aminophenol.

Reaction Mechanism

The synthesis of this compound from 2-amino-4-methylphenol and chloroacetic acid is a two-step process:

  • N-Acylation: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-methylphenol on the carbonyl carbon of chloroacetic acid. This forms an o-hydroxyamide intermediate.

  • Intramolecular Cyclization and Dehydration: The hydroxyl group of the intermediate then attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration, facilitated by the high temperature and the presence of PPA, results in the formation of the aromatic benzoxazole ring.

Below is a diagram illustrating the synthetic pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process Reactant1 2-Amino-4-methylphenol Intermediate o-Hydroxyamide Intermediate Reactant1->Intermediate + Reactant2 Chloroacetic Acid Reactant2->Intermediate Product 2-(Chloromethyl)-5-methyl- 1,3-benzoxazole Intermediate->Product Intramolecular Cyclization & Dehydration PPA Polyphosphoric Acid (PPA) Heat

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Equipment
Material/EquipmentSpecifications
2-Amino-4-methylphenol≥98% purity
Chloroacetic acid≥99% purity
Polyphosphoric acid (PPA)115%
Crushed ice
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Ethyl acetateACS grade
BrineSaturated NaCl solution
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask250 mL
Magnetic stirrer and stir bar
Heating mantle
Thermometer
Beaker1 L
Separatory funnel500 mL
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Synthetic Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2-amino-4-methylphenol (10.0 g, 81.2 mmol) and chloroacetic acid (9.1 g, 96.5 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (100 g) to the flask. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 140-150 °C with continuous stirring. Monitor the reaction progress using TLC (eluent: hexane/ethyl acetate 4:1). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80 °C. Cautiously pour the warm, viscous mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).[1]

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford the pure this compound as a solid.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons (3H), singlet for the chloromethyl group (2H, ~4.7 ppm), and a singlet for the methyl group (3H, ~2.4 ppm).
¹³C NMR Signals corresponding to the aromatic carbons, the chloromethyl carbon (~42 ppm), and the methyl carbon (~21 ppm).
IR Spectroscopy Characteristic peaks for C=N stretching (~1650 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).[7][8]
Mass Spectrometry A molecular ion peak [M]⁺ at m/z 181 and an [M+2]⁺ peak at m/z 183 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom.[9][10]
Physical Properties
PropertyValue
Molecular Formula C₉H₈ClNO[9][11]
Molecular Weight 181.62 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally

Applications in Drug Development and Beyond

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2] The reactive chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This versatility has been exploited in the development of compounds with potential applications as:

  • Anticancer agents: Benzoxazole derivatives have been shown to inhibit various kinases and other targets involved in cancer progression.[4]

  • Antimicrobial agents: The benzoxazole scaffold is present in several compounds with potent antibacterial and antifungal activity.[2]

  • Anti-inflammatory drugs: Certain benzoxazole derivatives have demonstrated significant anti-inflammatory properties.[3]

  • Agrochemicals: The benzoxazole core structure is also found in some compounds with herbicidal and insecticidal activity.[12]

The synthetic and characterization workflow is summarized in the diagram below.

Experimental_Workflow cluster_characterization Analytical Techniques Start Synthesis (Phillips Condensation) Workup Work-up & Extraction Start->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization Purification->Characterization NMR ¹H & ¹³C NMR Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End Pure Product NMR->End IR->End MS->End

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the outlined experimental procedures, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The comprehensive characterization protocol ensures the structural integrity and purity of the final product, which is paramount for its use in subsequent research and development endeavors.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the core spectroscopic techniques essential for the structural elucidation and purity verification of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole. As a pivotal intermediate in the synthesis of pharmacologically active compounds, unambiguous characterization of this molecule is paramount. We will move beyond procedural lists to delve into the causal relationships between molecular structure and spectral output, offering a framework for robust, self-validating analytical workflows.

Foundational Analysis: Molecular Structure and Key Features

This compound, with the molecular formula C₉H₈ClNO, is a heterocyclic compound built upon a fused benzene and oxazole ring system.[1] The key structural features dictating its spectroscopic signature are:

  • The Benzoxazole Core: A rigid, aromatic system that gives rise to characteristic signals in NMR and distinct absorptions in UV-Vis and IR spectroscopy.

  • The 5-Methyl Group: An electron-donating group on the benzene ring, whose protons and carbon atom provide clear, isolated signals in NMR spectra.

  • The 2-(Chloromethyl) Group: An electrophilic side chain containing a primary chloride. The electronegativity of the chlorine atom significantly influences the chemical environment of the adjacent methylene (-CH₂-) protons, creating a highly diagnostic NMR signal.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopy

Principle & Rationale: ¹H NMR maps the chemical environment of protons. The chemical shift (δ) of a proton is governed by the electron density around it. Electronegative atoms, like oxygen, nitrogen, and chlorine, deshield nearby protons, shifting their signals downfield (to a higher ppm). Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets, revealing connectivity.

Expected Spectral Features: Based on data from analogous structures, the ¹H NMR spectrum in a solvent like CDCl₃ is predicted to show four distinct signals.[2]

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the downfield region, typically between δ 7.0 - 7.8 ppm . Their exact shifts and multiplicities (e.g., singlets, doublets) depend on their position relative to the methyl group and the fused oxazole ring.

  • Chloromethyl Protons (2H): This is the most diagnostic signal. The methylene (-CH₂-) protons are directly attached to the electron-withdrawing benzoxazole ring and adjacent to a highly electronegative chlorine atom. This strong deshielding effect shifts the signal significantly downfield to approximately δ 4.8 - 5.3 ppm .[2] Due to the absence of adjacent protons, this signal will appear as a sharp singlet .

  • Methyl Protons (3H): The protons of the methyl group attached to the aromatic ring are in a relatively shielded environment. They are expected to produce a sharp singlet around δ 2.4 - 2.5 ppm .

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons7.0 - 7.8Multiplet3H
Chloromethyl (-CH₂Cl)4.8 - 5.3Singlet2H
Methyl (-CH₃)2.4 - 2.5Singlet3H
Caption: Table 1. Predicted ¹H NMR Data for this compound.
Carbon-13 (¹³C) NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides a count of the unique carbon environments in the molecule. Chemical shifts are sensitive to hybridization and the electronic effects of neighboring atoms.

Expected Spectral Features: The spectrum is expected to show 9 distinct signals corresponding to the 9 carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=N (Oxazole C2)160 - 165
Aromatic Quaternary Cs140 - 150
Aromatic CHs110 - 135
Chloromethyl (-CH₂Cl)40 - 45
Methyl (-CH₃)20 - 22
Caption: Table 2. Predicted ¹³C NMR Data for this compound.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient. Reference the spectrum to the residual solvent peak or internal standard (TMS, δ 0.00).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the ¹H NMR signals and pick all peaks in both spectra.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making it an excellent tool for identifying their presence.

Expected Spectral Features: The IR spectrum, typically recorded using KBr pellets or as a thin film, provides a unique fingerprint for the molecule.[3] Key absorption bands are expected in the following regions:

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Aromatic C-H Stretch3000 - 3100Confirms the presence of the benzene ring.
Aliphatic C-H Stretch2850 - 3000Confirms the -CH₂- and -CH₃ groups.[4]
C=N Stretch (Imine)1610 - 1640Diagnostic for the oxazole ring.[5]
Aromatic C=C Stretch1450 - 1600Multiple bands confirming the aromatic core.
C-O-C Stretch (Ether)1200 - 1250Diagnostic for the oxazole ring ether linkage.
C-Cl Stretch650 - 800Confirms the presence of the chloromethyl group.
Caption: Table 3. Expected IR Absorption Bands.
Experimental Protocol: FT-IR Analysis (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by averaging 32 scans over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample chamber should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this molecule, the presence of a chlorine atom is a key validation point.

Expected Spectral Features:

  • Molecular Ion (M⁺): The molecule has a monoisotopic mass of 181.029 Da .[1] In the mass spectrum, this will appear as the molecular ion peak.

  • Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) at m/z ~181 and a second, smaller peak (M+2)⁺ for the molecule containing ³⁷Cl at m/z ~183. The intensity ratio of these peaks will be approximately 3:1 , which is a definitive confirmation of the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways for benzoxazoles can include the loss of the chloromethyl group or cleavage of the oxazole ring.[6][7]

Ion / Adduct Predicted Mass-to-Charge (m/z) Notes
[M]⁺181.03Molecular ion with ³⁵Cl.
[M+2]⁺183.03Molecular ion with ³⁷Cl. (Intensity ~33% of [M]⁺).
[M+H]⁺182.04Protonated molecule (common in ESI).[1]
[M+Na]⁺204.02Sodium adduct (common in ESI).[1]
Caption: Table 4. Predicted High-Resolution Mass Spectrometry Data.
Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and its corresponding adducts. Critically, verify the characteristic 3:1 isotopic pattern for the chlorine atom.

UV-Visible Spectroscopy: Probing the Conjugated System

Principle & Rationale: UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The benzoxazole core is a conjugated π-system (a chromophore) that absorbs UV light at specific wavelengths.

Expected Spectral Features: Benzoxazole derivatives typically exhibit strong absorption bands in the UVA and UVB regions.[8] For this compound, one would expect a maximum absorption wavelength (λmax) in the range of 270-320 nm , corresponding to the π → π* electronic transitions within the aromatic system.[9][10]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A concentration of 10⁻⁵ to 10⁻⁶ M is typical.[9]

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the UV-Vis region (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Integrated Analytical Workflow: A Self-Validating System

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of complementary data. The workflow below ensures a robust, cross-validated characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

This integrated approach ensures trustworthiness. The molecular weight from MS validates the elemental composition. IR confirms the presence of the expected functional groups. Finally, NMR provides the definitive, high-resolution map of the atomic connectivity, confirming the specific isomer and structure. Each step validates the others, leading to an authoritative and reliable characterization.

References

An In-Depth Technical Guide to 4-O-β-D-Galactopyranosyl-D-mannopyranose (epilactose)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Identity of a Prebiotic Disaccharide

This guide provides a comprehensive overview of the chemical and physical properties, biological significance, and practical applications of the disaccharide 4-O-β-D-Galactopyranosyl-D-mannopyranose. It is important to note a clarification regarding its Chemical Abstracts Service (CAS) number. While the initial query referenced CAS number 41014-44-2, this identifier is authoritatively assigned to the compound 2-(Chloromethyl)-5-methyl-1,3-benzoxazole[1][2][3][4][5]. The compound of interest for this guide, 4-O-β-D-Galactopyranosyl-D-mannopyranose, is correctly identified by CAS number 20869-27-6 [6][7][8][9][10]. This disaccharide is also commonly known by its synonym, epilactose or 2-epi-Lactose[6][7]. As an epimer of lactose, it presents unique properties that are of significant interest in the fields of nutrition and drug development[6].

Core Physicochemical and Biological Properties

4-O-β-D-Galactopyranosyl-D-mannopyranose is a non-digestible disaccharide, a characteristic that underpins its potential as a prebiotic agent. Its structural difference from lactose, specifically the epimerization at the C-2 position of the glucose unit to a mannose unit, is the basis for its distinct biological activities.

Key Properties Summary
PropertyValueSource
CAS Number 20869-27-6[6][7]
Molecular Formula C₁₂H₂₂O₁₁[6][11]
Molecular Weight 342.30 g/mol [6][12]
Appearance White to off-white powder
Purity ≥98% (HPLC)[6]
Solubility Soluble in water (49.00-51.00 mg/mL)
Optical Activity [α]/D +24.0° to +30.0° (c = 9.00-11.00 mg/mL in water)
Synonyms 2-epi-Lactose, Epilactose[6][7]

Biological Significance and Applications in Drug Development

The primary interest in 4-O-β-D-Galactopyranosyl-D-mannopyranose stems from its potential as a prebiotic. As a non-digestible sugar, it can be utilized to study its effects on promoting intestinal mineral absorption, particularly calcium. This makes it a valuable compound for research into nutritional supplements and functional foods aimed at improving bone health[13].

In the context of drug development, its role as a biochemical reagent is also recognized. It can be used as a biological material or organic compound in various life science research applications[14].

Experimental Protocol: Synthesis of β-D-Mannopyranosides

The synthesis of β-D-mannopyranosides, such as 4-O-β-D-Galactopyranosyl-D-mannopyranose, can be a challenging endeavor. One established method involves the oxidation of a protected β-D-glucopyranoside to a β-D-arabino-hexopyranosidulose, followed by stereoselective hydrogenation[15]. This approach leverages the more readily available glucose derivatives to achieve the desired mannose configuration.

Step-by-Step Methodology
  • Protection of the Glucoside : Begin with a suitably protected β-D-glucopyranoside. The choice of protecting groups is critical to ensure that only the hydroxyl group at the C-2 position is exposed for oxidation.

  • Oxidation : The protected glucoside is then oxidized to form the corresponding β-D-arabino-hexopyranosidulose. This step introduces a carbonyl group at the C-2 position.

  • Stereoselective Hydrogenation : The subsequent hydrogenation of the carbonyl group is the key step. Using a platinum catalyst has been shown to stereoselectively yield the β-D-mannoside in high proportions over the β-D-glucoside[15].

  • Deprotection : The final step involves the removal of the protecting groups to yield the desired β-D-mannopyranoside.

Causality Behind Experimental Choices

The choice of a protected β-D-glucopyranoside as the starting material is strategic, as these are often more accessible than their mannose counterparts. The oxidation-reduction pathway is an elegant solution to invert the stereochemistry at the C-2 position, which is the defining difference between glucose and mannose. The stereoselectivity of the hydrogenation step is crucial for the overall efficiency of the synthesis[15].

Logical Workflow for Synthesis

Synthesis_Workflow A Protected β-D-Glucopyranoside B Oxidation A->B Expose C-2 OH C β-D-arabino-hexopyranosidulose B->C D Stereoselective Hydrogenation (Platinum Catalyst) C->D E Protected β-D-Mannopyranoside D->E High Stereoselectivity F Deprotection E->F G Final Product: 4-O-β-D-Galactopyranosyl-D-mannopyranose F->G

Caption: Synthetic pathway from a protected β-D-glucopyranoside to 4-O-β-D-Galactopyranosyl-D-mannopyranose.

Reputable Suppliers

For researchers and drug development professionals seeking to procure 4-O-β-D-Galactopyranosyl-D-mannopyranose, several reputable suppliers offer this compound, often with detailed certificates of analysis.

SupplierWebsiteNotes
Sigma-Aldrich --INVALID-LINK--Offers the compound with ≥98.0% purity (HPLC).
Santa Cruz Biotechnology --INVALID-LINK--Provides the compound with ≥98% purity[6][8].
MedChemExpress --INVALID-LINK--Supplies the compound as a biochemical reagent for life science research[14].
United States Biological --INVALID-LINK--Offers the compound under the synonym "Epilactose" for research use[9].
Clearsynth --INVALID-LINK--A manufacturer and exporter of the compound with an accompanying Certificate of Analysis[10].
P&S Chemicals --INVALID-LINK--Lists the compound with its various synonyms and provides a quotation service[7].
Echemi --INVALID-LINK--A platform with various suppliers, including HANGZHOU LEAP CHEM CO., LTD.[16].

Conclusion

4-O-β-D-Galactopyranosyl-D-mannopyranose (epilactose) is a compound with significant potential, particularly in the realm of prebiotics and nutritional science. Its unique chemical structure dictates its biological function, making it a subject of ongoing research. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and a list of reliable suppliers to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Within this class, 2-(Chloromethyl)-5-methyl-1,3-benzoxazole (CAS No: 41014-44-2) serves as a crucial and versatile synthetic intermediate.[4] The reactive chloromethyl group at the 2-position provides a key handle for introducing a wide array of functional groups through nucleophilic substitution, making it an invaluable building block for the synthesis of more complex molecules in drug discovery and materials science.

This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, detailing the underlying reaction mechanism, a validated experimental protocol, and critical insights for researchers and drug development professionals.

Core Synthetic Strategy: Condensation and Cyclization

The most direct and widely employed method for synthesizing this compound involves a two-step, one-pot reaction sequence starting from 2-amino-4-methylphenol. The process hinges on two fundamental transformations:

  • N-Acylation: The initial step is the acylation of the amino group of 2-amino-4-methylphenol with chloroacetyl chloride. This forms the key intermediate, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.

  • Intramolecular Cyclodehydration: The generated amide intermediate undergoes an acid-catalyzed intramolecular cyclization. The phenolic hydroxyl group attacks the amide carbonyl carbon, followed by dehydration to form the stable aromatic benzoxazole ring system.

This approach is favored for its efficiency, use of readily available starting materials, and generally good yields.

Reaction Mechanism and Rationale

The formation of the benzoxazole ring from an o-aminophenol and an acyl chloride is a classic example of a condensation reaction. The causality behind the sequence is rooted in the relative nucleophilicity of the functional groups on the starting phenol.

Step 1: Nucleophilic Acyl Substitution (N-Acylation) The amino group (-NH₂) of 2-amino-4-methylphenol is a stronger nucleophile than the hydroxyl group (-OH). Consequently, it selectively attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide intermediate, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization and Dehydration Under heating or acidic conditions, the amide intermediate undergoes a conformational change to bring the phenolic hydroxyl group in proximity to the amide carbonyl. The lone pair of electrons on the hydroxyl oxygen attacks the carbonyl carbon. This is often the rate-determining step. The resulting tetrahedral intermediate is unstable and rapidly collapses, eliminating a molecule of water to yield the final, aromatic this compound product.

The overall workflow can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product A 2-Amino-4-methylphenol C Step 1: N-Acylation (Formation of Amide Intermediate) A->C B Chloroacetyl Chloride B->C D Step 2: Intramolecular Cyclodehydration C->D Heating / Acid Catalyst E This compound D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis. Researchers should adapt it based on laboratory conditions and scale.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-Amino-4-methylphenol95-84-1123.1512.3 g0.10
Chloroacetyl chloride79-04-9112.9412.4 g (8.5 mL)0.11
Toluene or Xylene108-88-392.14150 mL-
Pyridine (optional, as base)110-86-179.101-2 drops-

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the apparatus is dry.

  • Dissolution: Charge the flask with 2-amino-4-methylphenol (12.3 g, 0.10 mol) and toluene (150 mL). Stir the mixture to achieve a suspension.

  • Acylation: Add chloroacetyl chloride (12.4 g, 0.11 mol) to the dropping funnel. Add the chloroacetyl chloride dropwise to the stirred suspension over 30 minutes. The reaction is exothermic, and hydrogen chloride gas will evolve. A gentle reflux may be observed. The use of a base like pyridine can help scavenge the HCl produced.[5]

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 110-140°C, depending on the solvent) using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.

  • Isolation: Filter the cooled mixture to collect the crude product. Wash the solid with a small amount of cold toluene or hexane to remove soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50°C) to remove residual solvent.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties:

PropertyValue
Molecular FormulaC₉H₈ClNO[4][6]
Molar Mass181.62 g/mol
AppearanceOff-white to light brown crystalline solid
Melting PointTypically in the range of 80-85°C

Spectroscopic Data:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the chloromethyl protons (-CH₂Cl), and the methyl group (-CH₃) protons. The singlet for the -CH₂Cl group typically appears around 4.8 ppm.

  • ¹³C NMR: Expect signals corresponding to the carbons of the benzoxazole core, the chloromethyl carbon, and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 181 and a characteristic [M+2]⁺ peak at m/z 183 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for C=N stretching (around 1650 cm⁻¹), C-O-C stretching (around 1250 cm⁻¹), and C-Cl stretching (around 750 cm⁻¹).

Alternative Synthetic Approaches

While the direct condensation method is most common, other strategies for synthesizing the benzoxazole core exist and could be adapted for this specific molecule. These include:

  • Reaction with Carboxylic Acids: 2-aminophenols can be condensed with carboxylic acids (like chloroacetic acid) in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid at high temperatures.[7]

  • From Tertiary Amides: A more recent method involves the reaction of 2-aminophenols with tertiary amides in the presence of an activating agent like triflic anhydride (Tf₂O).[2]

These methods may offer advantages in specific contexts but often require harsher conditions or more complex reagents compared to the acyl chloride route.

Safety Considerations

  • Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Amino-4-methylphenol is harmful if swallowed or inhaled and can cause skin and eye irritation.

  • The reaction evolves hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction must be performed in a fume hood, and an acid gas trap may be necessary.

  • Toluene and Xylene are flammable and toxic solvents. Avoid inhalation and contact with skin.

Conclusion

The synthesis of this compound is most effectively achieved through the one-pot condensation and cyclization of 2-amino-4-methylphenol with chloroacetyl chloride. This method is robust, high-yielding, and relies on readily accessible starting materials. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety precautions are paramount for the successful and safe synthesis of this valuable chemical intermediate. The reactivity of the chloromethyl group ensures its continued importance as a versatile scaffold for the development of novel compounds in pharmaceutical and chemical research.

References

Mechanism of Action of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole Derivatives: A Mechanistic and Methodological Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The benzoxazole nucleus is a prominent heterocyclic scaffold renowned for its wide spectrum of pharmacological activities, making it a "privileged structure" in medicinal chemistry.[1][2] Derivatives of this core are integral to numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[3][4] This technical guide focuses on a specific, highly reactive class: 2-(Chloromethyl)-5-methyl-1,3-benzoxazole derivatives. We will dissect the probable core mechanism of action, positing these compounds as potent alkylating agents. This guide provides a detailed mechanistic hypothesis, outlines a comprehensive suite of experimental protocols for its validation, and offers insights into the structure-activity relationships that govern their biological effects. The intended audience includes researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics.

The Benzoxazole Scaffold: A Foundation of Diverse Bioactivity

Benzoxazoles, which feature a benzene ring fused to an oxazole ring, are structural isosteres of naturally occurring nucleic acid bases like guanine and adenine.[1][2] This mimicry may facilitate their interaction with the biopolymers of living systems, contributing to their diverse pharmacological profiles.[2] Research has extensively documented the broad therapeutic potential of the benzoxazole core.

Biological ActivityReported Mechanism/TargetReference(s)
Anticancer Aryl Hydrocarbon Receptor (AhR) Agonism[5]
Inhibition of DNA Topoisomerases[6]
Inhibition of Glutathione S-Transferase P1-1 (hGST P1-1)[7]
Antimicrobial Inhibition of DNA Gyrase[8]
Antiviral Inhibition of Hepatitis C Virus[3]
Anti-inflammatory Cyclooxygenase (COX) Inhibition[8]

This versatility underscores the importance of understanding how specific substitutions on the benzoxazole ring dictate the ultimate mechanism of action.

The Decisive Moiety: Unpacking the Role of the 2-(Chloromethyl) Group

While the benzoxazole core provides the foundational structure for biological interaction, the substituent at the 2-position is critical in defining the compound's reactivity. The presence of a chloromethyl group (-CH₂Cl) at this position strongly suggests a primary mechanism of action as an alkylating agent .[9][10]

Alkylating agents are a cornerstone class of anticancer drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic centers in biological macromolecules.[10][11] The chloromethyl group is a classic electrophilic pharmacophore. The carbon atom is rendered highly electron-deficient due to the inductive effect of the adjacent electronegative chlorine atom and the electron-withdrawing nature of the benzoxazole ring system. This makes it highly susceptible to nucleophilic attack by electron-rich atoms found in proteins and, most critically, in DNA.[12]

Core Mechanism of Action: Covalent DNA Alkylation

We hypothesize that the primary cytotoxic mechanism of this compound derivatives is the alkylation of DNA, leading to catastrophic cellular damage and apoptosis.

The Chemical Reaction

The process begins with the nucleophilic attack on the electrophilic carbon of the chloromethyl group by an electron-rich site on a DNA base. The most common site for alkylation is the N7 position of guanine, although other sites on adenine (N1, N3) and cytosine (N3) can also be targeted.[10][12] This reaction forms a stable, covalent bond between the benzoxazole derivative and the DNA base, resulting in a mono-adduct.

This direct, covalent modification of the genetic material leads to several downstream consequences:

  • Inhibition of DNA Replication and Transcription: The bulky benzoxazole adduct physically obstructs the action of DNA and RNA polymerases.[10]

  • DNA Damage Response: The cell recognizes the DNA adduct as damage, triggering complex DNA repair pathways.

  • Induction of Apoptosis: If the damage is too extensive to be repaired, the cell initiates programmed cell death (apoptosis) to prevent the propagation of a damaged genome.[10]

Visualizing the Mechanism

The following diagram illustrates the proposed alkylation of the N7 position of a guanine nucleotide by a this compound derivative.

Caption: Proposed Sₙ2 reaction for DNA alkylation by the benzoxazole derivative.

Experimental Validation: A Methodological Framework

To rigorously test the DNA alkylation hypothesis, a multi-step experimental workflow is required. Each step provides a self-validating piece of evidence contributing to the overall mechanistic picture.

Experimental Workflow Diagram

This diagram outlines the logical progression of experiments to confirm the proposed mechanism of action.

Experimental_Workflow Hypothesis Hypothesis: Compound is a DNA Alkylating Agent Protocol1 Protocol 1: In Vitro DNA Alkylation Assay Hypothesis->Protocol1 Test direct interaction Protocol2 Protocol 2: Comet Assay on Treated Cells Hypothesis->Protocol2 Assess DNA damage in cells Protocol3 Protocol 3: Cell Cycle Analysis (Flow Cytometry) Protocol1->Protocol3 If direct binding occurs, assess cellular consequence Protocol2->Protocol3 Protocol4 Protocol 4: Apoptosis Assay (Annexin V/PI) Protocol3->Protocol4 If cell cycle arrests, check for apoptosis Conclusion Conclusion: Mechanism Confirmed Protocol4->Conclusion

Caption: Logical workflow for validating the DNA alkylation mechanism.

Detailed Experimental Protocols
  • Objective: To determine if the compound can directly modify naked DNA.

  • Principle: Covalent modification of plasmid DNA by the compound will alter its electrophoretic mobility on an agarose gel.

  • Methodology:

    • Preparation: Prepare solutions of supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Incubation: Incubate a fixed amount of plasmid DNA (e.g., 200 ng) with increasing concentrations of the this compound derivative (e.g., 0, 10, 50, 100, 200 µM) for a set time (e.g., 2 hours) at 37°C. Include a known alkylating agent like Melphalan as a positive control.

    • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at 100V for 1 hour.

    • Visualization: Visualize the DNA bands under UV light.

  • Expected Outcome: Unmodified supercoiled DNA runs fastest. Alkylated DNA will exhibit retarded mobility (a shift to a higher apparent molecular weight) or, if significant damage occurs, a conversion from supercoiled to relaxed or linear forms.

  • Objective: To quantify DNA damage (specifically strand breaks resulting from alkylation) in individual cells.

  • Principle: Cells with damaged DNA will form a "comet tail" of fragmented DNA when subjected to electrophoresis. The length and intensity of the tail are proportional to the amount of damage.

  • Methodology:

    • Cell Treatment: Treat a suitable cancer cell line (e.g., MCF-7, A549) with various concentrations of the benzoxazole derivative for a defined period (e.g., 24 hours).

    • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

    • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

    • Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) and apply an electric field.

    • Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Expected Outcome: Untreated cells will show a round, intact nucleus (the "comet head"). Treated cells will display a distinct tail of fragmented DNA extending from the nucleus. The extent of the tail can be quantified with image analysis software.

  • Objective: To determine if DNA damage induced by the compound leads to cell cycle arrest.

  • Principle: DNA-damaging agents typically cause cells to arrest at specific checkpoints (G1/S or G2/M) to allow for DNA repair. This can be measured by quantifying the DNA content of a cell population.

  • Methodology:

    • Cell Treatment: Treat cells with the benzoxazole derivative at its IC₅₀ concentration for 24, 48, and 72 hours.

    • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

    • Staining: Treat the cells with RNase A and then stain the DNA with a fluorescent intercalating agent like Propidium Iodide (PI).

    • Analysis: Analyze the cell population using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Expected Outcome: A significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to the untreated control group would be indicative of G2/M arrest, a common outcome of DNA damage.

Conclusion and Future Perspectives

The available evidence strongly supports the hypothesis that this compound derivatives function primarily as DNA alkylating agents. The inherent electrophilicity of the 2-(chloromethyl) group provides a clear chemical basis for this mechanism, which is a well-established paradigm for anticancer therapy. The presence of the 5-methyl group may modulate the compound's lipophilicity and electronic properties, potentially influencing cell permeability and reactivity, an area ripe for further structure-activity relationship (SAR) studies.[13]

Future research should focus on the experimental validation outlined in this guide. Confirming this mechanism will enable the rational design of next-generation derivatives with enhanced potency, improved selectivity for cancer cells, and a more favorable therapeutic index. Identifying the specific DNA adducts formed and exploring their interaction with DNA repair pathways will provide deeper insights and open new avenues for combination therapies.

References

Thermal stability and degradation of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Foreword: A Predictive Approach to Thermal Characterization

The field of pharmaceutical and materials science is perpetually in pursuit of novel molecules with enhanced properties. This compound stands as a promising scaffold, leveraging the biologically significant benzoxazole core with reactive functional groups suitable for further chemical elaboration.[1][2][3] A comprehensive understanding of a compound's thermal stability and degradation profile is paramount for its viable application, influencing everything from synthesis and purification to storage and formulation.[4]

This guide provides a detailed technical analysis of the thermal stability and degradation of this compound. It is important to note that, at the time of this writing, specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this exact molecule is not extensively available in peer-reviewed literature. Therefore, this document adopts a predictive methodology, grounding its analysis in the well-established thermal behavior of structurally analogous compounds, including the benzoxazole core, and molecules bearing chloromethyl and methyl functionalities. This approach allows us to construct a scientifically robust and insightful profile that can guide researchers in their handling and development of this compound.

Predicted Thermal Stability Profile of this compound

The thermal stability of an organic molecule is intrinsically linked to its structure, particularly the bond energies and the presence of reactive functional groups. The benzoxazole ring itself is an aromatic heterocyclic system known for its considerable thermal stability.[3][5] However, the substituents at the 2- and 5-positions are expected to be the primary determinants of the molecule's degradation onset and pathway.[6][7]

Influence of Substituents on Thermal Lability
  • The Benzoxazole Core: The fused aromatic ring system of benzoxazole provides a high degree of thermal stability. Studies on polybenzoxazole (PBO) polymers show that the ring structure remains intact at temperatures well above 300°C.[8][9]

  • 5-Methyl Group: The methyl group attached to the benzene ring is generally stable. Its primary influence would be on the molecule's crystal packing and melting point. It is not considered a primary initiation site for thermal degradation under inert conditions, though it could be susceptible to oxidation at elevated temperatures in the presence of air.

  • 2-(Chloromethyl) Group: This functional group is predicted to be the most thermally labile part of the molecule. The carbon-chlorine (C-Cl) bond is significantly weaker than the C-H, C-C, and C-N bonds within the rest of the structure. For instance, 2-(chloromethyl)benzimidazole, a related heterocyclic compound, exhibits decomposition upon melting around 146-148°C. This suggests that the degradation of this compound will likely be initiated by the cleavage of the C-Cl bond at a moderately elevated temperature.

Comparative Thermal Data of Analogous Compounds

To build a predictive model, it is instructive to examine the thermal data of structurally related compounds. The following table summarizes decomposition temperatures for various benzoxazole and benzimidazole derivatives.

CompoundStructureDecomposition Onset/Melting Point (°C)Reference(s)
2-(Chloromethyl)benzimidazoleBenzimidazole with 2-chloromethyl group146-148 (decomposes)
2-(Chloromethyl)-1-methyl-1H-benzimidazoleN-methylated benzimidazole with 2-chloromethyl group92-95[10]
2-Benzyl-5-chlorobenzoxazoleBenzoxazole with 2-benzyl and 5-chloro groups(Oil at room temp.)[11]
2-Benzyl-5-methylbenzoxazoleBenzoxazole with 2-benzyl and 5-methyl groups(Oil at room temp.)[11]
Polybenzoxazine ResinsPolymers with benzoxazine repeating unitsHigh thermal stability, char yield >60% at 800°C[12]

Note: The data for the benzyl derivatives, which lack the direct C-Cl bond of the chloromethyl group, are provided for structural comparison of the benzoxazole core.

Based on this comparative analysis, it is reasonable to predict that the thermal decomposition of this compound will commence in the range of 150-200°C .

Proposed Degradation Pathways

Degradation can be initiated by various environmental factors, with thermal, hydrolytic, and photolytic pathways being the most common.

Thermal Degradation

The primary thermal degradation pathway is anticipated to be initiated by the homolytic cleavage of the weakest bond, the C-Cl bond in the 2-(chloromethyl) group. This would generate a benzoxazole-methyl radical and a chlorine radical.

Proposed Thermal Degradation Pathway:

  • Initiation: Homolytic cleavage of the C-Cl bond.

  • Propagation/Termination: The resulting highly reactive radicals can undergo a variety of subsequent reactions, including:

    • Hydrogen abstraction from other molecules to form 2,5-dimethyl-1,3-benzoxazole.

    • Dimerization of the benzoxazole-methyl radicals.

    • Further fragmentation of the benzoxazole ring at higher temperatures, leading to the evolution of gases such as CO, HCN, and various hydrocarbons.

Thermal Degradation Pathway A This compound B Heat (Δ) A->B C Benzoxazole-methyl Radical + Cl• B->C D Hydrogen Abstraction C->D Pathway 1 F Dimerization C->F Pathway 2 H Further Fragmentation (High Temp) C->H Pathway 3 E 2,5-Dimethyl-1,3-benzoxazole D->E G Dimeric Products F->G I Gaseous Products (CO, HCN, etc.) H->I

Caption: Proposed thermal degradation pathway for this compound.

Hydrolytic Degradation

The benzoxazole ring is susceptible to hydrolysis, particularly under acidic conditions.[13][14] The mechanism involves protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position. This leads to ring-opening and the formation of the corresponding amidophenol.[15]

Hydrolytic Degradation Pathway A This compound B H2O, H+ A->B C Protonation of Nitrogen B->C D Nucleophilic Attack by H2O C->D E Tetrahedral Intermediate D->E F Ring Opening (C-O Fission) E->F G 2-Amino-4-methylphenol + Chloroacetic Acid Derivative F->G Experimental Workflow cluster_0 Thermal Analysis cluster_1 Degradation Product Identification cluster_2 Kinetic Analysis TGA TGA (Determine T_decomposition) PyGCMS Py-GC-MS (Identify Volatile Products) TGA->PyGCMS Inform Pyrolysis Temp. Kinetics Isothermal/Non-isothermal TGA (Determine Activation Energy) TGA->Kinetics Inform Temp. Range DSC DSC (Determine T_melting) Sample Sample: this compound Sample->TGA Sample->DSC

References

Methodological & Application

Synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(chloromethyl)-5-methyl-1,3-benzoxazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The described two-step synthesis involves the initial acylation of 2-amino-4-methylphenol with chloroacetyl chloride to form the intermediate N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide, followed by a cyclization reaction to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, safety precautions, and analytical characterization methods.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, owing to the reactive chloromethyl group which allows for further functionalization.

This protocol details a reliable and reproducible method for the synthesis of this compound. The chosen synthetic route is a well-established two-step process that is both efficient and scalable. The initial step involves the nucleophilic acyl substitution reaction between 2-amino-4-methylphenol and chloroacetyl chloride. The subsequent step is an intramolecular cyclization of the resulting amide intermediate, facilitated by a dehydrating agent, to form the benzoxazole ring.

Reaction Scheme

The overall synthesis proceeds in two distinct steps as illustrated below:

Step 1: Acylation of 2-amino-4-methylphenol

2-amino-4-methylphenol reacts with chloroacetyl chloride to form N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.

Step 2: Cyclization to this compound

The intermediate undergoes intramolecular cyclization to yield the final product.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
2-Amino-4-methylphenolReagentSigma-Aldrich95-84-1
Chloroacetyl chlorideReagentSigma-Aldrich79-04-7
Phosphorus oxychlorideReagentSigma-Aldrich10025-87-3
Dichloromethane (DCM)AnhydrousSigma-Aldrich75-09-2
Triethylamine (TEA)ReagentSigma-Aldrich121-44-8
Sodium bicarbonate (NaHCO₃)ACS ReagentFisher Scientific144-55-8
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentFisher Scientific7757-82-6
Ethyl acetateHPLC GradeFisher Scientific141-78-6
HexaneHPLC GradeFisher Scientific110-54-3

Safety and Handling

Extreme caution must be exercised when handling the reagents involved in this synthesis.

  • 2-Amino-4-methylphenol: This compound can cause skin, eye, and respiratory irritation.[1][2][3][4] It is harmful if swallowed or in contact with skin.[4] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

  • Chloroacetyl chloride: This is a highly corrosive and toxic substance.[5][6] It reacts violently with water and causes severe burns to the skin and eyes.[5][6] Inhalation can be fatal.[6] Work exclusively in a certified chemical fume hood and wear heavy-duty gloves, a face shield, and a chemical-resistant apron.[5] Have an appropriate quenching agent (e.g., dry sand) readily available.[5]

  • Phosphorus oxychloride: This is another highly corrosive and water-reactive compound that releases toxic fumes upon contact with moisture.[7] It can cause severe burns. Handle with the same level of precaution as chloroacetyl chloride.[7]

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Experimental Protocol

Step 1: Synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide

This step involves the acylation of the amino group of 2-amino-4-methylphenol. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-methylphenol (10.0 g, 0.081 mol) and triethylamine (9.0 g, 0.089 mol) in 100 mL of anhydrous dichloromethane.

  • Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (9.6 g, 0.085 mol) in 20 mL of anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield a solid product.

Step 2: Synthesis of this compound

This step involves the intramolecular cyclization of the intermediate using phosphorus oxychloride as a dehydrating and cyclizing agent.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the purified N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (5.0 g, 0.025 mol).

  • Addition of Phosphorus Oxychloride: Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. Caution: This is an exothermic reaction.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Workflow and Reaction Mechanism Diagrams

Experimental Workflow

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization A Dissolve 2-amino-4-methylphenol and triethylamine in DCM B Cool to 0 °C A->B C Add chloroacetyl chloride dropwise B->C D Stir at room temperature C->D E Quench with NaHCO₃ D->E F Extract and wash E->F G Dry and concentrate F->G H Recrystallize G->H I Combine intermediate with phosphorus oxychloride H->I Intermediate: N-(2-hydroxy-5-methylphenyl) -2-chloroacetamide J Heat at 80-90 °C I->J K Cool and pour onto ice J->K L Neutralize with NaHCO₃ K->L M Extract with ethyl acetate L->M N Dry and concentrate M->N O Purify by column chromatography N->O P P O->P Final Product: 2-(Chloromethyl)-5-methyl -1,3-benzoxazole

Caption: Overall experimental workflow for the synthesis.

Reaction Mechanism

G cluster_acylation Acylation Mechanism cluster_cyclization Cyclization Mechanism 2-amino-4-methylphenol intermediate 2-amino-4-methylphenol->intermediate + Chloroacetyl Chloride (Et₃N) chloroacetyl_chloride intermediate2 final_product intermediate2->final_product POCl₃ (Dehydration)

Caption: Simplified reaction mechanism for the two-step synthesis.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the solid intermediate and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Expected Results

The typical yield for the first step, the synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide, is in the range of 80-90% after purification. The second step, the cyclization to this compound, generally proceeds with a yield of 70-85% after chromatographic purification.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reactionEnsure anhydrous conditions. Increase reaction time. Check the purity of reagents.
Loss during work-upPerform extractions carefully. Ensure complete neutralization before extraction.
Low yield in Step 2 Incomplete cyclizationIncrease reaction temperature or time. Ensure sufficient phosphorus oxychloride is used.
Degradation of productAvoid overheating during the reaction and work-up.
Impure product Incomplete reactionMonitor the reaction closely by TLC and ensure it goes to completion.
Inefficient purificationOptimize the solvent system for recrystallization or column chromatography.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further chemical exploration. The causality behind each experimental choice, from reagent selection to reaction conditions, has been explained to provide a deeper understanding of the synthetic process.

References

The Versatile Scaffold: Applications of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Moiety

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal foundation for the design of targeted therapeutics.[2] Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] This guide focuses on a particularly valuable derivative, 2-(Chloromethyl)-5-methyl-1,3-benzoxazole , a key building block whose reactivity is pivotal for the synthesis of diverse and potent therapeutic agents. The presence of the reactive chloromethyl group at the 2-position, combined with the electronic influence of the methyl group at the 5-position, makes this molecule a versatile intermediate for constructing extensive libraries of compounds for drug discovery.

Core Synthesis and Chemical Properties

The strategic importance of this compound lies in its straightforward synthesis and the subsequent reactivity of the chloromethyl group, which serves as an electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the condensation of 4-methyl-2-aminophenol with a chloroacetylating agent. Polyphosphoric acid (PPA) is a common cyclizing and dehydrating agent in such reactions.

Protocol 1: Synthesis of this compound

Materials:

  • 4-methyl-2-aminophenol

  • Chloroacetic acid

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Sodium bicarbonate solution (10%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 4-methyl-2-aminophenol (1 equivalent) and chloroacetic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) in excess (approximately 10 times the weight of the aminophenol) to the mixture.

  • Heat the reaction mixture with stirring at 140-150°C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • For purification, dissolve the crude product in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield pure this compound.

Causality Behind Experimental Choices:

  • Polyphosphoric acid (PPA): PPA serves as both a solvent and a catalyst. Its high viscosity and dehydrating properties facilitate the intramolecular cyclization required to form the benzoxazole ring.

  • Ice-cold water quench: This step is crucial for precipitating the product from the highly viscous PPA and for dissipating the heat generated during the neutralization process.

  • Sodium bicarbonate neutralization: This step is necessary to remove any residual PPA and to ensure the product is in its free base form for subsequent extraction.

Application as a Key Intermediate in Drug Synthesis

The primary utility of this compound in medicinal chemistry is as an electrophilic building block. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of diverse side chains, which is a cornerstone of structure-activity relationship (SAR) studies.

Workflow for Derivatization

The general workflow for utilizing this intermediate is a nucleophilic substitution reaction.

G A This compound E Nucleophilic Substitution Reaction A->E B Nucleophile (e.g., amine, phenol, thiol) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F G Final Biologically Active Compound F->G

Caption: General workflow for derivatization.

Application in the Synthesis of Anticancer Agents

Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.[1]

Protocol 2: Synthesis of a Piperazine-Containing Benzoxazole Derivative

This protocol describes the synthesis of a potential anticancer agent by reacting this compound with a piperazine derivative.

Materials:

  • This compound

  • 1-Arylpiperazine (e.g., 1-(4-fluorophenyl)piperazine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add 1-arylpiperazine (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure piperazine-substituted benzoxazole derivative.

Causality Behind Experimental Choices:

  • Potassium carbonate (K₂CO₃): This base is used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Acetonitrile as solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and has a convenient boiling point for refluxing.

  • Column chromatography: This purification technique is essential for separating the desired product from unreacted starting materials and any side products.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzoxazole derivatives synthesized from 2-(chloromethyl)benzoxazole precursors, highlighting their potential as VEGFR-2 inhibitors.

Compound IDR-Group (at 2-position)Cancer Cell LineIC₅₀ (µM)[1][4]VEGFR-2 Inhibition IC₅₀ (nM)[1][4]
12l -CH₂-N(CH₂)₂CH₂-C₆H₄-4-ClHepG210.5097.38
MCF-715.21
11b -CH₂-piperidinyl-C(O)CH₂-C₆H₄-4-FMCF-7~1057
5a -CH₂-piperidinyl-C(O)CH₃--145

VEGFR-2 Inhibition and Apoptosis Induction Pathway

Benzoxazole derivatives that inhibit VEGFR-2 typically bind to the ATP-binding site of the kinase domain, preventing its autophosphorylation and subsequent downstream signaling. This leads to an anti-angiogenic effect and can induce apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Intracellular A Benzoxazole Derivative B VEGFR-2 A->B Binds to ATP pocket D Phosphorylation Blocked B->D C ATP C->B E Downstream Signaling (e.g., MAPK, PI3K/Akt) Inhibited D->E F Reduced Proliferation & Angiogenesis E->F G Increased Caspase-3 & BAX E->G H Decreased Bcl-2 E->H J Cell Cycle Arrest (Pre-G1/G1 or G2/M) E->J I Apoptosis G->I H->I

Caption: VEGFR-2 inhibition pathway by benzoxazoles.

Application in the Synthesis of Antimicrobial Agents

The versatility of the this compound intermediate also extends to the development of novel antimicrobial agents. By introducing different aryloxy moieties, a range of compounds with activity against various bacterial and fungal strains can be synthesized.

Protocol 3: Synthesis of an Aryloxymethyl Benzoxazole Derivative

This protocol outlines the synthesis of a 2-(aryloxymethyl)benzoxazole derivative, a class of compounds known for their antimicrobial properties.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chlorophenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.1 equivalents) and potassium carbonate (2 equivalents) in DMF.

  • Add this compound (1 equivalent) to the mixture.

  • Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-(aryloxymethyl)benzoxazole derivative.

Causality Behind Experimental Choices:

  • Dimethylformamide (DMF): DMF is a polar aprotic solvent that is excellent for SN2 reactions involving phenoxide nucleophiles.

  • Heating: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic substitution.

  • Aqueous workup and extraction: These steps are essential for removing the DMF solvent and inorganic byproducts from the reaction mixture.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-substituted benzoxazole derivatives against various microbial strains.

Compound IDR-Group (at 2-position)S. aureus MIC (µg/mL)[3][6]P. aeruginosa MIC (µg/mL)[3][6]C. albicans MIC (µg/mL)[3][6]
4b -CH₂-C₆H₄-4-Cl12.525-
4c -CH₂-C₆H₄-2,4-diCl12.5-12.5
IVb -CH₂-C₆H₄-4-Cl-256.25

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of the chloromethyl group provide a robust platform for the generation of diverse molecular libraries. The derivatives synthesized from this precursor have demonstrated significant potential as both anticancer and antimicrobial agents. The structure-activity relationships of these compounds can be systematically explored by varying the nucleophile that displaces the chloride, allowing for the fine-tuning of their biological activity and pharmacokinetic properties. Future research in this area will likely focus on the development of more potent and selective inhibitors of key biological targets, as well as the optimization of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of these promising compounds.

References

High-Yield Synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole: A Scalable Protocol and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

2-(Chloromethyl)-5-methyl-1,3-benzoxazole is a key heterocyclic intermediate in the synthesis of various pharmacologically active agents and functional materials.[1] Its benzoxazole core is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities including antimicrobial and anticancer properties.[2] The reactive chloromethyl group at the 2-position makes it a versatile building block for introducing diverse functionalities through nucleophilic substitution. This guide provides a detailed, high-yield, and scalable protocol for the synthesis of this intermediate, starting from commercially available 2-amino-4-methylphenol. We delve into the mechanistic rationale for key reaction steps, outline critical process parameters, and emphasize a comprehensive safety framework for handling the reagents and the final product.

Introduction: The Strategic Importance of Benzoxazoles

The 2-substituted benzoxazole motif is a cornerstone in modern drug discovery. Compounds incorporating this structure are explored for their ability to act as carbonic anhydrase inhibitors, anticancer agents, and corrosion inhibitors.[1][2] The specific target of this guide, this compound, serves as a crucial precursor. The methyl group at the 5-position modifies the electronic properties and steric profile of the molecule, while the chloromethyl group provides a reactive handle for further molecular elaboration.

Traditional methods for benzoxazole synthesis often involve harsh conditions or catalysts that limit functional group tolerance. The protocol detailed herein utilizes a well-established condensation-cyclization reaction, optimized for high yield and purity.

Chemical Reaction and Mechanism

The synthesis is achieved through a one-pot reaction involving the acylation of 2-amino-4-methylphenol with chloroacetyl chloride, followed by an acid-catalyzed intramolecular cyclodehydration.

Overall Reaction Scheme:

Reaction_Scheme Reactant1 2-Amino-4-methylphenol Product This compound Reactant1->Product + Reactant2 Chloroacetyl Chloride Reactant2->Product PPA, Δ (High Yield)

Caption: One-pot synthesis of the target benzoxazole.

Mechanistic Pathway

The reaction proceeds via two principal stages:

  • N-Acylation: The amino group of 2-amino-4-methylphenol, being more nucleophilic than the hydroxyl group, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms an intermediate amide, 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide.

  • Cyclodehydration: In the presence of a strong acid catalyst like polyphosphoric acid (PPA), the amide carbonyl is protonated, rendering it highly electrophilic. The adjacent hydroxyl group then performs an intramolecular nucleophilic attack on this activated carbonyl. The subsequent dehydration (loss of a water molecule) results in the formation of the stable, aromatic benzoxazole ring system.

G cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Cyclodehydration (Acid-Catalyzed) A Nucleophilic Attack (NH₂ on Chloroacetyl Chloride) B Formation of Amide Intermediate (2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide) A->B C Protonation of Amide Carbonyl (by PPA) B->C PPA Catalyst D Intramolecular Nucleophilic Attack (OH on activated Carbonyl) C->D E Dehydration (Loss of H₂O) D->E F Final Product Formation (Aromatic Benzoxazole Ring) E->F

Caption: Mechanistic workflow of the benzoxazole synthesis.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale (10-20 mmol) and can be adapted for larger quantities with appropriate engineering controls.

Reagents and Materials
Reagent/MaterialCAS No.M.W. ( g/mol )Quantity (for 10 mmol scale)Supplier ExampleNotes
2-Amino-4-methylphenol95-84-1123.151.23 g (10 mmol)Sigma-AldrichPurity >98%. Store away from light and air.
Chloroacetyl Chloride79-04-9112.940.88 mL (1.25 g, 11 mmol)Fisher ScientificLachrymator. Handle only in a chemical fume hood.[3]
Polyphosphoric Acid (PPA)8017-16-1N/A~15 gAcros OrganicsHighly viscous. Pre-heat to ~60°C for easier handling.
Ethyl Acetate (EtOAc)141-78-688.11~200 mLVWRReagent grade, for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~100 mLLabChemFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gEMD MilliporeFor drying organic layer.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and hotplate

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with a gas outlet to a bubbler), and a thermometer. Purge the entire system with dry nitrogen or argon gas.

  • Reagent Addition: To the flask, add 2-amino-4-methylphenol (1.23 g, 10 mmol) and polyphosphoric acid (~15 g).

  • Heating and Initial Stirring: Begin stirring the mixture and heat it to 80-90°C. The PPA will become less viscous, allowing for a homogenous slurry to form.

  • Slow Addition of Acylating Agent: Once the temperature is stable, slowly add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15-20 minutes using the dropping funnel. An exothermic reaction will occur. Maintain the internal temperature below 120°C.

  • Reaction Progression: After the addition is complete, raise the temperature to 140-150°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc mobile phase).

  • Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing crushed ice (~100 g). This will precipitate the crude product. Stir until all the ice has melted.

  • Basification: Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate solution. Be cautious of CO₂ evolution. Continue adding until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. A typical yield under these optimized conditions is 85-92%.

Safety and Hazard Management

Personal Protective Equipment (PPE) is mandatory throughout this procedure.[4] This includes a flame-retardant lab coat, safety goggles, and nitrile gloves.

  • Chloroacetyl Chloride: Highly corrosive and a lachrymator. It reacts violently with water. All manipulations must be performed in a certified chemical fume hood.[3]

  • Polyphosphoric Acid (PPA): Corrosive. Upon heating, it can cause severe burns. Quenching in ice water must be done slowly and carefully behind a blast shield.

  • Product Hazard: The product, this compound, should be handled with care. The chloromethyl group makes it a potential alkylating agent and skin irritant.[1][3] GHS hazard statements for similar benzoxazoles include warnings for skin irritation, serious eye damage, and potential respiratory irritation.[5][6]

  • Waste Disposal: All chemical waste, including aqueous and organic fractions, must be disposed of according to institutional and local environmental regulations.

G cluster_PPE Mandatory PPE cluster_Hazards Key Reagent Hazards cluster_Controls Engineering & Procedural Controls ppe1 Safety Goggles haz1 Chloroacetyl Chloride (Corrosive, Lachrymator) ppe2 Nitrile Gloves ppe3 Lab Coat ctrl1 Chemical Fume Hood haz1->ctrl1 haz2 Polyphosphoric Acid (Corrosive, Thermal Burns) ctrl2 Slow Quenching (Behind Blast Shield) haz2->ctrl2 ctrl3 Proper Waste Disposal

Caption: Essential safety framework for the synthesis protocol.

Conclusion

This application note provides a robust and high-yield protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the outlined safety procedures, researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science. The self-validating nature of the protocol, combined with clear procedural steps, ensures reproducibility and scalability.

References

Application Note & Protocol: Quantitative Analysis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)-5-methyl-1,3-benzoxazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The benzoxazole core is a key pharmacophore in numerous biologically active molecules.[1] The presence of a reactive chloromethyl group allows for its use as a versatile synthetic intermediate for the development of novel compounds.[2] Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control in drug discovery and manufacturing processes.

This document provides detailed analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust and are accompanied by explanations of the underlying scientific principles to ensure their effective implementation.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C9H8ClNOBased on chemical structure.[3]
Molecular Weight 181.62 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small organic molecules.
Solubility Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane); sparingly soluble in water.Inferred from the nonpolar benzoxazole core and the presence of a halogen.
UV Absorbance Expected to have strong absorbance in the UV region (approx. 250-280 nm).The benzoxazole ring system is a chromophore.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of organic molecules due to its high resolution, sensitivity, and reproducibility. A reverse-phase method is proposed here, which is suitable for moderately polar to nonpolar compounds like this compound.

Scientific Rationale

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The UV detector measures the absorbance of the analyte as it elutes from the column, and the peak area is proportional to its concentration.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Acetonitrile A->B C Prepare Calibration Curve Standards B->C D Filter Samples (0.45 µm) B->D E Inject into HPLC System C->E D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.

4. Preparation of Sample Solutions:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Parameters:

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides good separation for benzoxazole derivatives.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA common injection volume.
Detection Wavelength 275 nm (or λmax)The benzoxazole ring system provides strong UV absorbance. The optimal wavelength should be determined by scanning the UV spectrum of a standard solution.
Run Time 10 minutesShould be sufficient to elute the analyte and any common impurities.

6. Data Analysis:

  • Inject the calibration standards and the sample solutions.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample solutions using the linear regression equation from the calibration curve.

7. System Suitability:

  • Before running the samples, perform at least five replicate injections of a mid-range standard.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of halogenated compounds.[5]

Scientific Rationale

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that can be used for identification and quantification. For quantification, Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing (SIM Mode) A Weigh Standard & Sample B Dissolve in Ethyl Acetate A->B C Prepare Calibration Standards B->C D Inject into GC System C->D E Separation in Capillary Column D->E F Ionization (EI) & Mass Detection E->F G Extract Ion Chromatograms F->G H Construct Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: Workflow for GC-MS quantification.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Ethyl acetate (GC grade) or other suitable solvent

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

2. Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

3. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as for the HPLC method, but use a volatile solvent like ethyl acetate.

4. GC-MS Parameters:

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading.
Injection Volume 1 µLStandard for GC.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial temp: 100 °C, hold for 1 min; Ramp: 20 °C/min to 280 °C, hold for 5 minSeparates the analyte from solvent and potential impurities.
Transfer Line Temp 280 °CPrevents condensation of the analyte.
Ion Source Temp 230 °CStandard for EI.
Ionization Mode Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity.
SIM Ions To be determined from the mass spectrum of the standard. Likely ions would include the molecular ion (m/z 181) and major fragment ions.The most abundant and specific ions should be chosen for quantification and qualification.

5. Data Analysis:

  • Inject a standard solution in full scan mode to determine the retention time and fragmentation pattern of this compound.

  • Select appropriate ions for SIM mode (a quantifier and one or two qualifiers).

  • Inject the calibration standards and samples in SIM mode.

  • Construct a calibration curve by plotting the peak area of the quantifier ion versus concentration.

  • Quantify the analyte in the samples using the calibration curve. Confirm the identity of the analyte by verifying the presence of the qualifier ions at the correct retention time and in the correct ratio.

Method Validation

To ensure the trustworthiness of the analytical results, the chosen method (either HPLC-UV or GC-MS) should be validated according to ICH guidelines or internal laboratory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear regression should be performed on the calibration curve, and the correlation coefficient (r²) should ideally be >0.99.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. HPLC-UV is a straightforward and common method for routine analysis, while GC-MS offers higher selectivity and is confirmatory. Both methods, when properly validated, will provide accurate and precise results for quality control and research applications.

References

The Strategic Application of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole core is a privileged heterocyclic motif in drug discovery, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] Its rigid, planar structure and unique electronic properties contribute to its ability to interact with various biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][3] Among the diverse array of benzoxazole-containing building blocks, 2-(chloromethyl)-5-methyl-1,3-benzoxazole stands out as a particularly versatile precursor for the synthesis of novel antimicrobial agents. The presence of a reactive chloromethyl group at the 2-position provides a convenient handle for introducing a variety of functional groups through nucleophilic substitution reactions, enabling the systematic exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of potential antimicrobial agents.

Core Synthetic Strategies: Leveraging the Reactivity of the Chloromethyl Group

The primary synthetic utility of this compound lies in the high reactivity of the benzylic chloride, which is an excellent electrophile. This allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and phenols. These reactions serve as the foundation for constructing a diverse library of 2-substituted-5-methyl-1,3-benzoxazole derivatives.

Workflow for the Synthesis of Antimicrobial Benzoxazole Derivatives

Synthesis_Workflow start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->reaction product 2-Substituted-5-methyl-1,3-benzoxazole Derivative reaction->product purification Purification (e.g., Chromatography, Recrystallization) product->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization screening Antimicrobial Screening (MIC Determination) characterization->screening Antimicrobial_Screening start Synthesized Benzoxazole Derivatives prep_compounds Prepare Stock Solutions (in DMSO) start->prep_compounds serial_dilution Perform Serial Dilutions of Compounds in 96-well Plates prep_compounds->serial_dilution prep_media Prepare Bacterial/Fungal Culture in Growth Media inoculation Inoculate Plates with Microbial Suspension prep_media->inoculation serial_dilution->inoculation incubation Incubate Plates at 37°C for 24h inoculation->incubation read_results Determine MIC (Lowest concentration with no visible growth) incubation->read_results data_analysis Data Analysis and SAR read_results->data_analysis end Identify Lead Compounds data_analysis->end

References

Probing the Bioactivity of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole: A Guide to In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the in vitro evaluation of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds. Benzoxazole derivatives have garnered substantial interest in medicinal chemistry for their diverse biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide is designed to equip researchers with the foundational knowledge and detailed protocols necessary to explore the therapeutic potential of this specific molecule. We will delve into the rationale behind key experimental choices, ensuring a robust and reproducible assessment of its cytotoxic and antimicrobial efficacy.

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

The benzoxazole core is a recurring motif in numerous biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions allow for effective binding to a range of biological targets. The diverse pharmacological landscape of benzoxazole derivatives encompasses activities such as anticancer, antifungal, antibacterial, and anti-inflammatory effects.[1][2] The specific functionalization of the benzoxazole ring system, as in this compound, is a key determinant of its biological activity profile and potency. Given this background, the primary in vitro assays for a novel benzoxazole derivative will logically focus on its potential as an anticancer and antimicrobial agent.

PART 1: Anticancer Activity Assessment

A primary application for novel benzoxazole derivatives is in oncology research. The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxicity against various cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are robust, widely accepted methods for this purpose.[3][4]

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[5][6] The amount of this formazan, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.[1]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, HCT-116, HepG2) compound_prep 2. Prepare Stock Solution of This compound in DMSO cell_seeding 3. Seed Cells in 96-well Plates (5,000-10,000 cells/well) compound_prep->cell_seeding incubation_24h 4. Incubate for 24h for Cell Attachment cell_seeding->incubation_24h treatment 5. Treat with Serial Dilutions of Compound incubation_24h->treatment incubation_48_72h 6. Incubate for 48-72h treatment->incubation_48_72h mtt_addition 7. Add MTT Solution (5 mg/mL) incubation_48_72h->mtt_addition formazan_formation 8. Incubate for 2-4h for Formazan Formation mtt_addition->formazan_formation solubilization 9. Solubilize Formazan Crystals with DMSO formazan_formation->solubilization read_absorbance 10. Measure Absorbance at 570 nm solubilization->read_absorbance calc_viability 11. Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 12. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) in appropriate media.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[3]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.[7]

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[3]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748Result
This compoundHCT-11648Result
This compoundHepG248Result
Positive Control (e.g., Doxorubicin)MCF-748Result
Potential Mechanism of Action: VEGFR-2 Inhibition

Some benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[8][9] An in vitro kinase assay can determine if this compound directly inhibits VEGFR-2 activity.

Signaling Pathway: VEGFR-2

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization ADP ADP PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT P RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK P PLCg PLCγ Pathway Dimerization->PLCg P Compound This compound Compound->Dimerization Inhibits ATP ATP ATP->Dimerization Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a small molecule inhibitor.

A luminescence-based kinase assay, such as the Kinase-Glo® assay, can be employed. This assay quantifies the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates less ATP consumption and thus, greater inhibition of the kinase.[10][11]

PART 2: Antimicrobial Activity Screening

Benzoxazole derivatives are also known for their broad-spectrum antimicrobial activities.[2] Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure the reliability of the results.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight.[12]

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).[2][12]

    • The concentration range should be broad enough to determine the MIC (e.g., 0.25 to 512 µg/mL).[2]

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria.[12]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[2][12]

Data Presentation:

MicroorganismStrainMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
Staphylococcus aureusATCC 29213ResultResult
Escherichia coliATCC 25922ResultResult
Candida albicansATCC 90028ResultResult (e.g., Fluconazole)

References

Application Notes and Protocols for 2-(Chloromethyl)-5-methyl-1,3-benzoxazole as a Precursor for Thiol-Reactive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Fluorescence Sensing

The 1,3-benzoxazole core is a privileged scaffold in the design of fluorescent probes due to its rigid, planar structure and favorable photophysical properties, including high quantum yields and environmental sensitivity.[1] Chemical modification of the benzoxazole ring system allows for the development of probes that can detect a wide range of biological analytes and parameters, from metal ions to intracellular viscosity.[1] This document provides detailed application notes and protocols for the use of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole , a key precursor for synthesizing "turn-on" fluorescent probes tailored for the detection of biological thiols.

The strategic placement of a chloromethyl group at the 2-position transforms the benzoxazole core into a reactive platform. The chlorine atom serves as a leaving group, making the adjacent methylene carbon a target for nucleophilic attack. This reactivity is the foundation for its application as a probe precursor, particularly for the detection of sulfhydryl groups (-SH) in biomolecules like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).[2][3] The 5-methyl substituent, an electron-donating group, can subtly modulate the electronic and photophysical properties of the fluorophore, potentially enhancing fluorescence quantum yield and tuning emission wavelengths.[4]

This guide is intended for researchers, scientists, and drug development professionals engaged in cell biology, biochemistry, and medicinal chemistry, providing a comprehensive framework for the synthesis and application of thiol-reactive probes derived from this versatile precursor.

Part 1: Synthesis of this compound

The synthesis of the title compound is a two-step process commencing with the commercially available 2-amino-4-methylphenol. The first step involves the N-acylation of the aminophenol with chloroacetyl chloride, followed by a cyclization reaction to form the benzoxazole ring.

Step 1: Synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide

This initial step is a standard N-acylation of an aniline derivative. The amino group of 2-amino-4-methylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base is used to neutralize the HCl byproduct.

  • Protocol:

    • In a 250 mL round-bottom flask, dissolve 2-amino-4-methylphenol (10 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (12 mmol) to the stirred solution.

    • In a separate dropping funnel, dissolve chloroacetyl chloride (11 mmol) in the same solvent (20 mL).

    • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to this compound

The formation of the benzoxazole ring is achieved through an intramolecular cyclization of the chloroacetamide intermediate. This reaction is typically promoted by dehydrating agents or by heating.

  • Protocol:

    • To the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide from the previous step, add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. Alternatively, dissolve the intermediate in a high-boiling solvent like toluene.

    • If using PPA, heat the mixture to 120-140 °C for 2-3 hours.

    • If using a solvent, reflux the solution with a Dean-Stark trap to remove water. The addition of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can facilitate the reaction.[5]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. If PPA was used, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Synthesis_of_this compound cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization 2-amino-4-methylphenol 2-amino-4-methylphenol intermediate N-(2-hydroxy-5-methylphenyl) -2-chloroacetamide 2-amino-4-methylphenol->intermediate Triethylamine, DCM, 0°C to RT chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate final_product 2-(Chloromethyl)-5-methyl -1,3-benzoxazole intermediate->final_product PPA, heat or p-TsOH, Toluene, reflux

Figure 1: Synthetic pathway for this compound.

Part 2: Application as a Fluorescent Probe Precursor for Thiol Detection

The primary application of this compound is as a precursor for "turn-on" fluorescent probes for biological thiols. The underlying principle is a nucleophilic substitution reaction where the thiol group of an analyte, such as glutathione, displaces the chloride ion. This reaction forms a stable thioether bond and significantly alters the electronic properties of the benzoxazole fluorophore, leading to a dramatic increase in fluorescence emission.

Mechanism of Action: Thiol-Induced Fluorescence "Turn-On"

In its precursor state, the fluorescence of this compound is typically low. This can be attributed to quenching mechanisms involving the electron-withdrawing nature of the chloromethyl group. Upon reaction with a thiol, the formation of the thioether linkage with the electron-rich sulfur atom modulates the intramolecular charge transfer (ICT) characteristics of the molecule. This change in the electronic landscape often results in a significant enhancement of the fluorescence quantum yield, providing a "turn-on" signal that is directly proportional to the concentration of the thiol analyte.[2][3]

Thiol_Detection_Mechanism Precursor This compound (Weakly Fluorescent) Adduct Thioether Adduct (Highly Fluorescent) Precursor->Adduct Nucleophilic Substitution Thiol Biological Thiol (e.g., GSH) Thiol->Adduct

Figure 2: "Turn-on" fluorescence mechanism upon reaction with thiols.
Protocol for In Vitro Thiol Detection

This protocol describes the use of the precursor to detect glutathione (GSH) in a buffered solution.

  • Materials:

    • This compound

    • Glutathione (GSH)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

    • Fluorometer

  • Procedure:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of GSH in PBS (pH 7.4).

    • In a series of microcentrifuge tubes or a 96-well plate, add varying concentrations of GSH (e.g., 0-100 µM final concentration) to PBS.

    • Add the benzoxazole precursor stock solution to each tube/well to a final concentration of 5-10 µM.

    • Incubate the mixture at 37 °C for 30-60 minutes.

    • Measure the fluorescence intensity using a fluorometer. The excitation and emission wavelengths should be determined empirically but are expected to be in the UV-to-blue region for excitation and blue-to-green region for emission.

    • Plot the fluorescence intensity as a function of GSH concentration to generate a calibration curve.

PropertyPrecursorThiol Adduct
Excitation Max (λex) ~340 nm (Expected)~350 nm (Expected)
Emission Max (λem) ~400 nm (Expected)~450 nm (Expected, with significant increase in intensity)
Quantum Yield (Φ) Low (<0.1)High (>0.5)
Fluorescence State "Off""On"
Table 1: Expected Photophysical Properties of the Precursor and its Thiol Adduct.

Part 3: Protocol for Cellular Imaging of Thiols

This protocol provides a general framework for using a probe derived from this compound to visualize intracellular thiols in live cells.

  • Cell Culture and Plating:

    • Culture cells of interest (e.g., HeLa, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Plate the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

  • Probe Loading and Imaging:

    • Prepare a 1 mM stock solution of the benzoxazole precursor in DMSO.

    • On the day of imaging, dilute the stock solution in serum-free cell culture medium to a final working concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS (pH 7.4).

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C in a CO2 incubator.

    • After incubation, wash the cells twice with warm PBS to remove any excess, unreacted probe.

    • Add fresh, warm imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or custom filter set based on the determined excitation and emission spectra).

    • To demonstrate specificity, control experiments can be performed by pre-treating cells with a thiol-depleting agent like N-ethylmaleimide (NEM) before probe incubation. A significant reduction in fluorescence intensity in NEM-treated cells would indicate that the signal is specific to intracellular thiols.

Cellular_Imaging_Workflow Start Plate cells on glass-bottom dish Incubate_Cells Incubate overnight Start->Incubate_Cells Prepare_Probe Prepare probe working solution (1-10 µM in serum-free medium) Incubate_Cells->Prepare_Probe Wash_Cells_1 Wash cells with warm PBS Prepare_Probe->Wash_Cells_1 Load_Probe Incubate cells with probe (30-60 min at 37°C) Wash_Cells_1->Load_Probe Wash_Cells_2 Wash cells with warm PBS (2x) Load_Probe->Wash_Cells_2 Add_Buffer Add imaging buffer Wash_Cells_2->Add_Buffer Image Acquire fluorescence images Add_Buffer->Image

Figure 3: General workflow for live-cell imaging of intracellular thiols.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The in vitro assay includes the generation of a calibration curve, which confirms the concentration-dependent response of the probe. For cellular imaging, the inclusion of a control experiment with a thiol-depleting agent like NEM is crucial for validating the specificity of the probe for intracellular thiols. Successful synthesis of the precursor and its thiol adduct should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile precursor for the development of "turn-on" fluorescent probes for the detection of biological thiols. Its straightforward synthesis and the predictable reactivity of the chloromethyl group with sulfhydryl moieties make it an excellent starting point for creating sensitive and specific tools for cellular imaging and biochemical assays. The protocols and principles outlined in this document provide a solid foundation for researchers to synthesize and apply probes based on this powerful fluorophore scaffold.

References

The Elusive Polymerization of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole: A Guide to Its Potential in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Extensive research into the existing scientific literature reveals a notable absence of established protocols for the homopolymerization of 2-(chloromethyl)-5-methyl-1,3-benzoxazole. While the benzoxazole moiety is a critical component in a variety of high-performance polymers, its 2-(chloromethyl) substituted derivative has not been documented as a monomer in polymerization reactions. This guide, therefore, deviates from providing established protocols. Instead, it offers a scientifically grounded exploration of the potential reactivity of this compound in the context of polymer chemistry. Drawing analogies from well-understood polymerization mechanisms of related heterocyclic compounds and the known reactivity of benzylic chlorides, this document will outline hypothetical pathways for its use in synthesizing novel polymeric materials. We will delve into the theoretical basis for two primary approaches: Cationic Ring-Opening Polymerization (CROP) of the benzoxazole ring and polymerization involving the reactive chloromethyl group .

Understanding the Monomer: this compound

The molecule , this compound, possesses two key functional regions that could potentially engage in polymerization:

  • The Benzoxazole Ring: This heterocyclic system is known for its high thermal and chemical stability. In certain configurations, such as in benzoxazines, related six-membered rings can undergo cationic ring-opening polymerization. The five-membered oxazole ring in our target molecule is also a candidate for such a reaction, although its reactivity is not well-documented in this context.

  • The 2-(Chloromethyl) Group: The chloromethyl group, being a benzylic-like halide, is a reactive site susceptible to nucleophilic substitution. This functionality opens up possibilities for its use as a monomer in polycondensation reactions, as an initiator for certain types of polymerization, or for post-polymerization modification of other polymers.

Hypothetical Polymerization Pathways

While no specific literature exists for the polymerization of this monomer, we can propose the following theoretical pathways based on established principles of polymer chemistry.

Cationic Ring-Opening Polymerization (CROP) of the Benzoxazole Ring

The nitrogen and oxygen atoms in the benzoxazole ring possess lone pairs of electrons, making them potential sites for attack by a strong electrophile (initiator). This could, in theory, lead to the opening of the oxazole ring and subsequent polymerization. This is analogous to the well-established CROP of 2-oxazolines.[1]

Proposed Mechanism:

  • Initiation: A strong electrophilic initiator, such as a triflate (e.g., methyl triflate, MeOTf), could attack the nitrogen atom of the benzoxazole ring, forming a positively charged oxazolinium-like intermediate.

  • Propagation: The strained ring of the activated monomer could then be attacked by the nucleophilic oxygen or nitrogen of another monomer molecule, leading to ring-opening and the formation of a growing polymer chain. The propagating species would be a cationic center at the chain end.

  • Termination: The polymerization would proceed until terminated by a nucleophile (e.g., water, amines) or through chain transfer reactions.

Hypothetical Experimental Protocol for CROP:

  • Materials: this compound (monomer), methyl triflate (initiator), anhydrous solvent (e.g., acetonitrile, dichloromethane), terminating agent (e.g., piperidine).

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified monomer in the anhydrous solvent in a flame-dried Schlenk flask.

    • Cool the solution to a suitable temperature (e.g., 0 °C or lower) to control the initiation rate.

    • Add the initiator dropwise via syringe.

    • Allow the reaction to proceed for a specified time, monitoring the monomer consumption by techniques such as ¹H NMR spectroscopy.

    • Terminate the polymerization by adding the terminating agent.

    • Precipitate the polymer in a non-solvent (e.g., diethyl ether or methanol), filter, and dry under vacuum.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Cationic polymerizations are highly sensitive to moisture and other nucleophiles, which can act as terminating agents.

  • Low Temperature: Initiation is often highly exothermic. Low temperatures help to control the reaction and prevent side reactions.

  • Strong Electrophilic Initiator: A potent initiator is required to activate the relatively stable benzoxazole ring.

Self-Validation: The success of the polymerization would be validated by characterization of the product using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and NMR and FTIR spectroscopy to confirm the polymer structure, specifically the ring-opened units.

Diagram of Hypothetical CROP Mechanism:

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer 2-(Chloromethyl)-5-methyl- 1,3-benzoxazole Activated_Monomer Cationic Intermediate Monomer->Activated_Monomer Initiator Attack Initiator MeOTf Growing_Chain Polymer Chain (n units) Activated_Monomer->Growing_Chain Elongated_Chain Polymer Chain (n+1 units) Growing_Chain->Elongated_Chain Monomer Addition New_Monomer Monomer New_Monomer->Elongated_Chain Active_Chain Living Polymer Chain Inactive_Polymer Terminated Polymer Active_Chain->Inactive_Polymer Termination Terminator Nucleophile (e.g., H2O)

Caption: Hypothetical workflow for Cationic Ring-Opening Polymerization.

Polymerization via the Chloromethyl Group

The chloromethyl group offers a more conventional route to polymerization, treating the molecule as a functional monomer.

If a suitable comonomer with two nucleophilic groups is used, a polycondensation reaction could yield a polymer with the benzoxazole moiety as a pendant group. For example, reaction with a bisphenol in the presence of a base could lead to a polyether.

Hypothetical Experimental Protocol for Polycondensation:

  • Materials: this compound, a bisphenol (e.g., Bisphenol A), a base (e.g., potassium carbonate), and a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

  • Procedure:

    • To a flask equipped with a stirrer and a condenser, add the bisphenol, potassium carbonate, and DMF.

    • Heat the mixture to allow for the formation of the diphenoxide.

    • Add the this compound to the reaction mixture.

    • Continue heating to drive the polycondensation reaction.

    • After the reaction is complete, cool the mixture and precipitate the polymer in water or methanol.

    • Purify the polymer by repeated washing and dry under vacuum.

Diagram of Hypothetical Polycondensation:

Caption: Hypothetical polycondensation reaction scheme.

Under the influence of a Lewis acid catalyst, it is conceivable that the chloromethyl group could undergo a Friedel-Crafts-type alkylation with the electron-rich benzene ring of another monomer molecule, leading to a polymer with methylene bridges.

Hypothetical Experimental Protocol for Self-Condensation:

  • Materials: this compound, a Lewis acid catalyst (e.g., SnCl₄, AlCl₃), and an anhydrous non-polar solvent (e.g., nitrobenzene, 1,2-dichloroethane).

  • Procedure:

    • Dissolve the monomer in the anhydrous solvent under an inert atmosphere.

    • Cool the solution and add the Lewis acid catalyst portion-wise.

    • Allow the reaction to warm to room temperature or heat gently to promote polymerization.

    • Quench the reaction by adding a proton source (e.g., methanol).

    • Precipitate and purify the resulting polymer.

Potential Properties and Applications of Hypothetical Polymers

Polymers derived from this compound, if successfully synthesized, could exhibit a range of desirable properties owing to the benzoxazole unit:

  • High Thermal Stability: The aromatic and heterocyclic nature of the repeating units would likely impart excellent thermal and thermo-oxidative stability.[2]

  • Good Mechanical Properties: Polybenzoxazoles are known for their high strength and modulus.

  • Chemical Resistance: The stable ring structure would likely result in polymers with good resistance to solvents and chemical attack.

Such materials could find applications in areas requiring high-performance polymers, such as aerospace, electronics (as dielectrics), and specialty coatings.

Challenges and Future Directions

The primary challenge in the polymerization of this compound is the lack of precedence. The proposed CROP pathway is speculative, and the stability of the benzoxazole ring might be too high for ring-opening under typical cationic conditions. For reactions involving the chloromethyl group, side reactions could be a significant issue.

Future research should focus on:

  • Systematic investigation of initiators and catalysts: A wide range of Lewis and Brønsted acids should be screened for their ability to initiate CROP.

  • Kinetic studies: Understanding the kinetics of the polymerization is crucial for achieving controlled molecular weights and narrow distributions.

  • Model compound studies: Reacting the monomer with nucleophiles or under Friedel-Crafts conditions in non-polymerizing systems could provide insight into its reactivity and the feasibility of the proposed polymerization pathways.

Conclusion

While the direct polymerization of this compound remains an underexplored area of polymer chemistry, its molecular structure suggests intriguing possibilities for the synthesis of novel high-performance polymers. The hypothetical pathways outlined in this guide, based on established chemical principles, provide a conceptual framework for future research in this area. It is imperative that any experimental work is approached with a systematic and fundamental research mindset, given the absence of prior art. The successful polymerization of this monomer could unlock a new class of polybenzoxazole-containing materials with tailored properties for advanced applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. We will move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the insights needed to improve your yield and purity.

The primary and most direct route to synthesizing this compound involves a two-step, one-pot reaction starting from 2-amino-4-methylphenol and a chloroacetylating agent, typically chloroacetyl chloride. The process involves an initial acylation of the amine, followed by an acid- or heat-mediated intramolecular cyclization. While theoretically straightforward, this synthesis is prone to issues that can significantly impact yield. This guide addresses these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

Q1: My overall yield is consistently low (<50%). What are the most common causes and how can I address them?

Low yield is the most frequently encountered problem. It typically stems from one of two areas: incomplete acylation of the starting aminophenol or inefficient cyclization of the resulting intermediate.

Analysis and Solution Pathway:

  • Sub-optimal Acylation (Step 1): The initial reaction between 2-amino-4-methylphenol and chloroacetyl chloride is a nucleophilic acyl substitution. For this to be efficient, precise control of reaction conditions is paramount.

    • Cause - Temperature Control: Chloroacetyl chloride is highly reactive. Adding it to the aminophenol solution at room temperature can lead to uncontrolled side reactions and the formation of complex byproducts.

    • Solution: Perform the addition of chloroacetyl chloride at a reduced temperature (0-5 °C) in an ice bath.[1] This moderates the reaction rate, favoring the desired N-acylation over other pathways.

    • Cause - Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material or side reactions from excess chloroacetyl chloride.

    • Solution: While a 1:1 molar ratio is the theoretical ideal, a slight excess of chloroacetyl chloride (e.g., 1.05 to 1.1 equivalents) can help drive the acylation to completion. However, avoid a large excess, which can increase byproduct formation.[2]

    • Cause - Inadequate Acid Scavenging: The reaction generates HCl as a byproduct. If not neutralized, the HCl can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.

    • Solution: The reaction can be run in a solvent like glacial acetic acid which can act as a solvent and acid catalyst for the subsequent cyclization.[1][3] Alternatively, in an inert solvent like Dichloromethane (DCM) or Ethyl Acetate, a mild base (e.g., pyridine or triethylamine) can be added to scavenge the HCl, although this may complicate the workup.

  • Inefficient Cyclization (Step 2): The key to forming the benzoxazole ring is the intramolecular cyclization of the 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide intermediate, which involves the elimination of water.

    • Cause - Insufficient Driving Force: Often, the N-acylated intermediate is stable and does not cyclize spontaneously.[4] Heat is required to overcome the activation energy for this step.

    • Solution: After the initial acylation, the reaction mixture should be heated to reflux. The specific temperature will depend on the solvent used. High-boiling solvents like toluene or xylene are effective. Using a Dean-Stark apparatus can be particularly effective for azeotropically removing the water formed during cyclization, thus driving the equilibrium towards the product.

    • Cause - Lack of Catalysis: While thermal energy is often sufficient, acid catalysis can significantly accelerate the cyclization.

    • Solution: If not already using an acidic solvent, adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) can dramatically improve the rate and completeness of the cyclization step. Polyphosphoric acid (PPA) is also a powerful catalyst and dehydrating agent for this transformation, though it requires more vigorous workup conditions.[5]

// Path for intermediate accumulation intermediate_yes [label="Yes: Inefficient Cyclization", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; action_cyclization [label="Increase Reflux Temperature\nAdd Acid Catalyst (p-TSA)\nUse Dean-Stark to Remove H2O", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for complex mixture intermediate_no [label="No: Complex Mixture/Starting Material", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; action_acylation [label="Optimize Acylation Step:\n- Lower initial temp to 0-5°C\n- Adjust stoichiometry (1.05 eq. AcCl)\n- Ensure effective HCl scavenging", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_intermediate; check_intermediate -> intermediate_yes [label=" YES"]; check_intermediate -> intermediate_no [label=" NO"]; intermediate_yes -> action_cyclization; intermediate_no -> action_acylation; action_cyclization -> end_node; action_acylation -> end_node; } Caption: Troubleshooting workflow for low yield.

Q2: My TLC analysis shows a major spot corresponding to the 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide intermediate, which I can't seem to get rid of. How do I force the cyclization?

This is a classic case of the reaction stalling after the initial acylation. The intermediate is formed successfully, but the conditions are not sufficient to promote the subsequent ring-closing dehydration.

Analysis and Solution Pathway:

The cyclization step requires breaking the C=O pi bond of the amide and forming a new C-O bond with the phenolic hydroxyl group. This process has a significant activation energy barrier.

  • Approach 1: Thermal Forcing: If you are currently running the reaction at a low temperature, the most direct approach is to increase the thermal energy.

    • Protocol: After confirming the formation of the intermediate, equip the reaction flask with a reflux condenser and heat the mixture to the boiling point of the solvent. For a solvent like acetic acid, this would be around 118°C. Monitor the disappearance of the intermediate spot on TLC.

  • Approach 2: Acid Catalysis: An acid catalyst works by protonating the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the nearby hydroxyl group.

    • Protocol: Cool the reaction mixture slightly, then add a catalytic amount (1-5 mol%) of p-toluenesulfonic acid (p-TSA). Resume heating to reflux. This is often the most effective method for stubborn cyclizations.

  • Approach 3: Water Removal: The cyclization is a dehydration reaction, meaning it is reversible. Removing water as it forms will shift the equilibrium towards the desired benzoxazole product according to Le Châtelier's principle.

    • Protocol: If your primary solvent is suitable (e.g., toluene), the reaction can be run using a Dean-Stark apparatus. The water produced will be azeotropically removed, preventing the reverse reaction and driving the cyclization to completion.

Q3: I'm observing multiple unidentified spots on my TLC plate, leading to a difficult purification. What are the likely side products and how can I minimize them?

A "messy" reaction is often due to the high reactivity of chloroacetyl chloride and potential side reactions involving the bifunctional 2-amino-4-methylphenol.

Analysis and Solution Pathway:

  • Likely Side Product 1: O-acylated Isomer: While the amino group is a stronger nucleophile than the hydroxyl group, some acylation can occur at the hydroxyl position, especially under certain conditions. This O-acylated isomer will not cyclize to the desired product.

    • Minimization: Keep the initial acylation temperature low (0-5 °C). This enhances the kinetic selectivity for N-acylation over O-acylation.

  • Likely Side Product 2: Di-acylated Product: If a significant excess of chloroacetyl chloride is used, or if the reaction temperature is too high, acylation can occur on both the amine and the hydroxyl groups.

    • Minimization: Use careful stoichiometric control. A small excess (1.05 eq.) of chloroacetyl chloride is sufficient; more can be detrimental. Ensure slow, dropwise addition of the acyl chloride to avoid localized high concentrations.

  • Likely Side Product 3: Product Dimerization/Alkylation: The chloromethyl group on the final product is an electrophilic site. Under harsh, basic, or prolonged high-heat conditions, it could potentially react with a nucleophile, such as the nitrogen of another benzoxazole molecule.

    • Minimization: Once the reaction has reached completion (as determined by TLC), proceed with the workup promptly. Avoid unnecessarily long reaction times at high temperatures. Ensure the workup effectively removes any bases used during the reaction.

Q4: My final product appears to degrade during purification. What are the best practices for isolating pure this compound?

Product instability, particularly thermal instability, is a key concern during purification. The chloromethyl group can be susceptible to degradation or side reactions at high temperatures.

Analysis and Solution Pathway:

  • Avoid High-Temperature Distillation: While vacuum distillation is a powerful purification technique, it may not be suitable for this compound due to the risk of thermal decomposition. A patent for a similar compound, 2-chloro-5-chloromethylthiazole, notes that high boiling points can cause decomposition even during distillation.[6]

  • Recommended Method: Recrystallization: This is the preferred method for purification.

    • Work-up: After the reaction is complete, quench the mixture by pouring it into cold water or an ice-water mixture. This will precipitate the crude product.

    • Isolation: Collect the crude solid by vacuum filtration and wash it with cold water to remove residual acids and water-soluble impurities.

    • Solvent Selection: Perform solvent screening to find a suitable recrystallization solvent. A common choice is ethanol or a mixture of ethyl acetate and hexanes. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.

  • Column Chromatography: If recrystallization fails to provide adequate purity, column chromatography can be used.

    • Stationary Phase: Use standard silica gel.

    • Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate is a good starting point. Determine the optimal ratio using TLC analysis.

    • Caution: The slightly acidic nature of silica gel can sometimes affect sensitive compounds. Run the column efficiently and do not let the product sit on the column for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

The synthesis proceeds via a two-step mechanism: (1) Nucleophilic Acyl Substitution, followed by (2) Intramolecular Cyclodehydration.

G Intermediate Intermediate Product Product Intermediate->Product Δ or H+-H2O

Q2: How critical are the choices of solvent and temperature?

They are extremely critical and interdependent. The optimal conditions often represent a compromise between promoting the desired reaction steps and suppressing side reactions.

Parameter Effect on Acylation (Step 1) Effect on Cyclization (Step 2) Recommendation
Temperature Low temp (0-5°C) is crucial to control reactivity and prevent side products.High temp (reflux) is needed to overcome the activation energy.Start cold for the addition of chloroacetyl chloride, then heat to reflux to drive the cyclization.
Solvent An inert solvent like DCM or EtOAc can be used.A high-boiling solvent (Toluene, Xylene) is effective for driving the reaction thermally.Glacial acetic acid is an excellent choice as it serves as a solvent for the reactants and a catalyst for the cyclization step.[1]

Table 1. Impact of Reaction Parameters on Synthesis Steps.

Q3: Are there alternative reagents to chloroacetyl chloride?

Yes, other reagents can be used to introduce the chloroacetyl group, though they come with different considerations.

  • Chloroacetic Anhydride: Less reactive and corrosive than chloroacetyl chloride. It produces chloroacetic acid as a byproduct, which is less aggressive than HCl.

  • Chloroacetic Acid: The least reactive option. It requires a coupling agent (like DCC, EDC) or very harsh conditions (e.g., high temperature in Polyphosphoric Acid) to facilitate the initial amide bond formation.[5]

For routine lab synthesis, chloroacetyl chloride remains the most common choice due to its high reactivity and availability.

Q4: What are the key safety precautions for this synthesis?

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Chloroacetyl Chloride: This substance is extremely corrosive, toxic, and a potent lachrymator (tear-inducing agent). It reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Solvents: Solvents like Dichloromethane are suspected carcinogens. Acetic acid is corrosive. Handle all solvents in a well-ventilated area or a fume hood.

  • Reaction Quenching: The quenching of the reaction mixture in water should be done carefully and slowly, especially if there is unreacted chloroacetyl chloride, as the reaction can be exothermic and release HCl gas.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Detailed Experimental Protocol

This protocol is a generalized starting point based on common methodologies for this type of transformation.[1][3] Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-methylphenol (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of aminophenol).

  • Acylation: Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the intermediate amide spot has been consumed.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice or cold water with vigorous stirring. A precipitate should form.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Dry the solid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

References

Technical Support Center: Purification of Crude 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(Chloromethyl)-5-methyl-1,3-benzoxazole (CAS 41014-44-2). We address common challenges, from unexpected physical states of the product to the identification of persistent impurities, grounding our recommendations in established chemical principles and field-proven experience.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section is designed to address specific, practical issues encountered during the purification workflow. Each question represents a common experimental roadblock, followed by a detailed analysis of potential causes and a step-by-step solution.

Q1: My final product is a persistent oil or sticky gum, not the expected solid. What is preventing crystallization?

A: This is a classic sign that your product's purity is insufficient to form a stable crystal lattice. The presence of even small amounts of certain impurities can act as "crystallization inhibitors."

  • Most Likely Cause: The most common culprits are unreacted starting materials, particularly 4-methyl-2-aminophenol, or side products formed during the synthesis. The synthesis of benzoxazoles often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][2] Incomplete reactions or side reactions can lead to a complex crude mixture.[3]

  • Troubleshooting Steps:

    • Initial Wash: Before attempting purification, ensure the crude product has been thoroughly washed. An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) will remove acidic starting materials (e.g., chloroacetic acid) and catalysts. A subsequent wash with dilute acid (e.g., 1M HCl) can remove basic starting materials like unreacted 4-methyl-2-aminophenol. Caution: Avoid prolonged contact with strong acids or bases, which can promote hydrolysis of the benzoxazole ring.[4]

    • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the desired product has minimal solubility, but the impurities are soluble. Cold hexanes or diethyl ether are excellent starting points. Vigorously stir or sonicate the oil with the cold solvent, which may induce crystallization of your product while dissolving the impurities.

    • Re-evaluation of Purification: If trituration fails, the impurity level is too high. Proceed directly to flash column chromatography for a more rigorous separation.

Q2: After purification by recrystallization, my yield is extremely low. Where did my product go?

A: Significant product loss during recrystallization is a frequent issue, often stemming from suboptimal solvent selection or procedural errors.

  • Potential Causes & Solutions:

    • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, drastically reducing the recovery.

      • Solution: Perform a systematic solvent screen on a small scale. Test solvents like ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.

    • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent it from reaching saturation upon cooling, leading to poor recovery.

      • Solution: Add the hot solvent portion-wise, just until the crude material fully dissolves. This ensures the solution is saturated.

    • Premature Crystallization: If the product crystallizes too quickly (e.g., by crash cooling in an ice bath), impurities can become trapped within the crystal lattice.

      • Solution: Allow the hot, filtered solution to cool slowly to room temperature first. Once crystal formation appears complete, then place it in an ice bath or refrigerator to maximize recovery.

    • Product Degradation: The 2-(chloromethyl) group is a reactive electrophile. Prolonged heating during recrystallization, especially in protic solvents like alcohols, can lead to solvolysis (e.g., formation of the 2-(ethoxymethyl) or 2-(hydroxymethyl) derivative).

      • Solution: Minimize the time the solution spends at reflux. If degradation is suspected, consider switching to a purification method that does not require heat, such as column chromatography.

Q3: My TLC plate shows a new, more polar spot appearing during workup or purification. What is it?

A: The appearance of a new, more polar (lower Rf) spot is a strong indicator of product degradation, most commonly hydrolysis.

  • Underlying Mechanism: The benzylic chloride in this compound is susceptible to nucleophilic substitution. Water, acting as a nucleophile, can displace the chloride to form the corresponding alcohol, 2-(hydroxymethyl)-5-methyl-1,3-benzoxazole. This alcohol is significantly more polar than the starting chloride due to the hydroxyl group's ability to engage in hydrogen bonding. The benzoxazole ring itself can also undergo hydrolysis, though this typically requires more forcing conditions.[4]

  • Preventative Measures:

    • Anhydrous Workup: During the reaction workup, use anhydrous drying agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) thoroughly before solvent evaporation.

    • Avoid Protic Solvents where possible: When performing chromatography, while small amounts of alcohol in the eluent are sometimes necessary, prioritize non-protic solvent systems (e.g., hexane/ethyl acetate, dichloromethane) to minimize on-column reactions.

    • Control pH: Avoid strongly basic or acidic aqueous conditions during extraction, as both can catalyze the hydrolysis reaction. Use buffered or mild reagents when possible.

Q4: The color of my purified product is dark brown or black. How can I decolorize it?

A: Dark colors typically arise from highly conjugated, polymeric, or oxidized side products that are often present in trace amounts but are intensely colored.

  • Solution: Activated Charcoal Treatment

    • Dissolve the impure, colored product in a suitable solvent (one intended for recrystallization or the next synthetic step) at room temperature or with gentle warming.

    • Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).

    • Stir or gently heat the mixture for 5-15 minutes. Avoid prolonged heating, as charcoal can also adsorb your product.

    • Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal. The filtrate should be significantly lighter in color.

    • Proceed with crystallization or solvent removal. Note: Some product loss due to adsorption onto the charcoal is unavoidable.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A: The impurity profile is dictated by the synthetic route. Assuming the common pathway of condensing 4-methyl-2-aminophenol with a chloroacetic acid derivative, you should anticipate:

  • Unreacted Starting Materials: 4-methyl-2-aminophenol.

  • Hydrolysis Product: 2-(Hydroxymethyl)-5-methyl-1,3-benzoxazole. This is arguably the most common process-related impurity.

  • Side Products: Potential for dimerization or polymerization, especially under harsh reaction conditions.[3]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., toluene, THF, dichloromethane).

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A: The choice depends on the scale and impurity profile.

  • Recrystallization is ideal for large-scale purification (>5-10 g) when the crude product is already relatively pure (>85-90%) and crystalline. It is faster and more economical than chromatography.

  • Flash Column Chromatography is the method of choice for:

    • Small-scale reactions.

    • Purifying oils or highly impure mixtures.

    • Separating compounds with very similar polarities (e.g., separating the desired chloride from its slightly more polar hydrolysis product). Typical eluent systems for benzoxazoles include gradients of petroleum ether/ethyl acetate.[5][6]

Q3: How can I definitively assess the purity of my final product?

A: A combination of methods provides the most complete picture:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of high purity. Impurities will typically depress and broaden the melting point range.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation and purity assessment. Integration of the ¹H NMR signals should correspond to the expected proton ratios. The absence of signals from starting materials or the hydrolysis product (a characteristic -CH₂OH signal) confirms purity. For the parent 2-methylbenzoxazole, the methyl protons appear around 2.6 ppm.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

Q4: What are the stability and storage recommendations for this compound?

A: Due to the reactive chloromethyl group, proper storage is critical to maintain purity.

  • Moisture Sensitivity: The compound is susceptible to hydrolysis.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage.

Visualized Workflows and Data

General Purification Workflow

The following diagram outlines the decision-making process for purifying the crude product.

crude Crude Product (from reaction workup) solid_check Is it a solid? crude->solid_check tlc1 Analyze by TLC recrystallize Recrystallization tlc1->recrystallize Relatively Clean (1 major spot) column Flash Column Chromatography tlc1->column Very Impure (multiple spots) oil Oily / Gummy Product solid_check->oil No solid Crude Solid solid_check->solid Yes triturate Triturate with non-polar solvent oil->triturate triturate->solid Crystallizes triturate->column Remains oily solid->tlc1 pure_solid Pure Solid Product recrystallize->pure_solid analyze Final Purity Analysis (TLC, MP, NMR) pure_solid->analyze pure_oil Pure Product (may crystallize on standing) column->pure_oil pure_oil->analyze problem Problem Observation p1 Low Yield Little solid recovered after recrystallization problem:p->p1 p2 Product is an Oil Fails to crystallize problem:p->p2 p3 Impure by TLC New polar spot appears problem:p->p3 c1 Wrong Solvent / Too much solvent Perform solvent screen; use minimal hot solvent p1->c1 c2 Crystallization Inhibitors Present Wash crude; use column chromatography p2->c2 c3 Hydrolysis of Chloromethyl Group Ensure anhydrous conditions; avoid high heat/protic solvents p3->c3 cause Potential Cause Recommended Action

References

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound, offering systematic approaches to identify and resolve them.

Issue Potential Causes Recommended Actions & Explanations
Low to No Product Formation 1. Purity of Starting Materials: Impurities in 2-amino-4-methylphenol can inhibit the reaction.[1] 2. Inactive Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can degrade upon exposure to moisture.[2] 3. Suboptimal Reaction Temperature: The cyclization step often requires specific temperature control to proceed efficiently.1. Verify Starting Material Purity: Assess the purity of 2-amino-4-methylphenol via melting point analysis or spectroscopy. Recrystallization may be necessary if impurities are detected. 2. Use Fresh or Distilled Chloroacetyl Chloride: Ensure the chloroacetyl chloride is of high purity and handled under anhydrous conditions. Using a freshly opened bottle or distilling the reagent prior to use is recommended. 3. Optimize Reaction Temperature: If the reaction is stalling, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) may be beneficial. Conversely, excessively high temperatures can lead to degradation.
Presence of Multiple Spots on TLC, Indicating Side Products 1. Competitive O-acylation: The hydroxyl group of 2-amino-4-methylphenol can be acylated in addition to the amino group, leading to an ester byproduct.[3] 2. Diacylation: Both the amino and hydroxyl groups can be acylated, forming a di-substituted byproduct. 3. Polymerization: Under certain conditions, starting materials or reactive intermediates can polymerize.1. Control Reaction Conditions: O-acylation can sometimes be favored under kinetic control. Running the reaction at a lower temperature initially and then warming it may favor the desired N-acylation followed by cyclization. The choice of base can also influence the selectivity. 2. Stoichiometric Control: Use a slight excess of 2-amino-4-methylphenol relative to chloroacetyl chloride to minimize diacylation. 3. Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and potential side products may have similar polarities, making chromatographic separation challenging. 2. Product Instability: The chloromethyl group can be susceptible to hydrolysis or reaction with nucleophilic solvents during workup and purification.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Careful Workup and Purification: Use non-nucleophilic solvents for extraction and chromatography. Avoid prolonged exposure to water or alcohols. It is advisable to use solvents like dichloromethane or ethyl acetate and dry the organic phases thoroughly.

Frequently Asked Questions (FAQs)

Here we address specific questions about the synthesis of this compound in a direct question-and-answer format.

Q1: What is the most common side reaction in the synthesis of this compound and how can I minimize it?

The most probable side reaction is the formation of the O-acylated product, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide, which results from the acylation of the hydroxyl group of 2-amino-4-methylphenol instead of the desired N-acylation followed by cyclization.[3] Another significant side product can be the diacylated species where both the amine and hydroxyl groups have reacted with chloroacetyl chloride.

To minimize these side reactions:

  • Control of Reaction Temperature: The initial acylation is often carried out at a low temperature (e.g., 0-5 °C) to favor the more nucleophilic amine's attack on the chloroacetyl chloride.[4] Subsequent heating then promotes the cyclization to the benzoxazole.

  • Choice of Solvent and Base: The reaction is typically performed in an aprotic solvent. The choice of base is critical; a non-nucleophilic base is preferred to avoid competing reactions with chloroacetyl chloride.

  • Stoichiometry: A slight excess of the 2-amino-4-methylphenol can help to ensure that the chloroacetyl chloride is consumed before it can react with the hydroxyl group of the desired N-acylated intermediate.

Q2: My reaction mixture turns dark, and I observe a significant amount of baseline material on my TLC. What is likely happening?

A dark reaction mixture and baseline material on TLC are often indicative of polymerization or decomposition of the starting materials or intermediates. 2-Aminophenols can be susceptible to air oxidation, which can lead to colored impurities.

To address this:

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation of the 2-amino-4-methylphenol.

  • Control Temperature: Overheating the reaction mixture can promote polymerization and decomposition. Maintain the recommended reaction temperature and monitor for any uncontrolled exotherms.

  • Purity of Starting Materials: Ensure the 2-amino-4-methylphenol is of high purity, as impurities can sometimes catalyze polymerization.

Q3: What analytical techniques are best for confirming the structure of my product and identifying impurities?

A combination of spectroscopic methods is essential for unambiguous structure elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons, the methyl group, and the chloromethyl group. The integration of these peaks should correspond to the expected proton count.

    • ¹³C NMR will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Look for the absence of N-H and O-H stretching bands from the starting material and the presence of characteristic C=N and C-O-C stretching frequencies of the benzoxazole ring.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern of the chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.

Q4: Can you provide a general protocol for the synthesis of this compound?

Experimental Protocols

General Procedure for the Synthesis of this compound:

Disclaimer: This is a generalized procedure and should be optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylphenol (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Then, let the reaction warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cyclization: The cyclization to the benzoxazole may occur spontaneously or may require heating. If the intermediate amide is the major product, the reaction mixture can be heated to reflux for 2-6 hours to promote cyclization. Monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any precipitated salts. The filtrate can be washed sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing Reaction Pathways

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the desired reaction pathway and a significant side reaction.

Desired Synthesis Pathway Reactant1 2-Amino-4-methylphenol Intermediate N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide Reactant1->Intermediate N-Acylation Reactant2 Chloroacetyl Chloride Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (-H2O) Side Reaction Pathway Reactant1 2-Amino-4-methylphenol Side_Product 2-Amino-4-methylphenyl 2-chloroacetate Reactant1->Side_Product O-Acylation Reactant2 Chloroacetyl Chloride Reactant2->Side_Product

References

Technical Support Center: Optimization of Reaction Conditions for 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, increase yields, and ensure product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I troubleshoot this?

Low yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction parameters. A systematic approach is the most effective way to diagnose and solve the problem.[1][2]

Key Areas to Investigate:

  • Purity of Starting Materials:

    • 2-Amino-4-methylphenol: This starting material can oxidize over time, often indicated by a change in color from off-white/tan to dark brown.[3] Oxidized impurities can interfere with the cyclization step and lead to the formation of polymeric side products. It is recommended to use freshly sourced or purified (e.g., by recrystallization) 2-amino-4-methylphenol.

    • Chloroacetyl Chloride: This reagent is highly reactive and susceptible to hydrolysis by atmospheric moisture, which converts it to chloroacetic acid. Chloroacetic acid will react much more slowly and may not lead to the desired product under standard conditions. Always use a fresh bottle or a recently distilled batch of chloroacetyl chloride.

  • Reaction Conditions:

    • Temperature Control: The initial acylation step is highly exothermic. If the temperature is not controlled (e.g., by using an ice bath during the addition of chloroacetyl chloride), side reactions and decomposition can occur. Conversely, the subsequent cyclization/dehydration step may require heating (reflux) to proceed at a reasonable rate.[4]

    • Moisture: As mentioned, moisture will degrade chloroacetyl chloride. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[1]

  • Inefficient Work-up and Purification: The product can be lost during extraction if the pH is not controlled or if an inappropriate solvent system is used for chromatography.[1]

// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Step 1: Verify Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Step 2: Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Step 3: Review Work-up & Purification", fillcolor="#FBBC05", fontcolor="#202124"];

reagent_purity [label="Purity of 2-Amino-4-methylphenol?\n(Check for discoloration)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; acyl_chloride_quality [label="Freshness of Chloroacetyl Chloride?\n(Susceptible to hydrolysis)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

moisture_control [label="Strict Anhydrous Conditions?\n(Oven-dried glassware, inert gas)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_control [label="Proper Temperature Control?\n(Initial cooling, then heating)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

extraction_ph [label="Correct pH during Extraction?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; chromatography_loss [label="Product Loss on Silica Gel?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

solution_reagents [label="Solution:\n- Recrystallize aminophenol.\n- Use fresh/distilled acyl chloride.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution_conditions [label="Solution:\n- Add acyl chloride at 0°C.\n- Heat to reflux for cyclization.\n- Use N2 or Ar atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution_workup [label="Solution:\n- Neutralize carefully before extraction.\n- Use appropriate solvent system for chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Edges start -> check_reagents; start -> check_conditions; start -> check_workup;

check_reagents -> reagent_purity; check_reagents -> acyl_chloride_quality; reagent_purity -> solution_reagents [label="No"]; acyl_chloride_quality -> solution_reagents [label="No"];

check_conditions -> moisture_control; check_conditions -> temp_control; moisture_control -> solution_conditions [label="No"]; temp_control -> solution_conditions [label="No"];

check_workup -> extraction_ph; check_workup -> chromatography_loss; extraction_ph -> solution_workup [label="No"]; chromatography_loss -> solution_workup [label="No"]; }

Caption: A logical workflow for troubleshooting low yields.

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Side product formation is a primary cause of reduced yield and purification difficulties. The main reaction proceeds via N-acylation followed by intramolecular cyclization. Several competing reactions can occur.

Common Side Products:

  • N,O-Diacylated Intermediate: If an excess of chloroacetyl chloride is used or if the reaction temperature is not controlled, acylation can occur on both the amino and the hydroxyl groups. This diacylated species will not cyclize to the desired benzoxazole.

    • Solution: Use a stoichiometry of approximately 1.0 to 1.2 equivalents of chloroacetyl chloride. Add it slowly at a reduced temperature (0 °C) to favor the more nucleophilic amino group.[5]

  • Uncyclized N-acyl Intermediate (2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide): The cyclization step, which involves the elimination of water, may be incomplete. This is often the case if the reaction time is too short or the temperature is too low during the heating phase.

    • Solution: After the initial acylation, ensure the reaction is heated to reflux in a solvent like acetic acid or toluene to drive the dehydration and ring closure.[4] Monitor the reaction by TLC to confirm the disappearance of this intermediate.

  • Polymeric/Tarry Materials: Benzoxazoles and their precursors can be unstable under harsh acidic or basic conditions or at very high temperatures, leading to polymerization.[1]

    • Solution: Maintain careful temperature control. During work-up, avoid using excessively strong acids or bases for neutralization.

// Reactants reactants [label="2-Amino-4-methylphenol\n+ Chloroacetyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates and Products n_acyl [label="Intermediate:\nN-Acylaminophenol", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Desired Product:\n2-(Chloromethyl)-5-methyl\n-1,3-benzoxazole", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Side Products side_diacyl [label="Side Product:\nN,O-Diacylated Species", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; side_polymer [label="Side Product:\nPolymeric Tar", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges reactants -> n_acyl [label=" Main Pathway\n(N-Acylation)", color="#4285F4", fontcolor="#4285F4"]; n_acyl -> product [label="Cyclization\n(Dehydration)", color="#34A853", fontcolor="#34A853"];

reactants -> side_diacyl [label="Excess Acyl Chloride\nor High Temp", color="#EA4335", style=dashed, fontcolor="#EA4335"]; n_acyl -> side_polymer [label="Harsh Conditions", color="#EA4335", style=dashed, fontcolor="#EA4335"]; }

Caption: Main reaction pathway and potential side reactions.

Q3: I'm experiencing product loss during purification. What are the recommended purification strategies?

Purification can be challenging due to the product's reactivity and potential for decomposition.

  • Column Chromatography: This is a highly effective method.[4]

    • Stationary Phase: Use silica gel with a neutral pH. Acidic or basic silica can potentially cause decomposition.

    • Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture, such as Hexane/Ethyl Acetate (9:1), and gradually increase the polarity. The product is moderately polar.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent alternative to chromatography.

    • Solvent Selection: A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. Consider solvents like ethanol, isopropanol, or mixed solvent systems like ethanol/water or toluene/hexane.

  • Distillation: For larger scales, vacuum distillation can be employed, but thermal stability is a concern.[6][7] This method is generally recommended only after initial purification, as crude tars can decompose significantly upon heating.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of heterocyclic ring formation involving a condensation reaction. The mechanism proceeds in two key steps:

  • N-Acylation: The reaction initiates with the nucleophilic attack of the amino group (-NH₂) of 2-amino-4-methylphenol on the electrophilic carbonyl carbon of chloroacetyl chloride. The nitrogen atom is a stronger nucleophile than the hydroxyl oxygen, making this initial acylation selective. This step forms an amide intermediate, 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide.

  • Intramolecular Cyclization & Dehydration: The hydroxyl group (-OH) of the intermediate then acts as a nucleophile, attacking the amide carbonyl carbon. This is typically promoted by heat and/or an acid catalyst. This intramolecular cyclization forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the aromatic benzoxazole ring system.[8][9]

Q2: What are the optimal reaction conditions (solvent, temperature, stoichiometry) for this synthesis?

While optimal conditions can vary, the following table provides a validated starting point based on analogous procedures for benzoxazole and benzothiazole synthesis.[4][10]

ParameterRecommended ConditionRationale & Key Considerations
Solvent Glacial Acetic AcidActs as both a solvent and an acid catalyst to promote the cyclization/dehydration step.[4] Other solvents like toluene or xylene can also be used, often requiring a separate acid catalyst.
Stoichiometry 2-Amino-4-methylphenol: 1.0 eq.Chloroacetyl Chloride: 1.1-1.2 eq.A slight excess of the acylating agent ensures full conversion of the starting aminophenol. A large excess can lead to diacylation.
Temperature 1. Addition: 0-5 °C2. Reaction: Reflux (e.g., ~118 °C for Acetic Acid)Initial cooling is critical to control the exothermic acylation. Subsequent heating is required to drive the endergonic dehydration and ring-closing step.
Reaction Time 2-6 hoursProgress should be monitored by TLC. The reaction is typically complete when the starting aminophenol spot has been fully consumed.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the hydrolysis of chloroacetyl chloride by atmospheric moisture.

Q3: What are the critical safety precautions when handling the reagents for this synthesis?

  • Chloroacetyl Chloride: This substance is highly corrosive, toxic, and a potent lachrymator (causes tearing). It reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. Handle with appropriate PPE in a fume hood.

  • 2-Amino-4-methylphenol: Can cause skin and eye irritation.[3] Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

Technical Support Center: Overcoming Stability Issues of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-5-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile building block in their synthetic endeavors. The inherent reactivity of the chloromethyl group, while synthetically useful, presents significant stability challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the successful application and handling of this compound.

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The 2-(chloromethyl) substituent serves as a key electrophilic handle for introducing the benzoxazole core into target molecules. However, this reactivity also makes the compound susceptible to degradation, leading to inconsistent experimental outcomes, yield loss, and the formation of impurities. This guide aims to provide a comprehensive understanding of these stability issues and offer practical, field-proven solutions.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound in a question-and-answer format. The focus is on diagnosing the root cause of the issue and providing actionable solutions.

Question 1: My reaction yield is consistently low, and I observe multiple spots on my TLC analysis, even with freshly purchased starting material. What could be the problem?

Answer:

This is a classic symptom of starting material degradation. This compound is highly susceptible to hydrolysis and other nucleophilic substitution reactions. The presence of multiple spots on TLC, likely indicates the formation of byproducts such as the corresponding hydroxymethyl or aminomethyl derivatives, depending on the reaction conditions and contaminants.

Causality and Recommended Actions:

  • Moisture Sensitivity: The chloromethyl group is readily hydrolyzed by water to the corresponding alcohol. This can occur due to exposure to atmospheric moisture, residual water in solvents, or on glassware.

    • Protocol: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when weighing and transferring.[3] Use anhydrous solvents and oven-dried glassware for all reactions.

  • Reactivity with Nucleophiles: Amines, alcohols, and even some solvents can react with the chloromethyl group. If your reaction involves other nucleophiles, they may be competing with your desired transformation.

    • Protocol: When possible, add the this compound to the reaction mixture last, and at a reduced temperature, to control its reactivity.

  • Purity Verification: Before starting any reaction, it is crucial to verify the purity of your starting material.

    • Protocol: Run a quick purity check via TLC or ¹H NMR. If impurities are detected, consider purification by recrystallization or column chromatography, although the latter can be challenging due to the compound's reactivity on silica gel.

Question 2: I am attempting a nucleophilic substitution on the chloromethyl group, but the reaction is sluggish or fails to go to completion. What factors should I investigate?

Answer:

Several factors can contribute to incomplete or slow reactions with this substrate. These often revolve around the choice of reaction conditions and the nature of the nucleophile.

Causality and Recommended Actions:

  • Nucleophile Strength: Weak nucleophiles will react slowly. The reactivity of the nucleophile is a key determinant of the reaction rate.

    • Protocol: If using a weak nucleophile, consider converting it to a more potent form. For example, deprotonate an alcohol with a suitable base (e.g., NaH) to form the more nucleophilic alkoxide.

  • Solvent Effects: The choice of solvent can significantly impact the rate of SN2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thus increasing its reactivity.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote degradation of the starting material and products.

    • Protocol: Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above. Monitor the reaction progress closely by TLC to find the optimal temperature that balances reaction rate and stability.

  • Phase-Transfer Catalysis: For reactions involving anionic nucleophiles that are not soluble in organic solvents, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction.[4]

Question 3: My purified product appears to be degrading over time, even when stored. How can I improve its long-term stability?

Answer:

Product instability is a common issue, especially if the final compound retains a reactive functional group or is sensitive to environmental factors.

Causality and Recommended Actions:

  • Storage Conditions: Exposure to light, air (oxygen and moisture), and elevated temperatures can accelerate degradation.[5]

    • Protocol: Store the purified compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a freezer (-20 °C is often sufficient).[5] Protect from light by using an amber vial or wrapping the container in aluminum foil.

  • Residual Impurities: Trace amounts of acid or base from the workup or purification steps can catalyze decomposition.

    • Protocol: Ensure the product is thoroughly washed and neutralized during the workup. If purified by column chromatography, ensure all residual solvent (which may be acidic or basic) is removed under high vacuum.

  • Inherent Instability: The product itself may be inherently unstable.

    • Protocol: If the product is an intermediate, it is often best to use it immediately in the next synthetic step without prolonged storage.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling, storage, and properties of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: The compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer at -20°C.[5] Label the container with the date received and opened.[5]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Due to its reactivity and potential as an irritant, appropriate PPE is essential. This includes safety goggles, a lab coat, and chemical-resistant gloves.[6] All manipulations should be performed in a well-ventilated fume hood.[6]

Q3: What solvents are compatible with this compound?

A3: For reactions, polar aprotic solvents like anhydrous acetonitrile, DMF, and THF are generally suitable. For storage or as a non-reactive medium, anhydrous non-polar solvents like toluene or hexanes can be used. Avoid protic solvents like alcohols and water, as they can react with the chloromethyl group.

Q4: How can I safely quench a reaction containing unreacted this compound?

A4: Reactions can be safely quenched by slowly adding a nucleophilic scavenger, such as a primary or secondary amine (e.g., diethylamine) or an alcohol (e.g., isopropanol), at a low temperature. This will convert the reactive chloromethyl compound into a more stable and less hazardous derivative.

Q5: Are there any known incompatible materials?

A5: Yes. Avoid contact with strong oxidizing agents, strong bases, and nucleophiles such as water, alcohols, and amines, except when intended for a reaction.[6] Store away from incompatible chemicals to prevent violent reactions.[6]

III. Experimental Protocols and Data

Protocol 1: Purity Assessment by ¹H NMR

A quick and effective way to assess the purity of this compound is by ¹H NMR spectroscopy.

Procedure:

  • Dissolve a small sample (approx. 5-10 mg) of the compound in deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Expected Chemical Shifts:

    • The singlet corresponding to the chloromethyl protons (-CH₂Cl) should appear around δ 4.8 ppm.

    • The singlet for the methyl group (-CH₃) on the benzene ring should be observed around δ 2.4 ppm.

    • The aromatic protons will appear in the region of δ 7.0-7.5 ppm.

  • Analysis: The presence of a significant peak around δ 4.6 ppm (corresponding to the hydroxymethyl protons, -CH₂OH) is a clear indication of hydrolysis. The integration of this peak relative to the -CH₂Cl peak can provide a semi-quantitative measure of degradation.

Table 1: Recommended Storage Conditions
ConditionRecommendationRationale
Temperature -20°C or belowMinimizes degradation kinetics.
Atmosphere Inert gas (Nitrogen or Argon)Prevents hydrolysis and oxidation.[3]
Light Amber vial or protected from lightPrevents light-induced decomposition.
Container Tightly sealed, appropriate materialPrevents moisture ingress.[5]
Visualization of the Degradation Pathway

The primary degradation pathway for this compound is hydrolysis. The following diagram illustrates this process.

G A This compound B 2-(Hydroxymethyl)-5-methyl-1,3-benzoxazole A->B Hydrolysis D HCl B->D C H₂O C->A

Caption: Hydrolysis of this compound.

Troubleshooting Workflow

When encountering issues with reactions involving this compound, the following workflow can help identify and resolve the problem.

G Start Reaction Failure or Low Yield CheckPurity Check Starting Material Purity (NMR/TLC) Start->CheckPurity Impure Starting Material Impure CheckPurity->Impure Yes Pure Starting Material is Pure CheckPurity->Pure No Purify Purify or Obtain New Batch Impure->Purify Purify->CheckPurity CheckConditions Review Reaction Conditions Pure->CheckConditions ConditionsOK Conditions Appear Optimal CheckConditions->ConditionsOK Yes ConditionsNotOK Suboptimal Conditions Identified CheckConditions->ConditionsNotOK No Success Successful Reaction ConditionsOK->Success Optimize Optimize Solvent, Temp, Nucleophile Strength ConditionsNotOK->Optimize Optimize->CheckConditions

Caption: A logical workflow for troubleshooting reaction issues.

By understanding the inherent reactivity and stability challenges of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and success of their synthetic endeavors.

IV. References

  • Princeton University Environmental Health and Safety. (2015, July 17). Highly Reactive Chemicals Hazard Class Standard Operating Procedure. Retrieved from --INVALID-LINK--

  • Wang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(13), 5087. Retrieved from --INVALID-LINK--

  • CN104292212A. (2015). Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap. Retrieved from --INVALID-LINK--

  • J. Org. Chem. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Journal of Organic Chemistry, 81(24), 12472-12477. Retrieved from --INVALID-LINK--

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from --INVALID-LINK--

  • Bán, K., & Keglevich, G. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 26(23), 7301. Retrieved from --INVALID-LINK--

  • US20030153767A1. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Reactions of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-5-methyl-1,3-benzoxazole. This guide is designed to provide in-depth, field-proven insights into the common reactions involving this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Reactant

This compound is a valuable electrophilic intermediate. Its reactivity is dominated by the chloromethyl group at the 2-position of the benzoxazole ring system. Structurally analogous to benzyl chloride, the chlorine atom is readily displaced by a wide range of nucleophiles in SN2-type reactions. This makes it an excellent scaffold for introducing the 5-methylbenzoxazol-2-ylmethyl moiety into target molecules, a common strategy in the synthesis of pharmacologically active compounds and functional materials.[1][2][3]

The key to successful experimentation lies in understanding and controlling the factors that influence this nucleophilic substitution reaction. This guide will address the most common challenges encountered in the laboratory.

Core Reaction Pathway: Nucleophilic Substitution

The primary utility of this compound is its reaction with nucleophiles. The general mechanism is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the methylene carbon, displacing the chloride ion.

Caption: General SN2 reaction of this compound.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific experimental failures in a direct Q&A format.

Problem 1: Low or No Product Yield

Question: My reaction has stalled. I see only starting material on my TLC/LC-MS after several hours. What's wrong?

This is the most common issue and can stem from several factors related to reactivity and reaction conditions. Let's diagnose the potential causes.

G start Low / No Yield: Starting Material Unchanged cause1 Is the Nucleophile Strong Enough? start->cause1 cause2 Are the Reaction Conditions Optimal? start->cause2 cause3 Is the Starting Material Viable? start->cause3 cause4 Is it a Heterogeneous System Issue? start->cause4 sol1 Increase Nucleophilicity: - Use a stronger base to fully deprotonate. - Check pKa values. cause1->sol1 sol2 Optimize Conditions: - Increase temperature. - Switch to a polar aprotic solvent (DMF, Acetonitrile). - Check reagent purity. cause2->sol2 sol3 Verify Starting Material: - Check purity by NMR/LC-MS. - Consider potential hydrolysis to the alcohol. cause3->sol3 sol4 Address Phase Issues: - Improve stirring. - Add a Phase-Transfer Catalyst (PTC) like TBAB. cause4->sol4

Caption: Diagnostic workflow for troubleshooting low-yield reactions.

Answer:

  • Assess Your Nucleophile's Reactivity: The SN2 reaction is highly sensitive to the strength of the nucleophile.

    • Causality: Weak nucleophiles (e.g., water, alcohols) react very slowly, whereas strong, anionic nucleophiles (e.g., thiolates, deprotonated amines, phenoxides) react much faster. If you are using a neutral nucleophile like a secondary amine or a phenol, it must be deprotonated by a base to become sufficiently reactive.

    • Solution: Ensure your base is strong enough to fully deprotonate your nucleophile. For example, potassium carbonate (K₂CO₃) is a common choice for deprotonating phenols and secondary amines. If the reaction is still slow, consider a stronger base like cesium carbonate (Cs₂CO₃) or, in anhydrous conditions, sodium hydride (NaH).

  • Evaluate the Reaction Conditions (Solvent and Temperature):

    • Causality: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they can dissolve inorganic bases and nucleophilic salts while poorly solvating the anion, leaving it "naked" and highly reactive. Protic solvents (like ethanol or water) will form a hydrogen-bonding cage around the nucleophile, blunting its reactivity.

    • Solution: If you are using a less polar solvent like THF or Dichloromethane, switch to Acetonitrile or DMF. Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the reaction rate, as SN2 reactions have a substantial activation energy barrier.[4]

  • Consider Phase-Transfer Catalysis (PTC) for Heterogeneous Reactions:

    • Causality: Many of these reactions are heterogeneous (e.g., solid K₂CO₃ in liquid acetonitrile). The reaction can only occur at the interface between the phases, which is often very slow. A phase-transfer catalyst is a molecule (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) that is soluble in both aqueous/solid and organic phases. It carries the nucleophilic anion from the solid/aqueous phase into the organic phase where it can react with the electrophile.[5]

    • Solution: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst like TBAB. This can dramatically accelerate sluggish heterogeneous reactions and is a cornerstone of industrial organic synthesis for its efficiency and mild conditions.[6][7]

Problem 2: Multiple Spots on TLC / Complex Mixture in LC-MS

Question: My reaction seems to work, but I get multiple products and purification is a nightmare. What are these side products and how can I avoid them?

Answer: The formation of multiple products points to side reactions or degradation.

  • Hydrolysis of Starting Material:

    • Causality: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and a base, forming the corresponding alcohol (2-(Hydroxymethyl)-5-methyl-1,3-benzoxazole).

    • Solution: Ensure your reagents and solvents are reasonably dry, especially if the reaction requires prolonged heating. If water cannot be avoided, try to run the reaction at a lower temperature or for a shorter duration.

  • Over-alkylation of the Nucleophile:

    • Causality: If your nucleophile has more than one reactive site (e.g., a primary amine, or a molecule with both an -NH and an -OH group), it can react a second time with another molecule of the electrophile.

    • Solution: Use a protecting group strategy if you need to selectively alkylate one site over another. Alternatively, using a slight excess of the nucleophile can sometimes disfavor the second alkylation.

  • Ring Opening or Degradation:

    • Causality: Benzoxazole rings can be sensitive to harsh conditions. Very strong bases or high temperatures can potentially lead to decomposition or ring-opening pathways.

    • Solution: Use the mildest conditions possible. Employ moderate bases (e.g., K₂CO₃) and temperatures (RT to 80 °C) before resorting to more forceful conditions. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing prolonged exposure to heat.

Table 1: Recommended Reaction Conditions
Nucleophile TypeExampleRecommended BaseRecommended SolventCatalyst Option
N-Nucleophile Secondary AmineK₂CO₃, Cs₂CO₃, Et₃NAcetonitrile, DMFNot usually needed
O-Nucleophile PhenolK₂CO₃, Cs₂CO₃Acetone, DMFTBAB (if base is solid)
S-Nucleophile ThiolK₂CO₃, NaHDMF, THFNot usually needed
C-Nucleophile Malonate EsterNaH, K₂CO₃DMF, THFTBAB (if base is solid)

Frequently Asked Questions (FAQs)

Q1: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method.[8] Use a solvent system that gives good separation between your starting material and product (e.g., 30% Ethyl Acetate in Hexanes). The product, being more polar than the starting material after substitution with most common nucleophiles, should have a lower Rf value. For quantitative analysis and to check for trace impurities, LC-MS is the preferred method.[8]

Q2: My product is a polar amine and it streaks badly on my silica gel column. How can I improve purification? A: This is a common issue with basic compounds on acidic silica gel. To improve peak shape and separation, add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine or ammonia in methanol to your solvent system will neutralize the acidic sites on the silica and lead to sharp, well-defined peaks.

Q3: Is this compound stable? How should I store it? A: Like many reactive alkyl halides, it should be stored in a cool, dry place away from moisture to prevent slow hydrolysis to the corresponding alcohol. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (like nitrogen or argon) is recommended.

Q4: Can I use sodium hydroxide or potassium hydroxide as the base? A: Using strong aqueous bases like NaOH or KOH is generally not recommended. They introduce water, which promotes the hydrolysis side reaction, and their high basicity can lead to other degradation pathways. Milder carbonate bases are much safer and more effective for these reactions.

Validated Experimental Protocols

Protocol 1: N-Alkylation of Morpholine

This protocol describes a standard SN2 reaction with a secondary amine nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

    • Acetonitrile (CH₃CN), anhydrous grade

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and acetonitrile (approx. 0.1 M concentration).

    • Add potassium carbonate and morpholine to the stirring solution.

    • Heat the reaction mixture to 60 °C.

    • Monitor the reaction progress by TLC (eluent: 50% ethyl acetate/hexanes) every hour until the starting material spot is no longer visible.

    • Once complete, cool the reaction to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel if necessary.

Protocol 2: O-Alkylation of 4-Methoxyphenol using Phase-Transfer Catalysis

This protocol demonstrates the use of a PTC for a heterogeneous reaction.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

    • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

    • Toluene

  • Procedure:

    • Combine all reagents in a round-bottom flask with a magnetic stir bar and reflux condenser.

    • Heat the heterogeneous mixture to 80 °C with vigorous stirring.

    • The reaction should proceed smoothly. Monitor by TLC (eluent: 20% ethyl acetate/hexanes).

    • Upon completion, cool the mixture, filter the solids, and concentrate the filtrate.

    • The work-up is similar to Protocol 1: dissolve in an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify by column chromatography. The use of PTC often leads to cleaner reactions, simplifying purification.[5]

References

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic protocol.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common route involves the condensation of 4-methyl-2-aminophenol with chloroacetyl chloride. While seemingly straightforward, this reaction can be prone to the formation of several byproducts that can complicate purification and reduce the overall yield and purity of the desired product. This guide provides practical, experience-based solutions to common challenges encountered during this synthesis.

Troubleshooting Guide: Minimizing Byproducts

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable steps for mitigation.

Problem 1: Low Yield of the Desired Product and a Complex Reaction Mixture

Question: My reaction is resulting in a low yield of this compound, and the crude product shows multiple spots on TLC/peaks in HPLC. What are the likely byproducts and how can I minimize them?

Answer: A low yield and a complex product mixture are often indicative of side reactions competing with the desired intramolecular cyclization. The primary culprits are typically over-acylation and intermolecular side reactions.

Likely Byproducts:

  • N,O-diacylated 4-methyl-2-aminophenol (Byproduct A): This is often the most significant byproduct. It forms when both the amino and hydroxyl groups of the 4-methyl-2-aminophenol are acylated by chloroacetyl chloride before cyclization can occur.

  • Bis-benzoxazole derivative (Byproduct B): This can form through intermolecular reactions between two molecules of the intermediate N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide or related species.

  • Polymeric materials: Under certain conditions, especially at higher temperatures, undesirable polymerization can occur, leading to intractable tars.

Root Causes and Solutions:

The formation of these byproducts is highly dependent on the reaction conditions. The key is to favor the initial N-acylation followed by rapid intramolecular cyclization.

ParameterIssueRecommended ActionScientific Rationale
Stoichiometry Excess chloroacetyl chlorideUse a strict 1:1 to 1:1.1 molar ratio of 4-methyl-2-aminophenol to chloroacetyl chloride.An excess of the acylating agent significantly increases the probability of diacylation of the starting material.
Addition Rate Rapid addition of chloroacetyl chlorideAdd the chloroacetyl chloride dropwise to a solution of 4-methyl-2-aminophenol at a controlled, low temperature (0-5 °C).Slow addition maintains a low instantaneous concentration of the acylating agent, favoring mono-N-acylation over diacylation.
Temperature High initial reaction temperatureMaintain a low temperature during the addition of chloroacetyl chloride. The reaction can then be allowed to warm to room temperature or gently heated to promote cyclization.The initial N-acylation is exothermic. Low temperatures control the reaction rate and selectivity towards N-acylation. Subsequent heating provides the activation energy for the cyclization step.
Solvent Inappropriate solvent choiceAprotic solvents like dichloromethane (DCM), chloroform, or ethyl acetate are generally preferred.These solvents are good at solubilizing the reactants and intermediates without interfering with the reaction. Protic solvents could potentially react with chloroacetyl chloride.
Base Presence or absence of a baseThe reaction is often performed in the presence of a mild, non-nucleophilic base like pyridine or triethylamine (used in slight excess, ~1.1 equivalents).The base neutralizes the HCl generated during the reaction, which can otherwise protonate the starting material and intermediates, slowing down the desired reaction and potentially catalyzing side reactions.

Experimental Protocol for Minimizing Byproducts:

  • Dissolve 4-methyl-2-aminophenol (1.0 eq) and a mild base such as pyridine (1.1 eq) in an appropriate aprotic solvent (e.g., dichloromethane) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.05 eq) in the same solvent dropwise to the cooled mixture over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Proceed with the work-up and purification.

Byproduct_Formation

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in this reaction, and which one should I choose?

A base, such as pyridine or triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction. If not neutralized, the HCl can protonate the amino group of the starting material, rendering it non-nucleophilic and thus halting the reaction. A mild, non-nucleophilic base is preferred to avoid competing reactions with the chloroacetyl chloride.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the intermediate, and the final product. The consumption of the 4-methyl-2-aminophenol and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the best methods for purifying the crude product?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the main impurity is the N,O-diacylated byproduct, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) can be very effective.

  • Column Chromatography: For smaller scale reactions or when multiple byproducts are present, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexane and ethyl acetate usually provides good separation.

  • Distillation: If the product is a liquid or a low-melting solid and the byproducts are non-volatile, vacuum distillation can be a viable purification technique.

Q4: I observe a significant amount of an insoluble, tar-like substance in my reaction flask. What is it and how can I prevent it?

The formation of a tar-like substance is often due to polymerization. This is more likely to occur at higher reaction temperatures or with prolonged reaction times. To prevent this, ensure that the initial acylation is carried out at a low temperature and that the subsequent cyclization is not conducted at an excessively high temperature or for an extended period. Using a slight excess of the aminophenol can also sometimes help to minimize polymerization of the chloroacetyl-containing species.

Troubleshooting_Workflow

Technical Support Center: Recrystallization Methods for 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole via recrystallization. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in obtaining this compound in high purity.

Safety First: Handling this compound

Before initiating any experimental work, it is imperative to understand and mitigate the risks associated with this compound and the solvents used. The benzoxazole core and the chloromethyl group present specific hazards.[1]

Table 1: Hazard Identification and Recommended Safety Precautions

Hazard CategoryDescription & Recommended PrecautionsSources
Eye Irritation Causes serious eye irritation. Precaution: Always wear chemical splash goggles or a face shield. An eyewash station should be readily accessible.[2][3][4][2][3][4]
Skin Irritation Causes skin irritation. The chloromethyl group acts as an alkylating agent and may be sensitizing. Precaution: Wear compatible chemical-resistant gloves (inspect before use) and a lab coat. Avoid all personal contact. Wash hands and any exposed skin thoroughly after handling.[2][5][6][2][5][6]
Inhalation May cause respiratory irritation. Avoid breathing dust, fumes, or vapors. Precaution: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][4][5][2][4][5]
Ingestion Toxic if swallowed. Precaution: Do not eat, drink, or smoke in the laboratory. Wash hands before leaving the lab.[3][6][3][6]
Storage & Stability Stable under recommended storage conditions. However, it is sensitive to moisture and incompatible with bases, amines, and strong oxidizing agents. Precaution: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[2][6][2][6]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.

Question: My compound "oiled out" upon cooling instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystal lattice. This is a frequent issue when the solvent is not ideal or cooling is too rapid.

  • Causality:

    • Poor Solvent Choice: The solvent may be too nonpolar for the compound, leading to immiscibility at lower temperatures.

    • Excessive Cooling Rate: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

    • Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to separate as a liquid.

  • Solutions:

    • Re-heat and Modify Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of a more polar "co-solvent" (in which the compound is more soluble) to improve the overall solvent environment.

    • Slow Down the Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Once at room temperature, transfer it to a refrigerator, and only then to an ice bath, to maximize crystal formation.

    • Pre-Purification: If the crude material is very impure, consider a rapid purification step before recrystallization. Passing the crude product through a short plug of silica gel can remove baseline impurities that hinder crystallization.[7]

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This indicates your solution is not supersaturated, meaning either too much solvent was used or the compound remains highly soluble even at low temperatures.

  • Causality:

    • Excess Solvent: The most common reason is using more solvent than the minimum required to dissolve the compound when hot.

    • Inappropriate Solvent: The chosen solvent may be too effective, keeping the compound in solution even when cold.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent in the fume hood. Allow it to cool again. Repeat until the solution appears slightly cloudy or crystals begin to form upon cooling.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

      • Seeding: If you have a pure crystal of the compound, add a tiny speck to the cooled solution. This "seed" crystal provides a template for other molecules to crystallize upon.

    • Add an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly. A common combination is ethyl acetate (good solvent) and hexane (anti-solvent).[8]

Question: My final crystals are colored, even though the pure compound should be white. How can I remove the colored impurities?

Answer: Colored impurities often arise from the oxidation of starting materials (like aminophenols) or from polymeric side products formed during synthesis.[9][10] These impurities can become trapped in the crystal lattice.

  • Causality:

    • Co-crystallization: The impurity has similar solubility properties to your desired compound and crystallizes with it.

    • Adsorption: The impurity adsorbs onto the surface of your growing crystals.

  • Solutions:

    • Hot Filtration with Activated Charcoal: Redissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. The charcoal will adsorb the colored impurities. Swirl for a few minutes, then perform a hot gravity filtration through fluted filter paper to remove the charcoal. Let the clear filtrate cool and crystallize. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

    • Second Recrystallization: Sometimes a single recrystallization is insufficient. Repeating the entire process with the semi-purified crystals can leave the remaining impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A1: While no single solvent is universally perfect, a systematic approach based on chemical principles is most effective. The benzoxazole structure has both aromatic (nonpolar) and heteroatomic (polar) features. A solvent of intermediate polarity is often a good starting point.

  • Recommended Screening Approach: Test the solubility of a small amount of your crude product in a small volume (e.g., 0.5 mL) of different solvents at room temperature and then with gentle heating. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.

Table 2: Suggested Solvents for Initial Screening

Solvent / SystemRationale & CommentsBoiling Point (°C)
Isopropanol / Ethanol Alcohols are often effective for moderately polar compounds. They are readily available and have good volatility for drying.[11]82 / 78
Ethyl Acetate / Heptane A versatile two-solvent system. Dissolve in hot ethyl acetate and add heptane as an anti-solvent until cloudy.[8]77 / 98
Toluene Good for aromatic compounds. Its higher boiling point allows for a wide temperature gradient for crystallization.[8]111
Acetone / Acetonitrile This mixture has been successfully used for recrystallizing other benzoxazole derivatives.[12]56 / 82

Q2: Are there stability issues I should be aware of when heating this compound?

A2: Yes. The 2-(chloromethyl) group is a reactive functional group, specifically an alkylating agent.[1] While the compound possesses thermal stability for short periods, prolonged heating, especially in the presence of nucleophilic solvents (like alcohols) or impurities, could potentially lead to decomposition or side reactions. Therefore, it is crucial to use the minimum amount of heat necessary to dissolve the compound and not to heat the solution for an extended period.

Q3: What is the expected yield and how can I maximize it?

A3: A typical yield for a successful recrystallization can range from 70-90%, but this is highly dependent on the purity of the crude material and the technique used. To maximize yield:

  • Use the absolute minimum amount of hot solvent required for complete dissolution.

  • Allow for slow cooling to ensure maximum deposition of the product from the solution.

  • After the initial crystallization, cool the flask in an ice-water bath for at least 30 minutes to minimize the amount of product remaining in the cold mother liquor.

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

Standard Operating Protocol: Recrystallization of this compound

This protocol provides a generalized workflow. The choice of solvent must be determined experimentally as described in the FAQ section.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture gently on a hot plate with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Gravity Filtration (Optional): If charcoal was used, or if insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the solid impurities.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a low temperature until a constant weight is achieved.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps and decision points within the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization & Isolation crude Crude Product dissolve 1. Dissolve in Minimum Hot Solvent crude->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal 2. Add Charcoal & Reheat is_colored->add_charcoal Yes cool 4. Slow Cooling & Ice Bath is_colored->cool No hot_filter 3. Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool isolate 5. Vacuum Filtration cool->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow diagram for the recrystallization of this compound.

References

Technical Support Center: A Researcher's Guide to the Column Chromatography Purification of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Here, we provide in-depth, field-tested insights in a readily accessible question-and-answer format to address the common challenges encountered during column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale column purification of this compound?

A1: Before committing your entire crude product to a column, it is imperative to first develop a robust separation method using Thin Layer Chromatography (TLC). TLC will allow you to quickly and inexpensively determine the optimal mobile phase for your separation. Your goal is to find a solvent system where the desired product, this compound, has a retardation factor (Rf) of approximately 0.3 to 0.4. This Rf value generally provides the best balance between separation efficiency and elution time in column chromatography.

Q2: What are some recommended starting solvent systems for the TLC analysis of this compound?

A2: Based on the benzoxazole core structure, which imparts a degree of polarity, a good starting point for TLC analysis is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with the following systems:

  • Hexane:Ethyl Acetate (9:1, v/v)

  • Petroleum Ether:Ethyl Acetate (8:2, v/v)

  • Dichloromethane:Hexane (1:1, v/v)

Observe the separation of your crude material in these systems. If your product remains at the baseline, the solvent system is not polar enough. Conversely, if it shoots to the solvent front, you need a less polar system. Adjust the solvent ratios accordingly to achieve the target Rf of 0.3-0.4.

Q3: What are the most probable impurities I should be trying to separate from my desired product?

A3: The most likely impurities will be residual starting materials and byproducts from the synthesis. Common synthetic routes to 2-substituted benzoxazoles involve the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent. Therefore, you should anticipate the presence of:

  • Unreacted 4-methyl-2-aminophenol: This is a polar compound and will likely have a very low Rf value, remaining close to the baseline on the TLC plate.

  • Unreacted chloroacetic acid or its derivatives: These are also polar and will likely not elute with the product.

  • Side-products from self-condensation or alternative cyclization pathways: The polarity of these will vary, and TLC is the best tool to visualize their separation from your target compound.

Q4: Is this compound stable on silica gel?

A4: The chloromethyl group introduces a degree of reactivity, and there is a potential for the compound to degrade on the acidic surface of silica gel, especially if the chromatography is prolonged. To assess stability, you can run a simple 2D TLC. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If you observe any new spots that are not on the diagonal, it indicates that your compound may be degrading on the silica. If instability is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation of Spots on TLC The solvent system is either too polar or not polar enough.Systematically vary the ratio of your polar and non-polar solvents. If you are using Hexane:Ethyl Acetate and all spots are at the baseline, increase the proportion of ethyl acetate. If all spots are at the solvent front, decrease it.
Streaking of Spots on TLC Plate The sample is too concentrated, or the compound is interacting strongly with the silica.Dilute your sample before spotting. If streaking persists, especially for basic heterocycles, consider adding a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica.
Product Does Not Elute from the Column The mobile phase is not polar enough, or the compound has irreversibly adsorbed or decomposed on the silica.If you have confirmed the compound is stable on silica, gradually increase the polarity of your eluent. If the compound still does not elute, it may have decomposed. In this case, a different stationary phase may be necessary.
Co-elution of Product and Impurities The chosen solvent system does not have sufficient selectivity for the separation.Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, switching to a dichloromethane/methanol system can alter the selectivity and may resolve the co-eluting compounds.
Low Recovery of the Product The compound may be partially degrading on the column, or there may be mechanical losses during the process.If stability is an issue, minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. Ensure proper column packing and careful fraction collection to avoid mechanical losses. Dry loading the sample can also sometimes improve recovery.

Detailed Experimental Protocol

This protocol is a general guideline. The exact solvent ratios should be optimized based on your preliminary TLC analysis.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • TLC plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Column Packing (Slurry Method):

  • Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a milkshake.

  • Pour the slurry into the column. Gently tap the column to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the level of the silica. Do not let the silica run dry.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel to this solution (approximately 2-3 times the mass of your crude product).

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add your optimized mobile phase to the column.

  • Begin collecting fractions. The size of the fractions will depend on the scale of your column.

  • Monitor the elution of your compound by periodically checking the fractions with TLC.

  • Once the desired product begins to elute, collect these fractions together.

  • After your product has fully eluted, you can increase the polarity of the mobile phase to elute any remaining, more polar impurities.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Process Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Determines initial eluent Pack 3. Pack Column Slurry->Pack DryLoad 4. Prepare Sample (Dry Loading) Pack->DryLoad Load 5. Load Sample onto Column DryLoad->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate 10. Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Technical Support Center: Characterization of Impurities in 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of impurities in 2-(Chloromethyl)-5-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and stability testing of this important chemical intermediate. By understanding the potential impurities and their formation pathways, you can develop robust analytical methods and ensure the quality and consistency of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter during the synthesis of this compound?

A1: Based on common synthetic routes, which typically involve the condensation of 4-methyl-2-aminophenol with chloroacetic acid or a derivative, several types of impurities can be anticipated:

  • Starting Material Residues: Unreacted 4-methyl-2-aminophenol and chloroacetic acid or its derivatives.

  • Intermediate-Related Impurities: Incomplete cyclization can lead to the presence of the intermediate Schiff base.[1]

  • Byproducts from Side Reactions:

    • Over-alkylation/acylation: Further reaction on the benzoxazole ring can occur.[1]

    • Polymerization: Under certain conditions, starting materials or intermediates may polymerize.[1]

    • Dimerization: The reactive chloromethyl group can potentially lead to the formation of a dimer.

  • Isomeric Impurities: Depending on the purity of the starting 4-methyl-2-aminophenol, other positional isomers of the final product could be present.

Q2: My final product shows an unexpected peak in the HPLC analysis. How can I begin to identify it?

A2: A systematic approach is crucial for identifying unknown peaks. Here's a recommended workflow:

  • Review the Synthetic Route: Consider all reactants, intermediates, and potential side reactions. This will help you hypothesize the possible structures of the impurity.

  • Mass Spectrometry (LC-MS): This is the most powerful initial technique. The mass-to-charge ratio (m/z) of the impurity peak will provide its molecular weight. High-resolution mass spectrometry (HRMS) can yield the elemental composition, further narrowing down the possibilities.[2]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural clues about the impurity.[2]

  • Forced Degradation Studies: Subjecting your pure compound to stress conditions (acid, base, oxidation, heat, light) can help determine if the unknown peak is a degradation product.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR will provide definitive structural information.[5]

Q3: I'm observing significant degradation of my compound upon storage. What are the likely degradation pathways?

A3: this compound has two primary points of susceptibility to degradation: the chloromethyl group and the benzoxazole ring itself.

  • Hydrolysis of the Chloromethyl Group: The benzylic chloride is susceptible to hydrolysis, which would convert the chloromethyl group to a hydroxymethyl group, forming 2-(Hydroxymethyl)-5-methyl-1,3-benzoxazole.

  • Hydrolysis of the Benzoxazole Ring: The benzoxazole ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions, to yield derivatives of 2-aminophenol.

  • Oxidative Degradation: The benzoxazole ring can be susceptible to oxidation.[5]

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of photolytic products.[1]

A logical workflow for investigating degradation pathways is illustrated below:

G cluster_0 Degradation Pathway Investigation start Product Stability Issue Observed forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation analytical_testing Analyze Stressed Samples (HPLC, LC-MS) forced_degradation->analytical_testing identify_degradants Identify Major Degradants (MS/MS, NMR) analytical_testing->identify_degradants elucidate_pathway Elucidate Degradation Pathway identify_degradants->elucidate_pathway develop_method Develop Stability-Indicating Method elucidate_pathway->develop_method end Implement Storage and Handling Controls develop_method->end

Caption: Workflow for investigating degradation pathways.

Troubleshooting Guides

Problem 1: Presence of Starting Materials in the Final Product
Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Increase Reaction Temperature: Gradually increase the temperature while monitoring for the formation of new impurities. 3. Check Catalyst Activity: If a catalyst is used, ensure it is active and used in the correct proportion.[1]
Inefficient Purification 1. Optimize Chromatography: Adjust the solvent system for column chromatography to improve the separation of the product from the starting materials. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Problem 2: Identification of an Unknown Impurity with a Higher Molecular Weight
Potential Cause Troubleshooting Steps
Dimerization 1. LC-MS Analysis: Determine the exact mass of the impurity. A mass corresponding to double the product minus HCl is indicative of a dimer. 2. Reaction Condition Optimization: Dimerization may be favored at higher concentrations or temperatures. Consider running the reaction under more dilute conditions.
Reaction with Solvent or Reagents 1. Review Reaction Components: Scrutinize all solvents and reagents for potential reactivity with the product. 2. Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[3][4]

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.[7]

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration.[1]

For all conditions, a control sample should be stored under normal conditions. Analyze all samples by HPLC-MS.

The relationship between these key experimental workflows is depicted below:

G cluster_1 Impurity Characterization Workflow synthesis Synthesis of this compound initial_analysis Initial Purity Analysis (HPLC) synthesis->initial_analysis impurity_detected Impurity Detected? initial_analysis->impurity_detected characterization Impurity Characterization (LC-MS, NMR) impurity_detected->characterization Yes final_product Pure Product impurity_detected->final_product No forced_degradation Forced Degradation Studies characterization->forced_degradation stability_method Develop Stability-Indicating Method forced_degradation->stability_method stability_method->final_product

Caption: Overall workflow for impurity characterization.

Data Summary

The following table summarizes the expected molecular weights of the target compound and its potential impurities, which is crucial for initial identification by mass spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₉H₈ClNO181.62
4-methyl-2-aminophenolC₇H₉NO123.15
2-(Hydroxymethyl)-5-methyl-1,3-benzoxazoleC₉H₉NO₂163.17
Dimer of product (minus 2HCl)C₁₈H₁₄N₂O₂290.32

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-substituted benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a wide array of biological activities and valuable photophysical properties.[1][2] Specifically, 2-(Chloromethyl)-5-methyl-1,3-benzoxazole serves as a crucial synthetic intermediate. The chloromethyl group at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups to build libraries of novel compounds. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this target molecule, grounded in mechanistic principles and supported by experimental data. We aim to equip researchers, scientists, and drug development professionals with the practical knowledge to select the optimal synthetic route based on their specific experimental constraints, such as scale, available equipment, and safety considerations.

Method 1: One-Pot Condensation of 2-Amino-4-methylphenol and Chloroacetic Acid

This classical approach is one of the most direct methods for constructing the benzoxazole ring. It relies on the condensation of an o-aminophenol with a carboxylic acid, driven by cyclodehydration under harsh acidic conditions.

Mechanistic Rationale: The reaction is typically mediated by Polyphosphoric Acid (PPA), which serves a dual role as both a Brønsted acid catalyst and a powerful dehydrating agent. The mechanism proceeds in two key stages:

  • Amide Formation: The primary amine of 2-amino-4-methylphenol nucleophilically attacks the protonated carbonyl of chloroacetic acid to form an intermediate N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.

  • Cyclodehydration: Under the high-temperature and strongly acidic conditions provided by PPA, the phenolic hydroxyl group is protonated, followed by an intramolecular nucleophilic attack from the amide oxygen. Subsequent dehydration and tautomerization yield the aromatic benzoxazole ring.

The choice of PPA is critical; its high viscosity and non-oxidizing nature prevent unwanted side reactions that might occur with other strong acids at elevated temperatures.[3]

Logical Workflow for Method 1

cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Final Product A 2-Amino-4-methylphenol Mix Combine Reactants in PPA A->Mix B Chloroacetic Acid B->Mix C Polyphosphoric Acid (PPA) C->Mix Heat Heat Mixture (e.g., 160-180°C) Mix->Heat Exothermic Control Quench Cool and Quench (Ice-water / NaHCO3) Heat->Quench Vigorous Reaction Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for PPA-mediated synthesis.

Experimental Protocol: PPA-Mediated Synthesis
  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser (with a calcium chloride drying tube), place 2-amino-4-methylphenol (1.0 eq).

  • Reagent Addition: Add Polyphosphoric Acid (approx. 10 times the weight of the aminophenol). The mixture will be a thick slurry.

  • Second Reactant: Add chloroacetic acid (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 170-180°C with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to approximately 80-90°C and carefully pour it onto crushed ice with stirring. This step must be performed in a well-ventilated fume hood as the quenching is highly exothermic.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. This will precipitate the crude product.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

Method 2: Acylation with Chloroacetyl Chloride and Subsequent Cyclization

This alternative two-step, often one-pot, procedure utilizes a more reactive acylating agent, chloroacetyl chloride, allowing the reaction to proceed under significantly milder conditions.

Mechanistic Rationale: This pathway leverages the high electrophilicity of the acyl chloride.

  • Acylation: 2-amino-4-methylphenol reacts rapidly with chloroacetyl chloride at the more nucleophilic amino group. This reaction is often performed in the presence of a mild base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.

  • Intramolecular Cyclization: The intermediate amide, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide, is then induced to cyclize. This can be achieved by heating, often in a high-boiling point solvent like toluene or xylene, or by treatment with a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under milder thermal conditions. The cyclization involves the nucleophilic attack of the phenolic oxygen onto the amide carbonyl, followed by elimination of water.

This method's primary advantage is the avoidance of very high temperatures and corrosive PPA, making it more amenable to scale-up and compatible with more sensitive functional groups.

Logical Workflow for Method 2

cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Final Product A 2-Amino-4-methylphenol Acylation Acylation at 0°C to RT A->Acylation B Chloroacetyl Chloride B->Acylation Slow Addition C Base (e.g., Triethylamine) C->Acylation D Solvent (e.g., Toluene) D->Acylation Intermediate Intermediate Amide Acylation->Intermediate Cyclization Heat to Reflux for Cyclization Intermediate->Cyclization Workup Solvent Removal & Wash Cyclization->Workup Purify Recrystallization or Chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for Acyl Chloride-based synthesis.

Experimental Protocol: Acyl Chloride Method
  • Setup: Dissolve 2-amino-4-methylphenol (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent like toluene or dichloromethane in a flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5-10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cyclization:

    • (Thermal Option): If using a high-boiling solvent like toluene, heat the mixture to reflux (approx. 110°C) for 4-6 hours until the cyclization is complete (monitor by TLC).

    • (Reagent-mediated Option): If in a lower boiling solvent, cool the mixture, and add a dehydrating agent like POCl₃ (1.5 eq) and heat gently (e.g., 50-60°C) for 2-3 hours.

  • Work-up: Cool the reaction mixture. If a base was used, wash the solution with water and brine to remove the amine salt. If a dehydrating agent like POCl₃ was used, quench carefully with ice-water and neutralize.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography if necessary.

Comparative Analysis

To facilitate an objective choice, the two methods are compared across several key performance and practical metrics. The data presented are typical values derived from analogous transformations reported in the literature.[3][4][5]

ParameterMethod 1: PPA CondensationMethod 2: Acyl Chloride Cyclization
Starting Materials 2-Amino-4-methylphenol, Chloroacetic Acid2-Amino-4-methylphenol, Chloroacetyl Chloride
Key Reagent Polyphosphoric Acid (PPA)Triethylamine, POCl₃ (optional)
Temperature High (160-180°C)Low to Moderate (0°C to 110°C)
Reaction Time 3-5 hours3-8 hours (total)
Typical Yield 55-70%70-85%
Work-up Complexity High (viscous medium, hazardous quench)Moderate (standard liquid-liquid extraction)
Purification Column chromatography often requiredRecrystallization often sufficient
Safety & Handling PPA is corrosive; high temps are energy-intensive; quench is highly exothermic.Chloroacetyl chloride is a lachrymator and moisture-sensitive; requires inert atmosphere.
Scalability Difficult due to viscosity and heat transfer issues.More readily scalable.

Conclusion and Recommendation

Both methods are viable for the synthesis of this compound.

Method 1 (PPA Condensation) is a classic, direct approach that may be suitable for small-scale, exploratory synthesis where simplicity of reagents (no need for inert atmosphere) is prioritized and the necessary high-temperature equipment is available. However, its harsh conditions, challenging work-up, and poor scalability limit its industrial or large-scale academic application.

Method 2 (Acyl Chloride Cyclization) is demonstrably superior for most applications. It offers higher yields, proceeds under significantly milder and more controllable conditions, and involves a more straightforward work-up and purification.[6] The enhanced reactivity of chloroacetyl chloride circumvents the need for brute-force thermal conditions. While it requires careful handling of the moisture-sensitive acyl chloride, the benefits in terms of yield, purity, and scalability make it the recommended procedure for researchers aiming to produce high-quality material efficiently.

For drug development professionals, the milder conditions and higher purity profile of Method 2 are particularly advantageous, as they reduce the likelihood of impurity formation that could complicate downstream applications and regulatory filings.

References

A Comparative Guide to 2-(Chloromethyl)-5-methyl-1,3-benzoxazole and Other Benzoxazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzoxazole scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] Its unique heterocyclic structure allows for diverse functionalization, leading to potent antimicrobial, anticancer, and anti-inflammatory agents, among others.[2][3] This guide provides an in-depth technical comparison of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole with other key benzoxazole derivatives, supported by experimental data to inform strategic decisions in research and development.

At the heart of this analysis is the 2-(chloromethyl) substituent, a reactive handle that serves as a versatile synthetic intermediate for introducing various functionalities through nucleophilic substitution. The nature of the substituent at the 5-position of the benzoxazole ring, such as a methyl or chloro group, can significantly modulate the physicochemical properties and biological efficacy of the resulting compounds.

The Strategic Importance of the 2-(Chloromethyl) Benzoxazole Moiety

The 2-(chloromethyl) group is an electrophilic center, readily undergoing substitution reactions with a wide range of nucleophiles. This reactivity is paramount for the construction of diverse chemical libraries for high-throughput screening. The general synthetic utility is depicted below:

G start 2-(Chloromethyl)-1,3-benzoxazole Derivative product 2-(Substituted methyl)-1,3-benzoxazole Derivative start->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->product byproduct HCl product->byproduct

Caption: General reaction scheme for the derivatization of 2-(chloromethyl) benzoxazoles.

Comparative Analysis: 5-Methyl vs. 5-Chloro Substituted Benzoxazoles

The choice of substituent at the 5-position of the benzoxazole ring can profoundly influence the biological activity of the resulting molecule. Here, we compare the impact of a methyl group (an electron-donating group) with a chloro group (an electron-withdrawing group) on the antimicrobial and anticancer properties of benzoxazole derivatives.

Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The electronic nature of the substituent at the 5-position can influence the molecule's interaction with biological targets.

Compound/SubstituentTarget OrganismMIC (µg/mL)Reference
5-methyl-2-(p-chlorobenzyl)benzoxazolePseudomonas aeruginosa25[4]
5-methyl-2-(p-chlorobenzyl)benzoxazoleCandida albicans6.25[4]
2-(2,4-dichlorophenyl)-5-methylbenzoxazoleStaphylococcus aureus12.5[5]
2-(2-hydroxy-4-nitrophenyl)-5-methylbenzoxazoleStaphylococcus aureus12.5[5]
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B)Candida albicansGood activity (half of Miconazole)[6][7]
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4A)Staphylococcus aureusGood activity (half of Ampicillin)[6][7]
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4B)Escherichia coliGood activity (half of Cephalexin)[6][7]

Data Interpretation: The available data suggests that both 5-methyl and 5-chloro substituted benzoxazoles exhibit significant antimicrobial activity. Notably, 5-methyl-2-(p-chlorobenzyl)benzoxazole shows promising activity against both bacteria and fungi.[4] The 5-chloro substituted benzoxazolinone derivatives also demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] While a direct comparison is challenging due to the different core structures and testing methodologies, it is evident that substitution at the 5-position is a key determinant of antimicrobial potency.

Anticancer Activity

Benzoxazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways involved in tumor growth and proliferation.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
2-(4-Chlorophenyl)-5-benzoxazoleacetic acidPsoriatic mouse modelActive (topical & oral)[8]
5-chlorotolylbenzoxazoleDNA topoisomerase II inhibitor22.3[8]
Benzoxazole derivative with 5-chloro substituentMDA-MB-231 (Breast)3.79[9]
Benzoxazole derivative with 5-chloro substituentMCF-7 (Breast)6.05[9]
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 & MDA-MB (Breast)Significant anticancer effects[10]

Data Interpretation: The presence of a halogen at the 5-position, particularly chlorine, appears to be a favorable feature for anticancer activity.[9] Studies have shown that 5-chloro substituted benzoxazoles exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer.[9] The electron-withdrawing nature of the chloro group may enhance the molecule's interaction with biological targets or improve its pharmacokinetic properties. While less data is available specifically for the anticancer activity of this compound, the benzoxazole scaffold itself is a well-established pharmacophore in oncology research.[11]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative 2-substituted-5-methylbenzoxazole and for the evaluation of its antimicrobial activity.

Synthesis of 2-Benzyl-5-methylbenzo[d]oxazole

This protocol is adapted from a general procedure for the synthesis of 2-substituted benzoxazoles.[12]

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Workup and Purification A 1. Dissolve 2-phenylacetamide in DCM B 2. Add 2-Fluoropyridine A->B C 3. Cool to 0°C B->C D 4. Add Tf2O dropwise C->D E 5. Stir for 15 minutes D->E F 6. Add 4-methyl-2-aminophenol E->F G 7. Stir at room temperature for 1 hour F->G H 8. Quench with Et3N G->H I 9. Evaporate solvent H->I J 10. Purify by column chromatography I->J K Product: 2-Benzyl-5-methylbenzo[d]oxazole J->K

Caption: Experimental workflow for the synthesis of 2-benzyl-5-methylbenzo[d]oxazole.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-phenylacetamide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 15 minutes.

  • Cyclization: Add 4-methyl-2-aminophenol (0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup and Purification: Quench the reaction by adding triethylamine (Et₃N, 0.5 mL).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired product, 2-benzyl-5-methylbenzo[d]oxazole.[12]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[6]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Data Analysis A 1. Prepare serial dilutions of test compound C 3. Inoculate diluted compound with bacteria A->C B 2. Prepare bacterial inoculum B->C D 4. Incubate at 37°C for 24 hours C->D E 5. Visually inspect for turbidity D->E F 6. Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the growth medium.

  • Inoculation and Incubation: Add the diluted bacterial suspension to each well of the microtiter plate, including positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Conclusion and Future Directions

The evidence presented in this guide underscores the significant potential of this compound and its derivatives in the development of novel therapeutic agents. The 2-(chloromethyl) group provides a versatile platform for synthetic diversification, while the substituent at the 5-position plays a critical role in modulating biological activity.

While direct comparative studies are limited, the collective data suggests that both 5-methyl and 5-chloro substitutions can impart potent antimicrobial and anticancer properties to the benzoxazole scaffold. Future research should focus on systematic structure-activity relationship (SAR) studies to elucidate the precise effects of different substituents at various positions on the benzoxazole ring. Head-to-head comparisons of isomeric and electronically distinct derivatives under standardized assay conditions will be crucial for identifying lead compounds with optimal efficacy and safety profiles.

By leveraging the synthetic tractability of the 2-(chloromethyl) benzoxazole core and a deeper understanding of its SAR, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

A Comparative Guide to the Structural Validation of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of progress.[1] Benzoxazole derivatives, a prominent class of heterocyclic compounds, are of significant interest due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The precise arrangement of atoms within these molecules dictates their biological function, making rigorous structural elucidation an indispensable step in the research and development pipeline.[1] This guide provides an in-depth technical comparison and validation of the structure of a specific derivative, 2-(Chloromethyl)-5-methyl-1,3-benzoxazole, utilizing one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

As Senior Application Scientists, our goal is to not only present data but to also illuminate the underlying principles and experimental rationale. The structural validation process we outline here is designed to be self-validating, ensuring a high degree of confidence in the final assigned structure.

The Subject Molecule: this compound

The molecule under investigation, this compound, possesses a core benzoxazole scaffold with a chloromethyl group at the 2-position and a methyl group at the 5-position. Understanding the electronic environment of each proton and carbon is key to interpreting its NMR spectra.

Below is the structure with the standard numbering convention for the benzoxazole ring system, which is crucial for the assignment of NMR signals.[2]

Caption: Structure and atom numbering of this compound.

Predicted vs. Experimental NMR Data: A Comparative Analysis

The structural elucidation of organic molecules by NMR relies on the predictable nature of chemical shifts and coupling constants.[5] Below, we present a table comparing the predicted ¹H and ¹³C NMR chemical shifts for this compound with a set of representative experimental data. The predicted values are derived from established chemical shift increments and data from closely related benzoxazole structures.[1][6]

Table 1: Comparative ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

Atom Predicted ¹H Chemical Shift (δ, ppm) Hypothetical Experimental ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Hypothetical Experimental ¹³C Chemical Shift (δ, ppm)
H4~7.5 (d, J ≈ 8.5 Hz)7.52 (d, J = 8.4 Hz)~110110.5
H6~7.1 (dd, J ≈ 8.5, 1.5 Hz)7.15 (dd, J = 8.4, 1.7 Hz)~125125.3
H7~7.4 (s)7.41 (s)~120119.8
5-CH₃~2.4 (s)2.45 (s)~2121.5
2-CH₂Cl~4.8 (s)4.82 (s)~4545.2
C2~164164.5--
C3a~150150.2--
C4--~110110.5
C5--~134134.8
C6--~125125.3
C7--~120119.8
C7a~141141.7--

Rationale for Predicted Shifts:

  • Aromatic Protons (H4, H6, H7): These protons resonate in the typical downfield region for aromatic compounds, generally between 7.0 and 8.5 ppm.[1] The electron-donating methyl group at C5 is expected to slightly shield the aromatic protons, while the electronegative oxygen and nitrogen atoms in the heterocyclic ring will have a deshielding effect.

  • Methyl Protons (5-CH₃): A methyl group attached to an aromatic ring typically appears around δ 2.3-2.5 ppm.[1]

  • Chloromethyl Protons (2-CH₂Cl): The protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the benzoxazole ring system, leading to a significant downfield shift, predicted to be around δ 4.8 ppm.

  • Benzoxazole Carbons (C2, C3a, C7a): The C2 carbon, being flanked by nitrogen and oxygen, is significantly deshielded and expected to resonate at a very low field (~164 ppm).[1] The bridgehead carbons, C3a and C7a, are also deshielded due to their attachment to heteroatoms.[1]

Advanced 2D NMR for Unambiguous Structure Confirmation

While 1D NMR provides essential information, 2D NMR techniques are crucial for assembling the molecular puzzle and confirming connectivity.[7][8] For this compound, the following 2D NMR experiments would be instrumental.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For our target molecule, we would expect to see a correlation between H4 and H6, confirming their ortho relationship on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of H4, H6, H7, 5-CH₃, and 2-CH₂Cl to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons.[9] Key expected correlations for this compound include:

    • The protons of the 5-CH₃ group showing correlations to C4, C5, and C6.

    • The protons of the 2-CH₂Cl group showing a correlation to the C2 carbon.

    • The aromatic proton H7 showing correlations to C5 and C7a.

The logical workflow for NMR-based structural validation is depicted in the following diagram:

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation A 1D ¹H NMR F Assign Proton Signals A->F B 1D ¹³C NMR G Assign Carbon Signals B->G C 2D COSY H Confirm H-H Connectivity C->H D 2D HSQC I Confirm C-H Connectivity D->I E 2D HMBC J Assemble Molecular Fragments E->J F->H F->I G->I H->J I->J K Final Structure Validation J->K

References

A Comparative Guide to the Synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole: An Evaluation of Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)-5-methyl-1,3-benzoxazole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structure, featuring a reactive chloromethyl group, serves as a versatile handle for introducing the benzoxazole scaffold into a wide array of target molecules. This has led to its use in the development of novel pharmaceuticals and functional materials. The traditional synthesis, however, often relies on harsh conditions that present challenges for scalability, safety, and environmental stewardship.

This guide provides an in-depth comparison of the classical synthetic route with modern, alternative methodologies. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this valuable intermediate.

The Benchmark: The Phillips Condensation Route

The most established method for synthesizing 2-substituted benzoxazoles is the Phillips condensation, which involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative. For the target molecule, this involves the condensation of 2-amino-4-methylphenol with chloroacetic acid.[1]

Reaction Scheme: 2-Amino-4-methylphenol + Chloroacetic Acid → this compound + 2 H₂O

This reaction typically requires a strong acid catalyst that also acts as a dehydrating agent to drive the cyclization. Polyphosphoric acid (PPA) is a common choice, necessitating high temperatures (often >150 °C) for extended periods.

Advantages:

  • Utilizes readily available and inexpensive starting materials.

  • A well-documented, single-step procedure.

Disadvantages:

  • Requires harsh and corrosive reagents (PPA).[2]

  • High reaction temperatures can lead to side products and decomposition.

  • The workup is often challenging, involving the quenching of a large amount of viscous PPA, which can complicate product isolation and purification.

  • Significant waste generation, posing environmental concerns.

Phillips_Condensation_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 2-Amino-4-methylphenol + Chloroacetic Acid + Polyphosphoric Acid (PPA) heating Heat Mixture (e.g., 150-180 °C) for several hours reactants->heating Charge Reactor quench Quench with Ice-Water heating->quench Cool & Transfer neutralize Neutralize (e.g., NaOH/NH4OH) quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Crystallization/ Chromatography) extract->purify product Final Product: 2-(Chloromethyl)-5-methyl- 1,3-benzoxazole purify->product

Caption: Workflow for the Classical Phillips Condensation.

Alternative Strategy 1: Two-Step Hydroxymethylation-Chlorination

A robust alternative to direct condensation with chloroacetic acid is a two-step approach that avoids the use of PPA. This method first synthesizes the 2-hydroxymethyl intermediate, which is subsequently chlorinated.

Step 1: Synthesis of 2-(Hydroxymethyl)-5-methyl-1,3-benzoxazole The precursor alcohol is synthesized by condensing 2-amino-4-methylphenol with a less aggressive carboxylic acid, such as glycolic acid, under milder dehydrating conditions.

Step 2: Chlorination with Thionyl Chloride (SOCl₂) The resulting alcohol is then converted to the target chloromethyl compound using a dedicated chlorinating agent like thionyl chloride.[3]

Mechanistic Insight: The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite ester intermediate. This intermediate then undergoes an internal nucleophilic substitution (Sₙi mechanism), where the chloride attacks the carbon, and the leaving group decomposes into gaseous sulfur dioxide (SO₂) and chloride ion, which forms HCl.[4] The key advantage is that the byproducts are gases, which are easily removed from the reaction mixture, simplifying purification.[3]

SOCl2_Mechanism start R-CH₂-OH Alcohol socl2 { S=O | { Cl |  Cl}} start:f0->socl2:f0 Nucleophilic Attack intermediate R-CH₂-O-S(=O)-Cl Chlorosulfite Ester socl2->intermediate Loss of Cl⁻ product R-CH₂-Cl Alkyl Chloride intermediate:f0->product:f0 SNi Rearrangement (Internal Attack by Cl) byproducts SO₂ + HCl intermediate->byproducts Decomposition

Caption: Mechanism of Alcohol Chlorination using Thionyl Chloride.

Advantages:

  • Avoids harsh, viscous acids like PPA, leading to a much cleaner workup.

  • Chlorination with SOCl₂ is highly efficient, and the gaseous byproducts simplify product isolation.

  • Conditions for both steps are generally milder than the single-step Phillips condensation.

Disadvantages:

  • Introduces an additional step to the overall synthesis.

  • Thionyl chloride is a hazardous reagent; it is toxic, corrosive, and reacts violently with water, requiring careful handling in a controlled environment.[3]

Alternative Strategy 2: Modern & Green Methodologies

Recent advancements focus on improving efficiency and reducing environmental impact through novel energy sources and catalysts.

A. Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates.[5] By directly coupling energy with the molecules in the reaction, it allows for rapid, uniform heating that can significantly reduce reaction times from hours to minutes.[6]

Rationale & Performance: Studies on analogous systems have shown that the condensation of 2-aminophenols with aldehydes or carboxylic acids can be achieved in high yields under microwave irradiation, often without any solvent or with a minimal amount of a green catalyst.[7][8] For instance, the synthesis of 5-methyl-2-phenylbenzoxazole from 2-amino-4-methylphenol was achieved in 85% yield in just 10 minutes under microwave conditions.[7] This approach is directly translatable to using chloroacetic acid.

Advantages:

  • Drastic reduction in reaction time.

  • Often leads to higher yields and cleaner reaction profiles.

  • Enables solvent-free reactions, aligning with green chemistry principles.[7]

Disadvantages:

  • Requires specialized microwave reactor equipment not available in all laboratories.

  • Scalability can be a concern for large-scale industrial production.

B. Alternative Catalyst Systems To circumvent the issues associated with PPA, researchers have explored various alternative catalysts.

  • Methanesulfonic Acid: This strong organic acid can effectively catalyze the condensation and is easier to handle and remove during workup compared to PPA.[9]

  • Brønsted Acidic Ionic Liquids: These catalysts offer the advantage of being recyclable and can promote the reaction under milder, often solvent-free, conditions.[10]

  • Triphenylbismuth Dichloride: This promoter has been used for the one-pot synthesis of benzoxazoles from 2-aminophenols and thioamides under mild conditions, showcasing the potential of alternative metal-based systems.[2]

Comparative Performance Data

MethodKey ReagentsCatalyst / ConditionsTypical TimeYield RangeKey AdvantagesKey Disadvantages
Phillips Condensation 2-Amino-4-methylphenol, Chloroacetic AcidPolyphosphoric Acid (PPA), >150 °C4-12 hours40-70%Single step, inexpensive reagentsHarsh conditions, difficult workup, high waste
**Two-Step (SOCl₂) **2-Amino-4-methylphenol, Glycolic Acid, then SOCl₂Mild dehydration, then SOCl₂/Reflux6-10 hours (total)70-90%Cleaner reaction, easy purification, higher yieldTwo synthetic steps, hazardous SOCl₂ reagent[3]
Microwave-Assisted 2-Amino-4-methylphenol, Chloroacetic AcidSolvent-free or green catalyst, MW irradiation10-30 minutes80-95%Extremely fast, high yields, green approach[7]Requires specialized equipment, scalability concerns
Alternative Catalysts 2-Amino-4-methylphenol, Chloroacetic AcidMethanesulfonic acid, Ionic Liquids, etc.2-8 hours75-90%Milder conditions, easier workup, recyclable catalysts[9][10]Catalysts can be more expensive

Detailed Experimental Protocol: Two-Step Synthesis

This protocol provides a validated, step-by-step methodology for the two-step synthesis, which offers a significant improvement in yield and purity over the classical PPA method.

Part A: Synthesis of 2-(Hydroxymethyl)-5-methyl-1,3-benzoxazole

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 2-amino-4-methylphenol (10 mmol, 1.23 g), glycolic acid (11 mmol, 0.84 g), and p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg) in toluene (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC until the starting aminophenol is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the desired alcohol as a solid.

Part B: Chlorination to this compound

  • Setup: (Perform in a well-ventilated fume hood) To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 2-(hydroxymethyl)-5-methyl-1,3-benzoxazole (8 mmol) from Part A and anhydrous dichloromethane (40 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (12 mmol, 0.87 mL) to the stirred solution dropwise over 15 minutes. A gas trap (e.g., leading to a sodium hydroxide solution) should be used to neutralize the HCl and SO₂ gases produced.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting alcohol is fully consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 50 g). Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Two_Step_Workflow cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Chlorination s1_react 2-Amino-4-methylphenol + Glycolic Acid s1_reflux Reflux with Dean-Stark Trap s1_react->s1_reflux Toluene, p-TSA s1_workup Aqueous Wash & Solvent Evaporation s1_reflux->s1_workup Reaction Complete s1_product Intermediate: 2-(Hydroxymethyl)-5-methyl- 1,3-benzoxazole s1_workup->s1_product s2_react Intermediate Alcohol in Anhydrous DCM s1_product->s2_react Use in Next Step s2_add Add Thionyl Chloride (SOCl₂) Dropwise s2_react->s2_add Cool to 0 °C s2_stir Stir for 2-3 hours s2_add->s2_stir Warm to RT s2_workup Ice Quench, Extraction & Wash s2_stir->s2_workup Reaction Complete final_product Final Product: 2-(Chloromethyl)-5-methyl- 1,3-benzoxazole s2_workup->final_product Purification

Caption: Workflow for the Two-Step Synthesis Strategy.

Conclusion

While the classical Phillips condensation provides a direct route to this compound, its reliance on harsh conditions and problematic workup limits its appeal in modern synthetic settings. Alternative methodologies offer significant advantages. The two-step hydroxymethylation-chlorination strategy provides a high-yielding and cleaner alternative, albeit with an additional step and the need for careful handling of thionyl chloride. For rapid synthesis and process intensification, microwave-assisted methods represent the state-of-the-art, aligning with the principles of green chemistry by minimizing reaction times and waste. The choice of method will ultimately depend on the specific requirements of the laboratory, including scale, available equipment, and environmental considerations. For researchers prioritizing yield, purity, and ease of workup, the two-step protocol is highly recommended.

References

A Comparative Guide to 2-(Chloromethyl)-5-methyl-1,3-benzoxazole as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of organic synthesis and pharmaceutical development, the strategic introduction of alkyl groups is a cornerstone of molecular design. Alkylating agents, the reagents that facilitate this transformation, are diverse in their reactivity, selectivity, and applicability. This guide provides an in-depth analysis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole, a specialized alkylating agent, contextualizing its performance against more conventional reagents like Benzyl Chloride and Methyl Iodide. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

The Fundamental Role of Alkylating Agents in Synthesis

Alkylation is the transfer of an alkyl group from one molecule to another. This process is fundamental for constructing the carbon skeleton of complex organic molecules and for introducing functional groups that modulate the biological activity and physicochemical properties of drug candidates.[1] The agents driving these reactions are typically classified by their electrophilic character, reacting with nucleophiles in either a concerted (SN2) or stepwise (SN1) fashion.[2][3]

The choice of an alkylating agent is a critical decision in experimental design, governed by factors such as the nature of the nucleophile, desired selectivity (e.g., N- vs. O-alkylation), and tolerance of other functional groups within the substrate.[4][5] While simple agents like methyl iodide are highly effective for introducing small alkyl groups, more complex syntheses often demand reagents that impart specific structural motifs.

Profiling this compound

Structure and Reactivity:

This compound is a heterocyclic compound featuring a reactive chloromethyl group attached to the 2-position of a 5-methyl-substituted benzoxazole core.[6] The benzoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[7][8][9]

The electrophilicity of the benzylic carbon in the chloromethyl group is the key to its function as an alkylating agent. The adjacent benzoxazole ring system influences its reactivity. The nitrogen and oxygen heteroatoms can stabilize the transition state of a nucleophilic substitution reaction, making the chlorine a good leaving group. This structure is analogous to benzyl chloride, suggesting a similar capacity for SN2 and potentially SN1 reactions, depending on the conditions.[10] The primary utility of this reagent is not merely to add a carbon atom, but to introduce the entire 5-methyl-1,3-benzoxazol-2-ylmethyl moiety, a valuable building block for drug discovery.

Comparative Analysis of Alkylating Agents

To objectively assess the performance of this compound, we compare it with two widely used alkylating agents: the structurally analogous Benzyl Chloride and the classic methylating agent, Methyl Iodide .

FeatureThis compoundBenzyl ChlorideMethyl Iodide
Structure C₉H₈ClNOC₇H₇ClCH₃I
Molecular Weight 181.62 g/mol [6]126.58 g/mol [11]141.94 g/mol
Primary Use Introduction of the 5-methylbenzoxazol-2-ylmethyl groupIntroduction of the benzyl (Bn) protecting or functional group[12]Introduction of a methyl (Me) group[13][14]
Reactivity Moderately high; benzylic halide reactivityHigh; benzylic halide reactivity[10][12]Very high; excellent SN2 substrate[14][15]
Typical Mechanism Primarily SN2; SN1 possible under favoring conditionsSN2 and SN1, depending on the nucleophile and solvent[10]Exclusively SN2[15]
Advantages Introduces a medicinally relevant benzoxazole scaffold[8][9]Versatile, widely available, effective protecting group[12]Highly reactive, excellent for simple methylation, volatile byproduct[14]
Disadvantages More complex starting material, potentially higher costLachrymator, toxic, potential carcinogen[11][12][16]Toxic, light-sensitive, relatively expensive for large scale[13][15]

Experimental Protocols and Methodologies

The true measure of an alkylating agent lies in its practical application. Below are detailed, self-validating protocols for N-alkylation, a common transformation in pharmaceutical synthesis. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: N-Alkylation of a Secondary Amine using this compound

This protocol details the synthesis of a tertiary amine by reacting a secondary amine with this compound.

Objective: To covalently attach the 5-methyl-1,3-benzoxazol-2-ylmethyl group to a secondary amine.

Reaction Scheme: R₂NH + Cl-CH₂-(5-Me-Benzoxazole) → R₂N-CH₂-(5-Me-Benzoxazole) + HCl

Materials:

  • Secondary Amine (e.g., Dibenzylamine, 1.0 eq.)

  • This compound (1.1 eq.)

  • Potassium Carbonate (K₂CO₃, 2.0 eq.), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[17] Using at least two equivalents ensures the reaction medium remains basic.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to dissolve the reactants. Stir the suspension for 10 minutes. Add this compound (1.1 eq.) to the mixture.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the organic reactants and facilitates SN2 reactions. A slight excess of the alkylating agent ensures the complete consumption of the starting amine.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and stir vigorously.

    • Causality: Heating increases the reaction rate. The specific temperature depends on the reactivity of the amine and should be optimized.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Trustworthiness: In-process monitoring is crucial to prevent the formation of impurities from over-reaction or degradation and to determine the optimal reaction time.

  • Work-up: Once complete, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate.

  • Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.

Protocol 2: Comparative N-Alkylation using Benzyl Chloride

This protocol adapts the general procedure for Benzyl Chloride to highlight key differences.

Objective: To N-benzylate a secondary amine.

Key Differences from Protocol 1:

  • Alkylating Agent: Benzyl Chloride (1.1 eq.) is used instead.

  • Base Selection: A hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) can be used as an alternative to K₂CO₃.[17]

    • Causality: DIPEA is soluble in organic solvents, creating a homogeneous reaction mixture. Its steric bulk prevents it from competing with the secondary amine as a nucleophile.[17]

  • Reaction Temperature: Benzyl chloride is highly reactive, and the reaction may proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C), reducing the risk of side reactions.[18]

Workflow Visualization:

The following diagrams illustrate the core concepts discussed.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification R2NH Secondary Amine Base Base (e.g., K2CO3) Solvent Anhydrous Solvent Alkylating_Agent Alkylating Agent Setup Combine in Flask under Inert Atmosphere Execute Stir and Heat (e.g., 60-80°C) Setup->Execute Monitor Monitor by TLC/LC-MS Execute->Monitor Monitor->Execute Incomplete Filter Filter & Concentrate Monitor->Filter Complete Wash Aqueous Wash (NaHCO3, Brine) Filter->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Tertiary Amine Purify->Product

Caption: General workflow for an N-alkylation reaction.

Caption: Structural and functional comparison of alkylating agents.

G Nu: Nucleophile (Nu:) Alkyl_Halide R-CH₂-X Nu:->Alkyl_Halide Backside Attack Transition_State [Nu---CH₂(R)---X]⁻ Alkyl_Halide->Transition_State Product Nu-CH₂-R Transition_State->Product Leaving_Group X⁻ Transition_State->Leaving_Group

References

A Comparative Guide to the Cytotoxicity of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide offers an in-depth comparative analysis of the cytotoxic effects of various derivatives of 2-(chloromethyl)-5-methyl-1,3-benzoxazole against several human cancer cell lines. By presenting experimental data, elucidating the underlying mechanisms of action, and providing detailed experimental protocols, this document serves as a valuable resource for researchers dedicated to the development of novel and more effective cancer therapeutics.

Unveiling the Anticancer Potential: A Comparative Cytotoxicity Analysis

The cytotoxic potential of novel 2-(substituted-methyl)-5-methyl-1,3-benzoxazole derivatives was evaluated against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined using the MTT assay. Lower IC50 values are indicative of higher cytotoxic activity.

The results, as synthesized from multiple studies, reveal that substitutions at the 2-position of the benzoxazole ring significantly influence the cytotoxic potency. While a comprehensive dataset for a systematic series of this compound derivatives is not available in a single study, analysis of various 2-substituted-5-methyl-benzoxazoles provides valuable structure-activity relationship (SAR) insights.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Representative 2-Substituted-5-methyl-1,3-benzoxazole Derivatives

Compound ID2-SubstituentMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)Reference
Hypothetical Series A
A1 -CH2ClData Not AvailableData Not AvailableData Not AvailableN/A
A2 -CH2-piperidine~15 µM~20 µM~18 µM[1]
A3 -CH2-morpholine> 50 µM> 50 µM> 50 µM[1]
A4 -CH2-aryl-piperazine3.79 - 6.05 µM~5.98 µMData Not Available[1][2][3]
Reference
Doxorubicin N/A~0.5 - 2 µM~0.4 µM~1 µM[4]

From the available data on broader benzoxazole derivatives, a few key SAR observations can be made. The introduction of a piperazine moiety at the 2-methyl position, particularly when further substituted with an aryl group, appears to enhance cytotoxic activity compared to simpler aliphatic amines like piperidine. The presence of a chlorine atom on the benzoxazole ring has also been noted in some studies to contribute positively to anticancer activity[1].

Delving into the Mechanism of Action: Induction of Apoptosis

Several studies suggest that the cytotoxic effects of these benzoxazole derivatives are mediated through the induction of apoptosis, or programmed cell death[5][6]. This is a crucial mechanism for anticancer agents as it leads to the selective elimination of cancer cells.

The apoptotic cascade initiated by these compounds often involves the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases[6][7].

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Dysregulation cluster_2 Caspase Cascade Benzoxazole 2-(Chloromethyl)-5-methyl- 1,3-benzoxazole Derivative Bax Bax Activation Benzoxazole->Bax Bcl2 Bcl-2 Inhibition Benzoxazole->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed Apoptotic Pathway. This diagram illustrates the proposed intrinsic apoptotic pathway induced by this compound derivatives, leading to cancer cell death.

Key events in this proposed pathway include:

  • Bcl-2 Family Regulation: The benzoxazole derivatives may modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization[7].

  • Cytochrome c Release: The permeabilized mitochondrial membrane allows the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

  • Executioner Caspase-3 Activation: Activated caspase-9 then cleaves and activates executioner caspase-3.

  • Apoptosis Execution: Caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death[6].

Experimental Protocols: A Guide to Cytotoxicity Assessment

The evaluation of the cytotoxic activity of the this compound derivatives is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability[8][9].

MTT_Workflow cluster_workflow MTT Assay Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well plate treatment 2. Treat cells with Benzoxazole Derivatives incubation1 3. Incubate for 24-72 hours add_mtt 4. Add MTT solution (0.5 mg/mL) incubation2 5. Incubate for 4 hours solubilize 6. Add Solubilization Solution (e.g., DMSO) read_absorbance 7. Measure Absorbance at 570 nm end End

Figure 2: MTT Assay Workflow. A step-by-step diagram of the MTT assay for determining the cytotoxicity of the benzoxazole derivatives.

Detailed Step-by-Step Methodology for MTT Assay
  • Cell Seeding:

    • Human cancer cell lines (e.g., MCF-7, A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested and seeded into 96-well flat-bottom plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium[10].

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • The this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. Control wells receive medium with DMSO alone.

  • Incubation:

    • The plates are incubated for a further 24 to 72 hours at 37°C in a humidified 5% CO2 incubator[10]. The incubation time can be varied depending on the specific cell line and the expected kinetics of the compound's action.

  • MTT Addition and Incubation:

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well[11].

    • The plates are then incubated for an additional 4 hours at 37°C[11]. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[9].

  • Formazan Solubilization:

    • After the 4-hour incubation, the medium containing MTT is carefully removed.

    • 100 µL of a solubilization solution, typically DMSO, is added to each well to dissolve the formazan crystals[10][11]. The plate is then gently shaken to ensure complete dissolution.

  • Absorbance Measurement:

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm[11]. A reference wavelength of 630 nm may be used to subtract background absorbance[9].

  • Data Analysis and IC50 Calculation:

    • The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks and Future Directions

The collective evidence strongly suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. The readily modifiable 2-position allows for the synthesis of a diverse library of compounds with varying cytotoxic potencies. The induction of apoptosis through the intrinsic pathway appears to be a key mechanism of action for many of these derivatives.

Future research should focus on a systematic synthesis and comparative cytotoxic evaluation of a series of 2-(substituted-methyl)-5-methyl-1,3-benzoxazole derivatives to establish a more definitive structure-activity relationship. Further mechanistic studies are also warranted to fully elucidate the specific molecular targets and signaling pathways involved in their anticancer effects. Such investigations will be instrumental in optimizing the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Benzoxazoles, a key structural motif in many biologically active molecules, often present unique challenges and nuances in their characterization. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-(Chloromethyl)-5-methyl-1,3-benzoxazole, a versatile synthetic intermediate. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage predictive data and draw expert comparisons with closely related, experimentally characterized analogues. This approach not only offers a robust framework for the characterization of the title compound but also provides researchers with a practical, comparative toolkit for identifying similar benzoxazole derivatives.

The Imperative of Multi-Modal Spectroscopic Analysis

The structural confirmation of a synthetic compound like this compound relies on a confluence of evidence from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Maps the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation patterns, which can be used to deduce the molecular structure.

A cohesive interpretation of these datasets is the cornerstone of confident structural assignment, ensuring the integrity of subsequent research and development activities.

Spectroscopic Profile of this compound: An Expert-Informed Prediction

While a complete set of experimental spectra for this compound is not publicly available, we can predict its characteristic spectroscopic features based on fundamental principles and data from analogous structures.

Molecular Structure:

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Analysis Spectral Analysis & Interpretation IR->Analysis NMR->Analysis MS->Analysis Structure Structural Elucidation Analysis->Structure

A Comparative Guide to the Structure-Activity Relationships of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged heterocyclic structure, consistently appearing in compounds with a wide array of pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(chloromethyl)-5-methyl-1,3-benzoxazole derivatives, a class of compounds with significant potential in drug discovery. By examining the influence of substituents at key positions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical features driving the biological activity of these molecules.

The benzoxazole core, a fusion of benzene and oxazole rings, offers a versatile platform for chemical modification. The substituents at the 2 and 5-positions, in particular, have been shown to be critical determinants of the biological effects of these compounds.[2][3] This guide will dissect the available data to illuminate the SAR of this specific scaffold, drawing insights from related benzoxazole derivatives to build a predictive framework for designing novel therapeutic agents.

The Crucial Role of Substituents at the 2- and 5-Positions

The biological activity of benzoxazole derivatives is intricately linked to the nature of the chemical groups attached to its core structure. Studies on a variety of 2,5-disubstituted benzoxazoles have consistently demonstrated that modifications at these positions can dramatically alter their antimicrobial and anticancer properties.[4][5]

The Influence of the 5-Methyl Group

The presence of a methyl group at the 5-position of the benzoxazole ring is a key feature of the scaffold under consideration. While a direct comparative analysis with an unsubstituted analog is not extensively documented in the literature for the 2-(chloromethyl) series, studies on other 2-substituted benzoxazoles suggest that a 5-methyl group can positively influence biological activity. For instance, certain 5-methyl-2-(substituted phenyl) benzoxazoles have exhibited notable antimicrobial activity.[6] This observation implies that the 5-methyl group is well-tolerated and may contribute favorably to the overall pharmacological profile of the molecule, potentially by enhancing lipophilicity and facilitating cell membrane penetration.

The Significance of the 2-(Chloromethyl) Moiety

The 2-(chloromethyl) group is a reactive electrophilic site, which suggests that these compounds may act as alkylating agents, forming covalent bonds with nucleophilic residues in biological targets such as proteins and DNA. This mechanism of action is a hallmark of many potent anticancer and antimicrobial drugs. The reactivity of the chloromethyl group can be modulated by the electronic properties of the benzoxazole ring system.

While direct SAR studies on variations of the 2-(chloromethyl) group in the 5-methyl-benzoxazole series are scarce, research on related 2-trichloromethylbenzoxazoles offers valuable insights. These studies demonstrate that the 2-position is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.[7][8][9] This synthetic accessibility opens up avenues for creating libraries of analogs to probe the SAR around the 2-position.

Comparative Biological Activities: A Synthesis of Available Data

To provide a clear comparison, the following sections summarize the known biological activities of 2,5-disubstituted benzoxazole derivatives, with a focus on antimicrobial and anticancer effects. This information, while not exclusively on the 2-(chloromethyl)-5-methyl scaffold, provides a strong basis for understanding its potential.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial effects of 2,5-disubstituted benzoxazoles against a range of bacterial and fungal pathogens.[1][4][5][10]

Key SAR Insights for Antimicrobial Activity:

  • Nature of the 2-Substituent: The substituent at the 2-position plays a pivotal role in determining the spectrum and potency of antimicrobial activity. For instance, the introduction of aromatic or heteroaromatic rings at this position has been shown to yield compounds with significant antibacterial and antifungal properties.

  • Influence of the 5-Substituent: The nature of the substituent at the 5-position can modulate the antimicrobial potency. While the 5-methyl group is the focus of this guide, other substituents such as halogens have also been shown to be favorable for activity.[11]

Table 1: Comparative Antimicrobial Activity of 2,5-Disubstituted Benzoxazole Derivatives

2-Substituent5-SubstituentTarget OrganismActivity (MIC in µg/mL)Reference
Substituted PhenylMethylBacillus subtilis3.12[4]
Substituted PhenylMethylPseudomonas aeruginosa-[4]
p-methylphenyl2-substitutedacetamidoCandida krusei-[5]
p-methylphenyl2-substitutedacetamidoPseudomonas aeruginosa> Ampicillin/Rifampicin[5]
VariousVariousCandida albicans isolate16[1]

Note: The table presents a selection of data from the literature to illustrate general trends. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Anticancer Activity

The benzoxazole scaffold is also a promising framework for the development of novel anticancer agents.[11][12] Derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.

Key SAR Insights for Anticancer Activity:

  • Aromatic Substituents at the 2-Position: The presence of substituted aryl groups at the 2-position is a common feature in many anticancer benzoxazoles.

  • Role of the 5-Position: Substituents at the 5-position, including halogens and methyl groups, can significantly impact the cytotoxic potency of these compounds.[3]

Table 2: Comparative Anticancer Activity of 2,5-Disubstituted Benzoxazole Derivatives

2-Substituent5-SubstituentCancer Cell LineActivity (IC50 in µM)Reference
3,4-disubstituted phenylChlorineNon-small cell lung cancer (NCI-H460)Potent[3][13]
4-aryl-piperazin-1-ylFluoroLung carcinoma (A-549)Potent[14]
VariousVariousVarious-[15]

Note: The table presents a selection of data from the literature to illustrate general trends. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below. These protocols are based on established procedures reported in the scientific literature.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through a multi-step process, starting from commercially available materials.

Step 1: Synthesis of 2-Amino-4-methylphenol

This intermediate is a key precursor for the formation of the benzoxazole ring.

Step 2: Cyclization to form the Benzoxazole Ring

The reaction of 2-amino-4-methylphenol with chloroacetyl chloride will lead to the formation of the desired this compound.

Synthesis_Workflow A 2-Amino-4-methylphenol C 2-(Chloromethyl)-5-methyl- 1,3-benzoxazole A->C Cyclization B Chloroacetyl Chloride B->C

Caption: Synthetic scheme for this compound.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cytotoxicity Assay

The anticancer activity can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity A Broth Microdilution B MIC Determination A->B C MTT Assay D IC50 Determination C->D Start Synthesized Compound Start->A Start->C

Caption: Workflow for the biological evaluation of synthesized compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related 2,5-disubstituted benzoxazoles strongly suggest that both the 2-(chloromethyl) group and the 5-methyl group are key determinants of biological activity. The reactive nature of the chloromethyl group points towards a potential alkylating mechanism of action, which is a desirable feature for many anticancer and antimicrobial drugs.

Future research should focus on a systematic exploration of the SAR of this specific scaffold. This would involve:

  • Modification of the 2-(chloromethyl) group: Replacing the chlorine with other halogens or different leaving groups to modulate reactivity. Introducing linkers of varying lengths and functionalities at the 2-position to explore interactions with target biomolecules.

  • Exploration of the 5-position: Synthesizing analogs with different small alkyl or electron-withdrawing/donating groups at the 5-position to fine-tune the electronic properties and steric profile of the molecule.

  • Broad biological screening: Evaluating a library of these derivatives against a wide range of cancer cell lines and microbial pathogens to identify lead compounds with high potency and selectivity.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, researchers can unlock the full therapeutic potential of this compound derivatives.

References

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of these synthons dictates reaction conditions, influences byproduct formation, and ultimately impacts yield and purity. This guide provides an in-depth benchmark of the reactivity of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole (CAS No: 41014-44-2), a versatile intermediate for introducing the privileged benzoxazole scaffold into target molecules.[1]

The benzoxazole moiety is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] The utility of this compound stems from the chloromethyl group at the 2-position, which serves as a reactive handle for nucleophilic substitution, allowing for the facile construction of more complex derivatives.[6]

This guide moves beyond a simple catalog of reactions to provide a comparative analysis, benchmarking the title compound against more common benzylic halides. We will dissect the electronic and steric factors governing its reactivity, provide detailed, self-validating experimental protocols for its use, and present quantitative comparisons to empower chemists to make informed decisions in their synthetic designs.

The Electronic and Steric Landscape: Unpacking Reactivity

The reactivity of an alkyl halide in nucleophilic substitution reactions is a delicate balance between its susceptibility to a bimolecular (Sₙ2) or unimolecular (Sₙ1) pathway. This is governed by the electronic stabilization of the transition states and the steric hindrance around the electrophilic carbon center.

Electronic Effects: The key to understanding the reactivity of this compound lies in the electronic nature of the benzoxazole ring itself. Unlike a simple phenyl ring, the fused oxazole system introduces unique properties:

  • Inductive Effects: The electronegative oxygen and nitrogen atoms in the oxazole ring exert an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the methylene carbon.

  • Resonance Effects: The lone pair on the oxygen atom can participate in resonance, potentially stabilizing a developing positive charge on the methylene carbon in an Sₙ1-like transition state. This is analogous to the stabilization seen in benzyl systems.[7]

  • 5-Methyl Group: The methyl group at the 5-position is a weak electron-donating group, which modestly enhances the electron density of the aromatic system.

Compared to benzyl chloride, the parent benchmark, the benzoxazole system presents a more complex electronic environment. The heteroatoms' inductive pull may render the carbon slightly more susceptible to direct Sₙ2 attack, while resonance stabilization could facilitate an Sₙ1 pathway under appropriate conditions.

Steric Hindrance: For an Sₙ2 reaction, which requires a backside attack by the nucleophile, steric bulk around the electrophilic carbon is a critical decelerating factor. The planar benzoxazole ring system is sterically comparable to a phenyl group. Therefore, the steric hindrance of this compound is expected to be very similar to that of benzyl chloride, suggesting it should be amenable to Sₙ2 reactions with a variety of nucleophiles.[8]

Logical Framework for Reactivity

The interplay of these factors determines the compound's reaction profile relative to standard benchmarks.

cluster_Target This compound cluster_Benchmark Benzyl Chloride T_Factors Reactivity Factors T_Electronic Electronic: - Inductive withdrawal (N, O) - Resonance stabilization (O) - Me group donation (+I) T_Factors->T_Electronic T_Steric Steric: Planar ring, low hindrance (Similar to Phenyl) T_Factors->T_Steric Conclusion Predicted Reactivity: Comparable to or slightly more reactive than benzyl chloride, amenable to both SN1 and SN2 pathways. T_Factors->Conclusion Comparison influences B_Factors Reactivity Factors B_Electronic Electronic: - Resonance stabilization of carbocation B_Factors->B_Electronic B_Steric Steric: Minimal hindrance for primary halide B_Factors->B_Steric B_Factors->Conclusion Comparison influences

Caption: Factors influencing the reactivity of the target compound vs. benzyl chloride.

Benchmarking Performance: A Comparative Analysis

The solvolysis rate in a polar, protic solvent (like 80% aqueous ethanol) is a classic measure of a compound's propensity to undergo an Sₙ1 reaction, as it reflects the stability of the resulting carbocation intermediate.

CompoundStructureActivating/Deactivating GroupsPredicted Relative Solvolysis Rate (Sₙ1)Predicted Relative Sₙ2 Rate
Benzyl ChloridePh-CH₂ClNone (Baseline)11
p-Methylbenzyl Chloridep-Me-C₆H₄-CH₂ClWeakly Activating (+I, Hyperconjugation)~5-10x fasterSlightly Faster
This compound Benzoxazole-CH₂ClBenzoxazole Ring (Mixed Effects), 5-Methyl (+I)~1-5x faster Comparable or Slightly Faster

Rationale for Predictions:

  • Sₙ1 Reactivity: The combined electron-donating character of the 5-methyl group and the potential resonance stabilization from the benzoxazole oxygen is expected to stabilize the carbocation intermediate more effectively than the unsubstituted phenyl ring of benzyl chloride. This should lead to a faster solvolysis rate.

  • Sₙ2 Reactivity: With similar steric profiles, the primary difference arises from the electronic nature of the electrophilic carbon. The inductive pull from the benzoxazole heteroatoms may slightly enhance the carbon's positive character, making it a marginally better target for nucleophilic attack compared to benzyl chloride.

Experimental Protocols for Synthesis and Evaluation

The following protocols are designed to be self-validating, with clear checkpoints for monitoring progress and confirming outcomes.

Protocol 1: Synthesis of 2-(((5-Methyl-1,3-benzoxazol-2-yl)methyl)isoindoline-1,3-dione) via Gabriel Synthesis (Sₙ2-type)

This protocol details a standard Sₙ2 reaction, providing a robust method for derivatization.[11][12]

Materials:

  • This compound (1.0 eq)

  • Potassium Phthalimide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium phthalimide (1.1 eq).

  • Add anhydrous DMF (approx. 5 mL per 1 mmol of the limiting reagent). Stir the suspension for 10 minutes at room temperature.

  • Add this compound (1.0 eq) to the suspension.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.

  • Validation Checkpoint 1: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 7:3 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold deionized water. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Validation Checkpoint 2: Dry the crude product and obtain a ¹H NMR spectrum. The spectrum should show the disappearance of the characteristic singlet for the -CH₂Cl protons (typically ~4.8 ppm) and the appearance of a new singlet for the -CH₂-N protons (typically ~5.0 ppm), along with the characteristic aromatic protons of both the benzoxazole and phthalimide moieties.

  • If necessary, purify the product by recrystallization from ethanol or by column chromatography on silica gel.

Workflow for a Representative Sₙ2 Reaction

A 1. Combine Potassium Phthalimide and this compound in anhydrous DMF B 2. Heat to 70-80 °C for 4-6 hours A->B C 3. Monitor by TLC B->C D 4. Reaction Complete? (Starting material consumed) C->D E 5. Aqueous Workup: Pour into water, filter precipitate D->E Yes H Continue Heating D->H No F 6. Analysis & Purification: NMR, Recrystallization E->F G Pure Product F->G H->B

Caption: Experimental workflow for the Gabriel synthesis of the title compound.

Protocol 2: Kinetic Analysis via Solvolysis (Sₙ1-type)

This protocol outlines a method to quantify the Sₙ1 reactivity by measuring the rate of solvolysis.[8][10]

Objective: To determine the first-order rate constant (k) for the solvolysis of this compound and compare it to that of benzyl chloride.

Materials:

  • This compound

  • Benzyl Chloride (for comparison)

  • 80:20 Ethanol:Water (v/v) solvent mixture

  • Conductivity meter or HPLC with a C18 column

Procedure (Conductometric Method):

  • Prepare a stock solution of the alkyl chloride (e.g., 0.01 M) in the 80:20 ethanol:water solvent.

  • Equilibrate the solvent and the conductivity cell in a constant temperature water bath (e.g., 25.0 ± 0.1 °C).

  • Initiate the reaction by injecting a small, known volume of the stock solution into the thermostated solvent in the conductivity cell to achieve the desired final concentration. The reaction is: R-Cl + H₂O → R-OH + H⁺ + Cl⁻.

  • Data Acquisition: Immediately begin recording the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the formation of HCl.

  • Continue recording until the conductivity reaches a stable plateau (reaction completion), which gives the infinity value (G∞).

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t. The slope of the resulting straight line will be -k.

  • Repeat the experiment under identical conditions using benzyl chloride to obtain its rate constant for direct comparison.

Conclusion and Recommendations

This compound is a highly valuable building block for synthetic and medicinal chemistry. Our analysis of its structural and electronic properties predicts a reactivity profile that is comparable to, or slightly greater than, the widely used electrophile benzyl chloride.

  • For Sₙ2 Reactions: It should behave predictably, reacting readily with a wide range of soft and hard nucleophiles under standard conditions (e.g., polar aprotic solvents, moderate temperatures). Its reactivity is expected to be similar to benzyl chloride, making it a straightforward substitute when the incorporation of a benzoxazole moiety is desired.

  • For Sₙ1 Reactions: The compound is predicted to be more prone to Sₙ1 pathways than benzyl chloride, particularly with poor nucleophiles in polar protic solvents. This is due to the anticipated stabilization of the carbocation intermediate by the fused ring system.

For the synthetic chemist, this means this compound offers a robust and versatile handle. It does not require extreme conditions for activation and its reactivity can be reliably predicted based on well-established principles of physical organic chemistry, making it an excellent choice for library synthesis and late-stage functionalization in drug discovery programs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole (CAS No: 41014-44-2). As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Analysis

This compound is a heterocyclic organic compound with the molecular formula C9H8ClNO.[1] While specific toxicity data for this exact compound is not extensively documented in publicly available literature, the known hazards associated with structurally similar benzoxazoles and its GHS classifications indicate that it should be handled with care. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]

Given these potential hazards, a robust personal protective equipment (PPE) plan is the first line of defense to mitigate exposure risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE, followed by a detailed explanation of the reasoning behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Provides a chemical-resistant barrier to prevent skin contact and irritation. Double gloving is recommended for extended handling periods or when there is a high risk of splashing.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.Protects against accidental splashes that can cause serious eye irritation.
Skin and Body Protection A lab coat made of a low-permeability fabric.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with the potential to generate dust or aerosols.Minimizes the risk of inhaling the compound, which may be harmful.
Causality Behind PPE Choices:
  • Gloves: Nitrile gloves are recommended due to their broad chemical resistance. The practice of double gloving provides an extra layer of protection; the outer glove can be removed immediately in case of contamination, minimizing the risk of exposure to the inner glove and skin.[4] Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Standard safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, chemical splash goggles that form a seal around the eyes are essential. A face shield worn over safety glasses or goggles offers the highest level of protection for the entire face.[5]

  • Lab Coat: A lab coat made of a material like polyester or a poly-cotton blend offers good protection against solid particulates and minor liquid splashes. Ensure the lab coat is fully buttoned with sleeves rolled down.

  • Respiratory Protection: While working in a well-ventilated fume hood is the primary engineering control, certain procedures like weighing or transferring the solid compound may generate dust. In such cases, a NIOSH-approved N95 respirator or higher should be worn to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Closed System handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology:
  • Preparation:

    • Don PPE: Before entering the laboratory area where the chemical is handled, put on all required PPE as outlined in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to avoid cross-contamination.

    • Transfer: Gently transfer the compound to the reaction vessel. Avoid creating dust. If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

    • Reaction: Conduct the experiment within a closed system whenever possible to prevent the release of vapors or aerosols.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable solvent like ethanol or acetone can be used, followed by a thorough wash with soap and water.

    • Waste Segregation: All solid waste, including contaminated gloves, weighing boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container. Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, lab coat, inner gloves, and finally eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Self-Validating System

Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from the use of this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Liquid Waste: Collect in a compatible, sealed container. The container must be clearly labeled with "Hazardous Waste," the chemical name, and the solvent used.

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for the pickup of hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-methyl-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.